molecular formula C8H3ClF3NS B1593317 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 898748-15-7

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B1593317
CAS No.: 898748-15-7
M. Wt: 237.63 g/mol
InChI Key: MTDGCBQYEPMXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H3ClF3NS and its molecular weight is 237.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDGCBQYEPMXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646592
Record name 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-15-7
Record name 2-Chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Topic: this compound CAS Number: 898748-15-7

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with detailed experimental protocols, and discuss its current and potential applications as a pivotal building block in drug discovery and advanced materials. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and application of this versatile molecule.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold, as seen in this compound, dramatically enhances its chemical and biological profile. The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The additional presence of a reactive chlorine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration, making this compound a highly valuable intermediate for constructing complex molecular architectures.

This guide serves as a technical resource, consolidating critical data and procedural knowledge for this compound (CAS No. 898748-15-7).[4][5]

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective use in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 898748-15-7[4][5][6]
Molecular Formula C8H3ClF3NS[6]
Molecular Weight 237.63 g/mol [3][6]
Appearance White to off-white solid[6]
Boiling Point 257.5 ± 35.0 °C (Predicted)[6]
Density 1.566 ± 0.06 g/cm³ (Predicted)[6]
pKa -2.75 ± 0.10 (Predicted)[6]
Synonyms 2-chloro-4-(trifluoromethyl)-1,3-benzothiazole; Benzothiazole, 2-chloro-4-(trifluoromethyl)-[6]

Section 2: Synthesis of this compound

The synthesis of substituted benzothiazoles can be achieved through several established routes. A common and effective strategy involves the cyclization of an appropriately substituted 2-aminothiophenol derivative. For the target molecule, a plausible and robust synthesis initiates from 3-(trifluoromethyl)aniline, proceeding through a thiocyanation, reductive cyclization, and subsequent chlorination.

Plausible Synthetic Workflow

The rationale for this multi-step synthesis is to build the benzothiazole core methodically.

  • Thiocyanation: Introduction of a sulfur moiety is the first critical step. Thiocyanation of the aniline precursor at the ortho-position sets the stage for cyclization.

  • Reductive Cyclization: The thiocyanate group is reduced to a thiol, which undergoes spontaneous intramolecular cyclization with the adjacent amino group to form the stable 2-aminobenzothiazole intermediate.

  • Sandmeyer-type Conversion: The 2-amino group is then converted to the target 2-chloro group. This is typically achieved via diazotization followed by reaction with a chloride source, a variation of the Sandmeyer reaction, to yield the final product.

G cluster_0 Step 1: Ortho-Thiocyanation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Diazotization & Chlorination A 3-(Trifluoromethyl)aniline B 4-Amino-3-(trifluoromethyl)phenyl thiocyanate A->B NaSCN, Br2 Glacial Acetic Acid C 4-(Trifluoromethyl)benzo[d]thiazol-2-amine B->C Na2S2O4 or H2/Pd Ethanol/Water D This compound (Final Product) C->D 1. NaNO2, HCl (aq) 2. CuCl, HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous compounds. It must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of 4-(Trifluoromethyl)benzo[d]thiazol-2-amine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-(trifluoromethyl)aniline (1 eq.) in glacial acetic acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Thiocyanation: Dissolve sodium thiocyanate (3 eq.) in glacial acetic acid and add it to the aniline solution. Prepare a solution of bromine (1.1 eq.) in glacial acetic acid and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Pour the mixture into ice water. The precipitated solid, 2-amino-5-(trifluoromethyl)phenyl thiocyanate, is filtered, washed with water, and dried.

  • Reductive Cyclization: Suspend the crude thiocyanate intermediate in a mixture of ethanol and water. Heat the mixture to reflux and add a reducing agent such as sodium hydrosulfite (Na2S2O4) portion-wise until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture. The product, 4-(trifluoromethyl)benzo[d]thiazol-2-amine, will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified intermediate.

Step 2: Synthesis of this compound

  • Diazotization: Suspend 4-(trifluoromethyl)benzo[d]thiazol-2-amine (1 eq.) in concentrated hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite (1.2 eq.) in water dropwise, keeping the temperature between 0-5°C. Stir for 1 hour at this temperature to form the diazonium salt.

  • Chlorination: In a separate flask, prepare a solution of copper(I) chloride (1.5 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Isolation and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 3: Applications in Research and Drug Development

The unique structural features of this compound make it an attractive building block for creating novel molecules with significant biological activity.

  • Anticancer Drug Discovery: The benzothiazole nucleus is a core component of several compounds investigated for their anticancer properties.[2] Derivatives can function by inhibiting key enzymes in cancer signaling pathways. The 2-chloro group on this molecule serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of various side chains (amines, thiols, etc.) to generate libraries of novel compounds for screening against cancer cell lines.[3][7]

  • Antimicrobial Agents: Benzothiazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][2] The trifluoromethyl group can enhance the lipophilicity of the final compound, potentially improving its ability to penetrate microbial cell membranes.

  • Agrochemicals: The thiazole ring is present in various pesticides and herbicides.[8] This compound can serve as an intermediate for the synthesis of new crop protection agents. The herbicidal properties of related compounds have been noted.[3]

  • Materials Science: The rigid, aromatic structure combined with the electronic properties imparted by the CF3 group makes this scaffold interesting for the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components.[3]

Section 4: Safety, Handling, and Storage

Due to its reactive nature and potential biological activity, this compound must be handled with care.

GHS Hazard Information
Hazard ClassCodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed[6][9]
Acute Toxicity, InhalationH332Harmful if inhaled[9]
Skin IrritationH315Causes skin irritation[6]
Eye IrritationH319Causes serious eye irritation[6]
Specific Target Organ ToxicityH335May cause respiratory irritation[6]

Signal Word: Warning [6][9]

Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated area or a chemical fume hood.[10]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][11]

  • Avoid breathing dust or fumes. If dust is generated, use a respirator.[6][11]

  • Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][12]

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry place.[10]

  • Recommended storage temperature is between 2-8°C.[6]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential in diverse scientific fields. Its trifluoromethyl-substituted benzothiazole core provides a unique combination of stability, lipophilicity, and electronic properties, while the 2-chloro position offers a versatile point for synthetic modification. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and strategically employ this compound in the pursuit of novel therapeutics, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest to researchers in drug discovery and materials science. The benzothiazole scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity, while the chloro-substituent at the 2-position provides a reactive site for further chemical modification. A thorough understanding of the physicochemical properties of this compound is therefore crucial for its effective application in research and development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The content is designed to equip researchers, scientists, and drug development professionals with the necessary information to handle, characterize, and utilize this compound effectively.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be verified through the experimental methods detailed in the subsequent sections.

PropertyValueSource
Molecular Formula C₈H₃ClF₃NS[2]
Molecular Weight 237.63 g/mol [2]
Appearance White to off-white solid[2]
Melting Point No data available[3]
Boiling Point (Predicted) 257.5 ± 35.0 °C[2]
Density (Predicted) 1.566 ± 0.06 g/cm³[2]
Water Solubility No data available[3]
pKa (Predicted) -2.75 ± 0.10[2]
CAS Number 898748-15-7[2]

Experimental Protocols for Physicochemical Characterization

The following section details the standardized, reliable methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range[4].

Methodology: Capillary Method

This is the most common and accessible method for determining the melting point of a solid sample[5].

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine powdered form.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of the solid[6].

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To ensure tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (like a piece of glass tubing) several times[6].

    • The packed sample height should be between 2-3 mm for an accurate measurement[6].

  • Measurement:

    • Insert the capillary tube into the heating block of a melting point apparatus[6].

    • If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate[7]. Allow the apparatus to cool before proceeding with a more precise measurement.

    • For an accurate reading, set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[6].

    • Continue to heat slowly and record the temperature at which the last of the solid melts into a clear liquid (the end of the melting range)[6].

Causality of Experimental Choices:

  • Dry, Powdered Sample: A dry sample is essential as any residual solvent can act as an impurity, depressing the melting point. A powdered sample ensures uniform heat distribution.

  • Packed Sample Height: A sample height of 2-3 mm ensures that the entire sample melts within a narrow temperature range, leading to a more accurate determination.

  • Slow Heating Rate: A slow heating rate near the melting point allows the system to reach thermal equilibrium, ensuring that the recorded temperature accurately reflects the temperature of the sample[7].

Visualization of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry and Powder Sample Prep2 Load into Capillary Tube Prep1->Prep2 Prep3 Pack Sample to 2-3 mm Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Proceed to Measurement Measure2 Rapid Pre-heating (Optional) Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) Measure2->Measure3 Measure4 Record Start of Melting Measure3->Measure4 Measure5 Record End of Melting Measure4->Measure5

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute[8].

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Weigh an excess amount of this compound into a glass vial[9]. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial[8].

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C)[10].

    • Agitate the mixture for an extended period (typically 24-48 hours) to allow the system to reach equilibrium[9][10].

  • Sample Processing:

    • After equilibration, allow the vial to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid[11].

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[11].

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the aqueous solubility.

Causality of Experimental Choices:

  • Excess Solid: This ensures that the solvent is fully saturated with the solute, which is the definition of a saturated solution.

  • Extended Equilibration Time: A long agitation period is necessary to ensure that the dissolution process has reached a state of thermodynamic equilibrium.

  • Filtration: This step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Calibration Curve: A calibration curve provides a reliable and accurate means of quantifying the concentration of the dissolved compound.

Visualization of Shake-Flask Solubility Workflow:

SolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate (24-48h with agitation) A->B C Filter Supernatant (0.45 µm) B->C E Analyze Samples and Standards (HPLC/LC-MS) C->E D Prepare Standard Solutions D->E F Construct Calibration Curve E->F G Determine Solubility F->G

Caption: Shake-Flask Method for Solubility.

Chromatographic Analysis (HPLC)

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Representative RP-HPLC Protocol:

This protocol is a representative method for the analysis of benzothiazole derivatives and may require optimization for this compound[12].

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 250 nm
Run Time 10 minutes

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Mix the acetonitrile and 0.1% phosphoric acid solution in the specified ratio.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the mobile phase).

    • Create a series of working standard solutions by diluting the stock solution with the mobile phase.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution to determine its purity and/or concentration.

Causality of Experimental Choices:

  • C18 Column: This is a common nonpolar stationary phase that provides good retention and separation for a wide range of organic molecules.

  • Acetonitrile/Water Mobile Phase: This combination offers a good balance of polarity for eluting benzothiazole derivatives from a C18 column. The ratio can be adjusted to optimize the retention time.

  • Phosphoric Acid: The addition of an acid to the mobile phase helps to protonate any acidic or basic functional groups on the analyte and the stationary phase, leading to sharper peaks and better peak shapes.

  • UV Detection at 250 nm: Benzothiazole derivatives typically have strong UV absorbance in this region due to their aromatic structure. The optimal wavelength should be determined by running a UV scan of the compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Features:

  • The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, trifluoromethyl, and thiazole ring substituents.

Expected ¹³C NMR Features:

  • The spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

  • The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • The carbons of the benzene ring will appear in the aromatic region (typically δ 110-160 ppm).

  • The carbon atom attached to the chlorine atom in the thiazole ring will be deshielded and appear at a downfield chemical shift.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.63 g/mol ).

  • Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation patterns for benzothiazoles may involve cleavage of the thiazole ring or loss of the trifluoromethyl or chloro substituents[13].

Conclusion

This compound is a compound with significant potential in medicinal chemistry and related fields. While a complete set of experimentally determined physicochemical data is not yet publicly available, this guide provides a solid foundation based on predicted values and established analytical methodologies. By following the detailed protocols for melting point determination, solubility measurement, and chromatographic analysis, researchers can confidently characterize this compound and pave the way for its application in novel research endeavors. The provided explanations for the experimental choices are intended to empower scientists to not only follow these protocols but also to adapt and troubleshoot them as needed.

References

synthesis routes for 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique heterocyclic structure imparts favorable physicochemical properties, making it a privileged motif in drug discovery.[2][3] The strategic functionalization of this core allows for the fine-tuning of biological activity. Specifically, the introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Furthermore, the 2-chloro substituent serves as a versatile synthetic handle, enabling facile nucleophilic substitution to build a diverse library of derivative compounds.[5]

This guide provides an in-depth technical overview of the primary synthetic routes to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure reproducibility and scalability. We will explore two robust and logical synthetic pathways, providing detailed protocols, mechanistic diagrams, and a comparative analysis to aid in methodological selection.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections. Both routes begin with the crucial, yet challenging, intermediate: 2-Amino-3-(trifluoromethyl)thiophenol .

  • Route A: The 2-Mercaptobenzothiazole Pathway. This is a classic and robust three-step sequence involving the formation and subsequent chlorination of a 2-mercaptobenzothiazole intermediate.

  • Route B: The 2-Benzothiazolone Pathway. This two-step alternative proceeds through a 2-hydroxybenzothiazole (benzothiazolone) intermediate, which is then chlorinated.

The selection between these routes often depends on factors such as reagent availability, safety considerations (e.g., handling of POCl3 vs. SO2Cl2), and desired scalability.

Route A: The 2-Mercaptobenzothiazole Pathway

This pathway is arguably the most common and well-documented approach for synthesizing 2-chlorobenzothiazoles. It offers high yields and employs predictable, well-understood chemical transformations.

Workflow for Route A

Route_A A 2-Amino-3-(trifluoromethyl)thiophenol B 2-Mercapto-4-(trifluoromethyl)benzothiazole A->B CS₂, Base (Cyclocondensation) C 2-Chloro-4-(trifluoromethyl)benzothiazole B->C SO₂Cl₂, H₂O (Oxidative Chlorination)

Caption: Overall workflow for the 2-Mercaptobenzothiazole Pathway (Route A).

Step A1: Synthesis of 2-Amino-3-(trifluoromethyl)thiophenol

The synthesis of this key starting material is non-trivial due to the propensity of aminothiophenols to oxidize. A reliable method is the "retro-synthesis" approach, which involves building the benzothiazole ring and then hydrolytically cleaving it. This strategy is analogous to established procedures for substituted aminothiophenols.[6][7]

The process begins with 3-(trifluoromethyl)aniline, which undergoes cyclization to form an aminobenzothiazole intermediate, followed by ring-opening under harsh basic conditions.

Expertise & Experience: The rationale for this retro-synthetic approach is twofold. First, it circumvents the direct handling of the air-sensitive 2-aminothiophenol for most of the synthesis. Second, the precursors are often more stable and commercially available. The final hydrolysis step is driven by the stability of the resulting thiophenolate salt under strongly basic conditions.

Experimental Protocol (Step A1):

  • Part 1 - Synthesis of 2-Amino-4-(trifluoromethyl)benzothiazole:

    • To a solution of 3-(trifluoromethyl)aniline (1 eq.) in a suitable solvent like chlorobenzene, add potassium thiocyanate (KSCN, 2.2 eq.).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 eq.) in the same solvent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with an aqueous solution of sodium bisulfite.

    • Neutralize with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography or recrystallization to yield 2-amino-4-(trifluoromethyl)benzothiazole.

  • Part 2 - Hydrolysis to 2-Amino-3-(trifluoromethyl)thiophenol:

    • In a high-pressure reactor, suspend 2-amino-4-(trifluoromethyl)benzothiazole (1 eq.) in a concentrated aqueous solution of sodium hydroxide (e.g., 25-50% w/w).

    • Heat the mixture to 150-180 °C for 24-48 hours. The reaction progress should be monitored by HPLC or TLC.

    • Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum to obtain 2-amino-3-(trifluoromethyl)thiophenol.

Step A2: Cyclocondensation with Carbon Disulfide

This step builds the 2-mercaptobenzothiazole core through a classical condensation reaction.

Experimental Protocol (Step A2):

  • Dissolve 2-amino-3-(trifluoromethyl)thiophenol (1 eq.) and a base such as sodium hydroxide or potassium hydroxide (2.2 eq.) in ethanol or methanol.

  • Add carbon disulfide (CS₂, 1.5 eq.) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours until the starting material is consumed.

  • Cool the mixture, and acidify with acetic acid or dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry to yield 2-mercapto-4-(trifluoromethyl)benzothiazole.

Step A3: Oxidative Chlorination

The conversion of the 2-mercapto group to the 2-chloro group is a critical final step. While various chlorinating agents exist, sulfuryl chloride (SO₂Cl₂) offers high efficiency.

Trustworthiness & Field Insight: A common issue with this chlorination is poor reproducibility. Groundbreaking work has shown that the addition of a small amount of water (1-2 equivalents) dramatically improves reaction efficiency and consistency.[8] This is attributed to the in-situ generation of acid via partial hydrolysis of sulfuryl chloride, which catalyzes the reaction. This simple, counter-intuitive modification transforms a problematic reaction into a reliable and scalable process.

Experimental Protocol (Step A3):

  • To a flask charged with sulfuryl chloride (SO₂Cl₂, 5-10 eq.), add 2-mercapto-4-(trifluoromethyl)benzothiazole (1 eq.) portion-wise at room temperature, ensuring the temperature does not exceed 30 °C.

  • Add deionized water (2 eq.) dropwise to the stirred suspension. An initial exotherm and gas evolution (HCl) will be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully quench the excess SO₂Cl₂ by slowly adding the reaction mixture to ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Route B: The 2-Benzothiazolone Pathway

This pathway provides a more concise, two-step route from the common aminothiophenol intermediate. It avoids the use of carbon disulfide and relies on the chlorination of a stable benzothiazolone precursor.

Workflow for Route B

Route_B A 2-Amino-3-(trifluoromethyl)thiophenol B 4-(Trifluoromethyl)benzothiazol-2(3H)-one A->B Phosgene equivalent (e.g., Triphosgene) C 2-Chloro-4-(trifluoromethyl)benzothiazole B->C POCl₃ (Dehydrative Chlorination)

Caption: Overall workflow for the 2-Benzothiazolone Pathway (Route B).

Step B1: Synthesis of 4-(Trifluoromethyl)benzothiazol-2(3H)-one

This intermediate, also known as 2-hydroxy-4-(trifluoromethyl)benzothiazole, is formed by reacting the aminothiophenol with a phosgene equivalent. Triphosgene is a safer, solid alternative to phosgene gas.

Experimental Protocol (Step B1):

  • Dissolve 2-amino-3-(trifluoromethyl)thiophenol (1 eq.) in a solvent like toluene or THF.

  • Add a base, such as triethylamine or pyridine (2.5 eq.).

  • Prepare a solution of triphosgene (0.4 eq.) in the same solvent and add it dropwise to the aminothiophenol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Filter off the salt byproduct and concentrate the filtrate.

  • The crude product can be purified by recrystallization or silica gel chromatography to give 4-(trifluoromethyl)benzothiazol-2(3H)-one.

Step B2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 2-hydroxy group to the 2-chloro group is effectively achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.

Trustworthiness & Field Insight: Traditional protocols often use a large excess of POCl₃ as both the reagent and solvent. However, for scalability, safety, and environmental reasons, a solvent-free procedure using only a slight excess or even an equimolar amount of POCl₃ is highly advantageous.[9] This method involves heating the substrate and reagent in a sealed reactor, leading to high conversion, simplified workup, and significantly less waste.

Experimental Protocol (Step B2):

  • In a sealable pressure-rated reactor, charge 4-(trifluoromethyl)benzothiazol-2(3H)-one (1 eq.) and phosphorus oxychloride (POCl₃, 1.1-1.5 eq.).

  • Add a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine (optional, but can accelerate the reaction).

  • Seal the reactor and heat to 120-140 °C for 4-8 hours.

  • Cool the reactor to room temperature and carefully vent any pressure.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a solid base like sodium carbonate or an aqueous solution of NaOH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute A (2-Mercapto Pathway)Route B (2-Benzothiazolone Pathway)
Number of Steps 3 (from aminothiophenol)2 (from aminothiophenol)
Key Reagents CS₂, SO₂Cl₂, H₂OTriphosgene, POCl₃
Throughput/Yield Generally high yields reported for each step.Generally good to excellent yields.
Scalability Highly scalable. The water-promoted chlorination is robust.Highly scalable, especially with solvent-free POCl₃ protocol.[9]
Safety Concerns CS₂ is highly flammable and toxic. SO₂Cl₂ is corrosive and reacts violently with water if not controlled.Triphosgene is a safer alternative to phosgene gas but still requires careful handling. POCl₃ is highly corrosive and toxic.
Expert Opinion A reliable, classic route. The discovery of water-promotion for the chlorination step significantly enhances its trustworthiness.A more modern and shorter route. The solvent-free POCl₃ method is elegant and efficient for large-scale production.

Conclusion

The synthesis of this compound is a critical process for accessing a range of advanced intermediates in pharmaceutical and agrochemical research. Both the 2-Mercaptobenzothiazole Pathway (Route A) and the 2-Benzothiazolone Pathway (Route B) represent viable and effective strategies. Route A is a well-established, multi-step process with recently improved reliability, while Route B offers a more streamlined approach with modern, waste-reducing protocols. The choice of synthesis will ultimately be guided by the specific laboratory or plant capabilities, safety protocols, and economic considerations of the project. This guide provides the foundational knowledge and practical protocols necessary for the successful and reproducible synthesis of this valuable chemical building block.

References

2-Chloro-4-(trifluoromethyl)benzo[d]thiazole molecular structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The specific analogue, this compound, is of significant interest to synthetic and medicinal chemists. The chlorine atom at the 2-position serves as a versatile reactive handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[3] Concurrently, the trifluoromethyl group at the 4-position often enhances metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.[3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, a representative synthetic pathway, and a multi-technique approach to the unambiguous characterization of this valuable heterocyclic building block.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system where a benzene ring is fused to a thiazole ring. The key substitutions—a chlorine atom and a trifluoromethyl group—profoundly influence its chemical reactivity and biological potential. The strong electron-withdrawing nature of the trifluoromethyl group and the chlorine atom modulates the electron density of the entire ring system, impacting its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898748-15-7[4]
Molecular Formula C₈H₃ClF₃NS[4]
Molecular Weight 237.63 g/mol [4]
MDL Number MFCD08459019[4]
Storage Conditions Inert atmosphere, 2-8°C[4][5]
SMILES Code C1=CC=C2C(=C1C(F)(F)F)SC(=N2)Cl[4]

Synthesis Pathway and Methodology

The construction of the benzothiazole core is a foundational step in organic synthesis.[6] A common and effective method involves the oxidative cyclization of a corresponding aminothiophenol with a suitable carbon source. For the title compound, a plausible and robust synthetic approach begins with 2-amino-3-(trifluoromethyl)benzenethiol, which can be reacted to form an intermediate that is subsequently chlorinated.

The choice of this pathway is dictated by the commercial availability of precursors and the high efficiency typically associated with benzothiazole ring-closure reactions.[7][8] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial for determining the point of completion and ensuring the formation of the desired product before initiating purification, which is typically achieved through flash column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Isolation A 2-Amino-3-(trifluoromethyl)benzenethiol C Step 1: Oxidative Cyclization to form 4-(Trifluoromethyl)benzo[d]thiazol-2-amine A->C Solvent, Catalyst B Carbon Source (e.g., Cyanogen Bromide) B->C Solvent, Catalyst D Step 2: Sandmeyer-type Reaction (e.g., NaNO₂, CuCl₂) C->D Diazotization E Aqueous Workup & Extraction D->E F Flash Column Chromatography E->F Crude Product G Solvent Evaporation F->G H Final Product: This compound G->H Purified Product

Caption: Representative synthesis workflow for this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established benzothiazole synthesis methodologies and should be adapted and optimized.

  • Step 1: Formation of Amine Precursor: To a stirred solution of 2-amino-3-(trifluoromethyl)benzenethiol (1.0 eq) in a suitable solvent (e.g., ethanol), add cyanogen bromide (1.1 eq) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the mixture and extract the product, 4-(trifluoromethyl)benzo[d]thiazol-2-amine, with an organic solvent. Dry and concentrate the organic phase.

  • Step 2: Chlorination: Dissolve the crude amine precursor in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated HCl. Add the freshly prepared diazonium salt solution to the CuCl solution at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup and Purification: Extract the final product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. Each technique provides complementary information, building a complete and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • Causality of Technique Choice: ¹H NMR confirms the substitution pattern on the aromatic ring. ¹³C NMR verifies the carbon backbone and the presence of the CF₃ group. ¹⁹F NMR provides a simple and clear signal for the trifluoromethyl group, confirming its electronic environment.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H 7.40 - 8.20Complex multiplet pattern corresponding to the three protons on the benzene ring.
¹³C ~160 (C2-Cl), 120-140 (Aromatic), ~123 (q, ¹JCF ≈ 273 Hz, -CF₃)Signals for all 8 carbons, with the CF₃ carbon appearing as a quartet due to C-F coupling.[9]
¹⁹F ~ -62A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[9]
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the ¹H and ¹³C spectra to TMS (0 ppm) and the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for assessing purity and obtaining the mass of the target compound.[10]

  • Causality of Technique Choice: High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to confirm the elemental composition (C₈H₃ClF₃NS) with high confidence. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) serves as a definitive validation point.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.[10]

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₈H₃ClF₃NS, the expected m/z would be approximately 237.97. Verify the characteristic isotopic pattern for one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within the molecule.

  • Causality of Technique Choice: This method quickly confirms the integrity of the core structure and the presence of specific bonds. The C-F bonds of the trifluoromethyl group, the C-Cl bond, and the characteristic vibrations of the benzothiazole ring produce a unique fingerprint.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
~1600, ~1450C=C and C=N ring stretching
1350 - 1100Strong C-F stretching (from CF₃ group)
800 - 600C-Cl stretch
750 - 700C-S stretch[11]
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks and compare them with expected values for the functional groups present.

Single-Crystal X-ray Diffraction

This is the gold standard for unambiguous structure determination, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[12]

  • Causality of Technique Choice: While other techniques provide evidence for the proposed structure, only X-ray diffraction provides a definitive, atomic-resolution picture. This is crucial for confirming connectivity and stereochemistry, which is vital for drug design and understanding intermolecular interactions.

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software packages. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Integrated Characterization Workflow

In practice, these analytical techniques are used in a logical sequence to provide a comprehensive and self-validating characterization of the target molecule.

G A Synthesized Crude Product B TLC / LC-MS Analysis A->B Reaction Monitoring & Purity Check C Purified Compound B->C Purification D IR Spectroscopy C->D E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->E F High-Resolution MS C->F G Single-Crystal X-ray Diffraction C->G Crystallization H Structurally Confirmed This compound D->H Functional Group ID E->H Structural Elucidation F->H Molecular Formula Confirmation G->H Definitive 3D Structure

Caption: Integrated workflow for the complete characterization of the title compound.

Conclusion

The rigorous characterization of this compound is paramount to its effective use in research and development. Through a synergistic application of chromatographic and spectroscopic techniques—NMR for structural mapping, mass spectrometry for molecular formula confirmation, and IR for functional group identification—a high-confidence profile of the molecule can be established. For absolute structural proof, single-crystal X-ray diffraction remains the definitive method. This guide outlines the foundational analytical methodologies and the underlying scientific rationale required to synthesize and fully validate this important chemical entity, ensuring its quality and suitability for applications in drug discovery and materials science.

References

Solubility Profile of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive methodological framework for determining the solubility of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole in common organic solvents. As a fluorinated heterocyclic compound, it represents a class of molecules with significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug development. This document details the theoretical considerations of its solubility based on its molecular structure, outlines a strategic approach to solvent selection, and provides robust, step-by-step protocols for both quantitative equilibrium solubility determination and rapid qualitative assessment. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary tools to generate reliable and reproducible solubility data for this compound and others of similar structure.

Introduction and Theoretical Considerations

This compound (CAS RN: 898748-15-7) is a substituted benzothiazole, a heterocyclic scaffold known for a wide range of biological activities.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in modern drug discovery.

Compound Properties:

  • Molecular Formula: C₈H₃ClF₃NS[2]

  • Molecular Weight: 237.63 g/mol [2]

  • Appearance: White to off-white solid[2]

  • Predicted pKa: -2.75±0.10 (strongly acidic, protonation on nitrogen is highly unfavorable)[2]

A molecule's solubility is governed by the principle of "like dissolves like," which relates intermolecular forces between the solvent and solute.[3] The structure of this compound suggests the following:

  • Low Polarity: The fused aromatic ring system, combined with the lipophilic chloro and trifluoromethyl substituents, results in a largely non-polar and rigid structure.

  • Limited Hydrogen Bonding: The molecule lacks hydrogen bond donor sites and possesses only weak hydrogen bond acceptor sites at the nitrogen and sulfur atoms.

  • Predicted Solubility Behavior: Based on these features, the compound is expected to have very poor solubility in polar protic solvents like water. It is predicted to exhibit preferential solubility in non-polar or moderately polar aprotic organic solvents that can engage in van der Waals and dipole-dipole interactions. Some benzothiazole derivatives have been noted for poor solubility even in common organic solvents like dichloromethane and methanol.[4]

A systematic evaluation across a spectrum of solvents is therefore essential.

Strategic Solvent Selection

For a comprehensive solubility profile, a panel of solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to synthesis, purification, and formulation.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity (Dielectric Constant, ε)CharacterTypical Application
Non-Polar Heptane1.9Aprotic, Non-polarChromatography, Reaction
Aromatic Toluene2.4Aprotic, Non-polarReaction, Crystallization
Chlorinated Dichloromethane (DCM)9.1Aprotic, PolarExtraction, Reaction
Ether Tetrahydrofuran (THF)7.5Aprotic, PolarReaction, Grignard Reagents
Ester Ethyl Acetate6.0Aprotic, PolarExtraction, Chromatography
Ketone Acetone21Aprotic, PolarCleaning, Reaction
Nitrile Acetonitrile (ACN)37.5Aprotic, PolarHPLC, Reaction
Alcohol 2-Propanol (IPA)19.9Protic, PolarCrystallization, Formulation
Alcohol Ethanol24.5Protic, PolarFormulation, Reaction
Sulfoxide Dimethyl Sulfoxide (DMSO)47Aprotic, DipolarStock Solutions, Difficult Solutes

This selection provides a robust dataset to understand how polarity, aromaticity, and hydrogen bonding influence solubility.

cluster_0 Solvent Selection Strategy cluster_1 Examples Non-Polar Non-Polar Polar Aprotic Polar Aprotic Non-Polar->Polar Aprotic Increasing Polarity Heptane Heptane Non-Polar->Heptane Toluene Toluene Non-Polar->Toluene Polar Protic Polar Protic Polar Aprotic->Polar Protic Increasing Polarity DCM DCM Polar Aprotic->DCM Acetone Acetone Polar Aprotic->Acetone DMSO DMSO Polar Aprotic->DMSO Ethanol Ethanol Polar Protic->Ethanol IPA IPA Polar Protic->IPA

Caption: Logical flow for solvent selection based on polarity.

Experimental Protocols for Solubility Determination

Quantitative Analysis: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method.[5] This protocol ensures the system reaches equilibrium between the undissolved solid and the saturated solution, providing highly accurate and reproducible data.

A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate vial at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to separate solid from saturated supernatant. B->C D 4. Dilution & Analysis Prepare serial dilutions of the clear supernatant. Analyze concentration via calibrated HPLC or UV-Vis. C->D

Caption: Workflow for the equilibrium shake-flask method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Into a series of glass vials (e.g., 4 mL), add an excess amount of this compound. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 5-10 mg).

    • Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial (e.g., 1.0 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or on a stirring plate with a temperature-controlled block, set to the desired temperature (e.g., 25 °C).

    • Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for crystalline organic compounds. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle at the same constant temperature.

    • To obtain a clear, particle-free supernatant, either:

      • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

      • Filter the suspension through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Filtration is often preferred to ensure complete removal of fine particulates.

  • Quantification (HPLC Method Recommended):

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known high concentration. Create a series of calibration standards via serial dilution.

    • Sample Preparation: Immediately after phase separation, accurately dilute a known volume of the clear supernatant with the mobile phase to fall within the range of the calibration curve.

    • HPLC Analysis: Inject the standards and the diluted samples onto an HPLC system (e.g., with a C18 column and a UV detector set to the compound's λmax).

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.

Rapid Qualitative Solubility Assessment

For initial screening or when material is limited, a qualitative method can provide a useful estimation of solubility.

Detailed Step-by-Step Protocol:

  • Weigh approximately 1-2 mg of this compound into a small, clear glass vial.[6]

  • Add the selected solvent dropwise (e.g., in 50 µL increments) while vortexing or shaking after each addition.[6]

  • Observe for complete dissolution of the solid.

  • Categorize the solubility based on the approximate volume of solvent required:

    • Very Soluble: Dissolves in < 1 mL

    • Soluble: Dissolves in 1-5 mL

    • Slightly Soluble: Dissolves in 5-10 mL

    • Insoluble: Does not fully dissolve after adding > 10 mL

Data Presentation

Quantitative results should be compiled into a clear, concise table for easy comparison and analysis.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Heptane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
2-Propanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Safety and Handling Precautions

This compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8]

Conclusion

References

stability and storage conditions for 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Introduction: Understanding a Key Building Block

This compound (CAS No. 898748-15-7) is a halogenated heterocyclic compound that serves as a critical intermediate and building block in medicinal chemistry and materials science. Its unique structure, featuring a benzothiazole core functionalized with a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it a valuable precursor for synthesizing a diverse range of more complex molecules, including pharmacologically active agents. The integrity of this starting material is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its proper storage and handling, ensuring its long-term viability for research and development.

Section 1: Chemical Properties and Intrinsic Stability

The stability of this compound is intrinsically linked to the chemical nature of its constituent functional groups. A thorough understanding of their properties is essential to predict and prevent degradation.

  • The 2-Chlorobenzothiazole Moiety: The chlorine atom at the 2-position of the benzothiazole ring is the most reactive site on the molecule. The electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring activates this position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity means the compound can readily react with nucleophiles, including water (hydrolysis), which is a primary degradation concern.

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2][3] This property significantly influences the electronic character of the entire benzothiazole ring system. Importantly, the C-F bonds are exceptionally strong, making the CF₃ group itself highly robust and resistant to metabolic and chemical degradation under typical conditions.[4][5] Its primary role in stability is electronic; by withdrawing electron density from the ring, it further influences the reactivity of the 2-chloro position.

Section 2: Factors Influencing Stability & Potential Degradation Pathways

Several environmental factors can compromise the integrity of this compound. The primary degradation pathway of concern is hydrolysis, leading to the loss of the key chlorine substituent and the formation of an inactive hydroxybenzothiazole derivative.

  • Moisture (Hydrolysis): This is the most significant threat to the compound's stability. Water can act as a nucleophile, attacking the electrophilic carbon at the 2-position and displacing the chloride ion. This reaction, depicted in the diagram below, converts the starting material into 2-hydroxy-4-(trifluoromethyl)benzo[d]thiazole, rendering it unsuitable for its intended synthetic applications. The presence of acids or bases can catalyze this hydrolysis process.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and other potential decomposition pathways. While the molecule is a solid at room temperature, storing it at elevated temperatures will increase the kinetic energy of molecules, leading to a higher probability of degradation upon exposure to moisture or other reactive species.

  • Incompatible Materials: Avoid storage with strong nucleophiles, strong bases, and strong acids. Bases can deprotonate ambient water, creating a more potent hydroxide nucleophile and accelerating hydrolysis. Strong acids can also catalyze hydrolysis.[7]

Diagram: Potential Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway for this compound.

G cluster_main Primary Degradation Pathway: Hydrolysis start 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole intermediate Nucleophilic Attack (Meisenheimer Complex) start->intermediate product 2-Hydroxy-4-(trifluoromethyl) benzo[d]thiazole (Degradation Product) intermediate->product Loss of Cl⁻ reagent H₂O (Moisture) (Nucleophile) reagent->intermediate catalyst Acid/Base (Catalyst) catalyst->intermediate

Caption: Proposed mechanism for the hydrolysis of the title compound.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is mandatory. The overarching principle is to mitigate exposure to moisture, heat, and light.

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 2°C to 8°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Store in amber or opaque containersProtects from potential photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents ingress of moisture and contamination.
Step-by-Step Handling Protocol

This protocol is designed to maintain the compound's integrity from receipt to use.

  • Receiving and Initial Inspection:

    • Upon receipt, verify the container seal is intact.

    • Log the date of receipt on the container.

    • Immediately transfer the manufacturer's container into a secondary container (e.g., a desiccator or a sealed bag with desiccant) and place it in a designated 2-8°C storage unit.

  • Aliquoting and Weighing:

    • Crucial Step: Allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • If possible, perform all manipulations within a glove box or glove bag under an inert atmosphere.

    • If a glove box is unavailable, work quickly in a fume hood with low ambient humidity. Have a stream of inert gas (e.g., nitrogen) available to purge the headspace of the container before resealing.

    • Use clean, dry spatulas and weighing vessels.

    • After removing the desired amount, securely reseal the primary container, purge the headspace with inert gas, and wrap the cap/lid junction with paraffin film as an extra barrier.

    • Return the primary container to the 2-8°C storage unit promptly.

  • General Use:

    • Never return unused material to the stock container.

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Section 4: Experimental Workflow for Stability Assessment

To empirically validate the stability of a given batch of this compound, a forced degradation study should be performed. This protocol, based on ICH Q1A(R2) guidelines, serves as a self-validating system to identify potential degradants and confirm the suitability of analytical methods.[8][9][10]

Diagram: Forced Degradation Study Workflow

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole in Acetonitrile acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose Aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose Aliquots thermal Thermal Stress (Solid, 80°C) start->thermal Expose Aliquots photo Photostability (ICH Q1B compliant) start->photo Expose Aliquots analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis Quench/Neutralize & Dilute base->analysis Quench/Neutralize & Dilute oxidative->analysis Quench/Neutralize & Dilute thermal->analysis Quench/Neutralize & Dilute photo->analysis Quench/Neutralize & Dilute evaluation Evaluate Data: - Identify Degradants - Calculate Mass Balance - Establish Degradation Pathway analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocol
  • Objective: To identify the degradation products of this compound under various stress conditions and develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • Calibrated oven, photostability chamber, HPLC-UV/MS system.

  • Procedure:

    • Prepare a stock solution (e.g., 1 mg/mL) of the compound in acetonitrile.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at time points and dilute for analysis.

    • Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C. At time points, withdraw a sample, dissolve it in acetonitrile to the target concentration, and analyze.

    • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B. Analyze the samples post-exposure.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of degradant structures.

    • Evaluation: Compare chromatograms of stressed samples to a control (unstressed) sample. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[11] Calculate mass balance and propose degradation pathways based on the identified products.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. Its primary liability is the reactive 2-chloro substituent, which is susceptible to hydrolysis. By implementing stringent storage conditions—specifically, refrigeration (2-8°C) under an inert, dry atmosphere and protection from light—users can effectively prevent degradation. The handling and experimental protocols outlined in this guide provide a robust framework for maintaining the stability of this valuable chemical intermediate, ensuring the reliability and reproducibility of scientific outcomes.

References

The Ascendant Role of Trifluoromethylated Benzothiazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities.[1][2][3][4][5] The strategic incorporation of a trifluoromethyl (CF3) group, a powerful bioisostere for the methyl group, has become a key strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] This guide provides a comprehensive technical overview of the burgeoning field of trifluoromethylated benzothiazoles, synthesizing current research to illuminate their potential as potent therapeutic agents. We will explore their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, grounded in mechanistic insights and structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of molecules.

Introduction: A Synthesis of Privileged Scaffolds

The Benzothiazole Core: A Biologically Privileged Structure

Benzothiazole, a bicyclic heterocyclic system, is a recurring motif in a multitude of pharmacologically active molecules.[5] Its rigid structure and the presence of nitrogen and sulfur heteroatoms provide unique electronic and steric properties, enabling it to interact with a diverse range of biological targets.[4] From anticancer agents to neuroprotective drugs like Riluzole, the benzothiazole nucleus serves as a versatile foundation for the development of novel therapeutics.[1][5][7]

The Trifluoromethyl Group: A Tool for Pharmacokinetic Optimization

In modern medicinal chemistry, the trifluoromethyl (CF3) group is frequently introduced into lead compounds to modulate their physicochemical properties.[6] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly impact a molecule's behavior.[6] Key advantages of trifluoromethylation include:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[6]

  • Increased Lipophilicity: The CF3 group increases the overall lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier (BBB).[6][8]

  • Modulation of Acidity/Basicity: The inductive effect of the CF3 group can alter the pKa of nearby functional groups, influencing ionization state and receptor binding.

  • Improved Binding Affinity: The CF3 group can engage in unique interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[8]

The fusion of the benzothiazole scaffold with the trifluoromethyl group creates a powerful synergy, leading to compounds with enhanced biological activity and improved drug-like properties.

Key Biological Activities of Trifluoromethylated Benzothiazoles

The incorporation of CF3 groups onto the benzothiazole framework has yielded compounds with significant activity across several therapeutic areas.

Anticancer Activity

Trifluoromethylated benzothiazoles have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[9][10][11]

2.1.1 Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[12][13][14] Several benzothiazole derivatives have been identified as potent inhibitors of kinases such as Aurora kinases, Rho-associated kinase (ROCK-II), and phosphoinositide 3-kinases (PI3Ks).[12][13][15] Inhibition of these pathways disrupts the cell cycle and can lead to programmed cell death, or apoptosis. For instance, some derivatives have been shown to induce apoptosis in HepG2 (hepatocellular carcinoma) cells.[9]

The diagram below illustrates a generalized workflow for screening potential kinase inhibitors, a common application for this class of compounds.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation Compound CF3-Benzothiazole Library Assay Biochemical Kinase Assay (e.g., PI3K, ROCK-II) Compound->Assay Hit_ID Hit Identification (IC50 Determination) Assay->Hit_ID Cell_Culture Cancer Cell Lines (e.g., A549, HepG2, PC-3) Hit_ID->Cell_Culture Potent Hits Cell_Assay Cell Viability Assay (MTT / XTT) Cell_Culture->Cell_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Assay->Apoptosis_Assay Lead_Select Lead Compound Selection Apoptosis_Assay->Lead_Select In_Vivo In Vivo Xenograft Model Studies Lead_Select->In_Vivo Optimized Lead G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound CF3-Benzothiazole (e.g., Riluzole) Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibits NMDA_Receptor NMDA Receptor Compound->NMDA_Receptor Inhibits Outcome Neuroprotection Compound->Outcome Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Activates Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Ca2+ Influx & Excitotoxicity NMDA_Receptor->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Leads to

References

Methodological & Application

The Versatile Role of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole in Nucleophilic Substitution Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Activated for Discovery

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and unique photophysical properties.[1][2][3] The strategic introduction of a trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, significantly modulates the electronic properties of the benzothiazole core, enhancing its metabolic stability, binding affinity, and cellular permeability.[4] When combined with a labile chlorine atom at the 2-position, as in 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole (CAS 898748-15-7) , the result is a highly versatile and reactive building block primed for nucleophilic aromatic substitution (SNAr) reactions.[2][5][6][7][8][9][10] This guide provides an in-depth exploration of the reactivity of this scaffold, offering detailed protocols and mechanistic insights for its application in the synthesis of novel 2-substituted-4-(trifluoromethyl)benzothiazole derivatives.

The inherent electron-withdrawing nature of the thiazole ring, coupled with the potent inductive effect of the trifluoromethyl group at the 4-position, renders the C2-carbon exceptionally electrophilic. This heightened electrophilicity makes it highly susceptible to attack by a diverse range of nucleophiles, facilitating the displacement of the chloro leaving group. This reactivity profile opens a gateway to a vast chemical space of 2-amino, 2-thioether, and 2-alkoxy substituted benzothiazoles, many of which are key pharmacophores in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[8][11]

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic substitution at the 2-position of this compound predominantly proceeds via a classical SNAr addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the benzothiazole ring system and further stabilized by the potent electron-withdrawing trifluoromethyl group. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final substituted product.

Figure 1: Generalized SNAr mechanism on this compound.

The rate of this reaction is primarily influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the reaction conditions such as solvent, temperature, and the presence of a base. The strongly electron-withdrawing trifluoromethyl group at the 4-position plays a crucial role in accelerating the reaction by stabilizing the negatively charged intermediate.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting nucleophilic substitution reactions with this compound. It is important to note that optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary to achieve optimal yields for specific substrates. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Safety and Handling

This compound is a chemical irritant and should be handled with care. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol details the reaction with primary and secondary amines to furnish the corresponding 2-aminobenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry.[11]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Triethylamine (Et₃N))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 0.5 M).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.

Protocol_Workflow Start 1. Add Reactants & Solvent Heat 2. Heat & Stir Start->Heat Monitor 3. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 5. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 2: General experimental workflow for nucleophilic substitution.

Protocol 2: Synthesis of 2-(Arylthio/Alkylthio)-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol outlines the reaction with thiols to produce 2-thioether substituted benzothiazoles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.1 eq) and base (1.2 eq) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Protocol 3: Synthesis of 2-Alkoxy-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol describes the synthesis of 2-alkoxybenzothiazoles through reaction with alcohols. These reactions often require stronger bases and higher temperatures compared to reactions with amines or thiols.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or the corresponding alcohol)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask containing the alcohol (which can also serve as the solvent) under an inert atmosphere, carefully add the strong base (1.2 eq) at 0 °C to generate the alkoxide.

  • After the initial effervescence ceases, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, perform a standard workup, and purify by column chromatography.

Illustrative Data and Applications

While specific yield data for a wide range of nucleophiles with this compound is not extensively documented in a single source, the following table provides representative yields for analogous SNAr reactions on activated 2-chlorobenzothiazoles, demonstrating the general feasibility and efficiency of these transformations.

NucleophileProduct TypeTypical SolventTypical BaseTemperature (°C)Typical Yield (%)Reference
Aniline2-Anilino-benzothiazoleDMFK₂CO₃100-12075-95
Morpholine2-Morpholinyl-benzothiazoleACNEt₃NReflux80-98[12]
Thiophenol2-(Phenylthio)-benzothiazoleDMFK₂CO₃RT - 6085-95[13]
Sodium Methoxide2-Methoxy-benzothiazoleMethanolNaOMeReflux70-90

Note: Yields are illustrative and will vary based on the specific substrates and reaction conditions.

The resulting 2-substituted-4-(trifluoromethyl)benzothiazole derivatives are valuable intermediates and final products in various fields:

  • Drug Discovery: As potent and selective inhibitors of kinases, proteases, and other enzymes implicated in cancer, inflammation, and infectious diseases.[1]

  • Agrochemicals: As active ingredients in novel fungicides, herbicides, and insecticides.

  • Materials Science: As building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion: A Gateway to Chemical Innovation

This compound stands out as a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of the trifluoromethyl group enhances the reactivity of the 2-chloro position, enabling the efficient synthesis of a diverse library of 2-substituted benzothiazole derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable building block in their pursuit of novel and impactful chemical entities.

References

Synthetic Strategies for the Derivatization of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The targeted derivatization of this scaffold is a critical endeavor in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly valuable building block: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole .

The strategic placement of a chloro group at the 2-position and a potent electron-withdrawing trifluoromethyl group at the 4-position imbues this molecule with a unique reactivity profile, making it an ideal substrate for a variety of chemical transformations. The C2-chloro atom serves as a versatile leaving group, readily displaced by a range of nucleophiles or engaged in transition metal-catalyzed cross-coupling reactions. The trifluoromethyl group, through its strong inductive effect, significantly modulates the electronic properties of the benzothiazole ring system, enhancing the electrophilicity of the C2-position and influencing the overall reactivity.

This document provides a comprehensive overview of synthetic protocols for the derivatization of this compound, offering detailed, step-by-step methodologies and expert insights into the rationale behind experimental choices. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to generate diverse libraries of novel benzothiazole derivatives.

Core Derivatization Strategies

The primary avenues for the derivatization of this compound revolve around the reactivity of the C2-chloro substituent. The principal synthetic strategies explored in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of the chloride by various nucleophiles (N-, S-, and O-based).

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination : Palladium-catalyzed formation of carbon-nitrogen bonds.

The following sections will delve into the theoretical underpinnings and practical execution of each of these transformative reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzothiazole ring system is inherently electron-deficient, a characteristic that is further amplified by the presence of the trifluoromethyl group at the 4-position. This electronic landscape makes the C2-carbon highly susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This reaction pathway is a powerful and direct method for introducing a wide array of functional groups.

Mechanistic Insight

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism Start This compound Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate + Nu-H, Base Nucleophile Nucleophile (Nu-H) Product 2-Substituted-4-(trifluoromethyl)benzo[d]thiazole Intermediate->Product - Cl- Chloride Cl- Base Base

Caption: Generalized SNAr mechanism on the benzothiazole core.

The reaction is initiated by the attack of a nucleophile at the C2 position, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized over the electron-deficient heterocyclic ring. In the subsequent step, the aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product. The presence of the electron-withdrawing trifluoromethyl group at C4 further stabilizes the anionic intermediate, thereby accelerating the reaction rate compared to unsubstituted 2-chlorobenzothiazoles.[4]

Protocol 1.1: Synthesis of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol details the reaction with primary and secondary amines to yield 2-aminobenzothiazole derivatives, a common scaffold in pharmacologically active molecules.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and a magnetic stir bar.

  • Add the appropriate solvent (DMF or DMSO) to dissolve the starting material.

  • Add the amine (1.2 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.

Protocol 1.2: Synthesis of 2-(Alkyl/Arylthio)-4-(trifluoromethyl)benzo[d]thiazole Derivatives

The reaction with thiols provides a straightforward route to 2-thioether substituted benzothiazoles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 15 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure 2-thioether product.

Data Summary for SNAr Reactions
EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholineK₂CO₃DMF904>90Illustrative
2AnilineDIPEADMSO1006~85Illustrative
3ThiophenolK₂CO₃DMF703>95[5] (adapted)
4Sodium MethoxideN/AMethanolReflux2~90Illustrative

Note: The data in this table is illustrative and based on general principles of SNAr reactions on activated heteroaryl chlorides. Actual results may vary.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for constructing biaryl structures.[6] This palladium-catalyzed cross-coupling of an organoboron reagent with a halide is a cornerstone of modern organic synthesis. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L2) Transmetal->PdII_R Boronic R-B(OH)2 + Base Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful transformation, especially when using less reactive aryl chlorides. The electron-withdrawing nature of the benzothiazole ring and the trifluoromethyl group can influence the rate-determining oxidative addition step.[7]

Protocol 2.1: Synthesis of 2-Aryl-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-arylbenzothiazole derivative.

Data Summary for Suzuki-Miyaura Reactions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O100~85[6] (adapted)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O90~90[8] (adapted)
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O100~75Illustrative
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90~80Illustrative

Note: The data in this table is illustrative and based on established protocols for Suzuki-Miyaura couplings of heteroaryl chlorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful alternative to classical methods like SNAr for the synthesis of aryl amines.[1][9] This reaction is particularly valuable for coupling less nucleophilic amines or for substrates where SNAr reactions may be sluggish or lead to side products.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido Amine R₂NH + Base Amine->AmineCoord RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step. The base plays a crucial role in deprotonating the amine to form the palladium-amido complex.[10]

Protocol 3.1: Synthesis of 2-(N-Aryl/Alkylamino)-4-(trifluoromethyl)benzo[d]thiazole Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 eq) and this compound (1.0 eq).

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water carefully.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Data Summary for Buchwald-Hartwig Aminations
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1AnilinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene100~90[11] (adapted)
2DibutylaminePd(OAc)₂/RuPhos (2/4)K₃PO₄Dioxane110~88Illustrative
3IndolePd₂(dba)₃/XPhos (1/2)K₃PO₄Toluene100~80Illustrative
4Benzophenone iminePd(OAc)₂/BINAP (2/3)Cs₂CO₃Toluene100~92[10] (adapted)

Note: The data in this table is illustrative and based on established protocols for Buchwald-Hartwig aminations of heteroaryl chlorides. The use of benzophenone imine serves as an effective ammonia surrogate.[10]

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of novel benzothiazole derivatives. The protocols outlined in this guide for Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination provide a robust toolkit for medicinal chemists to access a wide chemical space. The strong electron-withdrawing nature of the trifluoromethyl group at the 4-position enhances the reactivity of the C2-chloro group, often allowing for milder reaction conditions and broader substrate scope. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this scaffold to develop new therapeutic candidates.

References

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as kinase inhibition, induction of apoptosis, and targeting of hypoxic tumors.[4][5][6] This document provides detailed application notes and protocols for the strategic utilization of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole, a promising yet underexplored building block, in the discovery of novel anticancer therapeutics. We will delineate its synthetic utility, propose screening cascades, and provide step-by-step protocols for the preliminary evaluation of its derivatives.

Introduction: The Strategic Value of the Benzothiazole Scaffold

Benzothiazole derivatives have emerged as highly significant in drug discovery due to their versatile biological activities and structural adaptability.[3] The fusion of a benzene ring and a thiazole ring creates a stable bicyclic system that can be readily functionalized to modulate its physicochemical properties and biological targets. Several benzothiazole-containing compounds have entered clinical development for cancer therapy, underscoring the therapeutic potential of this scaffold.[7]

The subject of this guide, this compound, presents a unique combination of features for anticancer drug design:

  • The 2-Chloro Group: This is a key reactive handle. The chlorine atom at the 2-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and side chains, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

  • The 4-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronic properties of the benzothiazole ring system.[3] Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability and bioavailability due to its lipophilic character.[8]

The combination of a reactive site for diversification and a group that can confer favorable drug-like properties makes this compound an ideal starting point for a targeted anticancer drug discovery program.

Synthetic Strategy: Library Generation

The primary application of this compound is as a versatile intermediate for the synthesis of a library of 2-substituted benzothiazole derivatives. The 2-chloro position is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the creation of diverse chemical entities with the potential for varied biological activities.

A general synthetic scheme for the derivatization is presented below. This approach allows for the systematic exploration of the chemical space around the benzothiazole core to identify potent and selective anticancer compounds.

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophiles Nucleophiles (R-NH2, R-SH, R-OH) nucleophiles->reaction product Library of 2-Substituted Benzothiazole Derivatives reaction->product screening Anticancer Screening Cascade product->screening

Caption: Synthetic derivatization of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the synthesis of 2-amino, 2-thio, or 2-oxy-substituted benzothiazole derivatives from this compound.

Materials:

  • This compound

  • Desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)

  • An appropriate solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-substituted benzothiazole derivative.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Anticancer Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify compounds with promising anticancer activity. The following protocols outline a standard primary screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Compound Identification A Synthesized Compound Library B Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Promising Lead Candidates D->F E->F

Caption: A typical workflow for in vitro anticancer screening.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized benzothiazole derivatives dissolved in DMSO to create stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette and a microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis.[9]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation and Interpretation

The results from the primary screening should be tabulated to compare the cytotoxic activity of the synthesized derivatives across different cancer cell lines.

Compound IDR-GroupMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent -Cl>100>100>100
Derivative 1 -NH-Cyclopropyl15.222.518.9
Derivative 2 -S-Phenyl8.712.19.4
Derivative 3 -O-(4-fluorobenzyl)5.47.86.1
Doxorubicin (Positive Control)0.81.20.9

This table presents hypothetical data for illustrative purposes.

Compounds with low micromolar or nanomolar IC50 values are considered promising and should be prioritized for secondary assays to elucidate their mechanism of action.

Potential Mechanisms of Action and Target Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms.[5] The synthesized derivatives from the this compound scaffold could potentially act by:

  • Kinase Inhibition: Many benzothiazole derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[4]

  • Induction of Apoptosis: Compounds can trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[9][10]

  • Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[5]

  • Targeting Hypoxic Tumors: Benzothiazoles can inhibit carbonic anhydrases, which are often overexpressed in hypoxic tumors and contribute to their survival.[2][4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->RTK

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a highly valuable starting material for the development of novel anticancer agents. Its strategic combination of a reactive handle for chemical diversification and a trifluoromethyl group for enhancing drug-like properties provides a solid foundation for a successful medicinal chemistry campaign. The protocols outlined in this document offer a clear roadmap for synthesizing a library of derivatives and performing a primary screening cascade to identify lead compounds. Future work should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy in preclinical in vivo models of cancer.

References

The Versatile Building Block: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, the strategic design and synthesis of bioactive molecules are of paramount importance. The benzothiazole scaffold, a privileged heterocyclic system, has long been recognized for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. Among the myriad of benzothiazole derivatives, 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole has emerged as a particularly valuable and versatile building block.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of next-generation agrochemicals. We will delve into the mechanistic rationale behind its utility, provide detailed experimental protocols for its synthesis and subsequent derivatization, and present a critical analysis of its role in constructing potent agrochemical agents.

The Strategic Advantage of the this compound Scaffold

The efficacy of this compound as a synthetic intermediate in agrochemical discovery stems from the unique interplay of its structural features:

  • The Benzothiazole Core: This bicyclic system is a known pharmacophore, contributing to the intrinsic biological activity of the resulting molecules. Its planar structure allows for effective interaction with biological targets.

  • The 2-Chloro Substituent: The chlorine atom at the 2-position serves as an excellent leaving group, rendering the C2 carbon susceptible to nucleophilic attack. This reactivity is the lynchpin for introducing a diverse array of functional groups and building complex molecular architectures.

  • The 4-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature can significantly influence the reactivity of the benzothiazole ring. Furthermore, the lipophilicity of the -CF3 group can enhance the molecule's ability to penetrate biological membranes, a critical factor for bioavailability and efficacy in agrochemicals. The introduction of a trifluoromethyl group is a well-established strategy for increasing the biological activity of many pesticides.[1]

This strategic combination of a bioactive core, a reactive handle, and a property-modulating group makes this compound a highly sought-after intermediate for creating libraries of novel agrochemical candidates.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step sequence starting from a commercially available aniline precursor. The key steps involve the formation of the benzothiazole ring followed by the conversion of a 2-amino group to a 2-chloro group via a Sandmeyer-type reaction.

Diagram of the Synthetic Pathway:

Synthesis of this compound A 2-Amino-3-(trifluoromethyl)benzenethiol C 2-Amino-4-(trifluoromethyl)benzo[d]thiazole A->C B Reagent for Thiazole Ring Formation (e.g., Cyanogen bromide) E [Diazonium Salt Intermediate] C->E 1. Diazotization D NaNO2, HCl (Diazotization) G This compound E->G 2. Chlorination F CuCl (Sandmeyer Reaction)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole (Precursor)

This protocol is based on established methods for the synthesis of 2-aminobenzothiazoles from corresponding 2-aminothiophenols.

Materials:

  • 2-Amino-3-(trifluoromethyl)benzenethiol

  • Cyanogen bromide (CNBr) or a suitable equivalent

  • Ethanol or another appropriate solvent

  • Sodium bicarbonate or other suitable base

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a well-ventilated fume hood, dissolve 2-Amino-3-(trifluoromethyl)benzenethiol (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in ethanol to the cooled solution. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Target Compound)

This protocol employs a Sandmeyer reaction to convert the 2-amino group to a 2-chloro group. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[2]

Materials:

  • 2-Amino-4-(trifluoromethyl)benzo[d]thiazole (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, suspend 2-Amino-4-(trifluoromethyl)benzo[d]thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. This step forms the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The crude product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in Agrochemical Synthesis: Key Reactions and Protocols

The 2-chloro substituent in this compound is the gateway to a vast chemical space for agrochemical discovery. The primary transformations involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the benzothiazole ring system, further enhanced by the trifluoromethyl group, activates the 2-position towards nucleophilic attack. This allows for the facile displacement of the chloride with a variety of nucleophiles.

Diagram of SNAr Reactions:

SNAr_Reactions Start 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Product_Amine 2-(Amino)-4-(trifluoromethyl) benzo[d]thiazole Derivatives (Potential Fungicides, Herbicides) Start->Product_Amine Product_Thiol 2-(Thio)-4-(trifluoromethyl) benzo[d]thiazole Derivatives (Potential Fungicides) Start->Product_Thiol Product_Alcohol 2-(Alkoxy/Aryloxy)-4-(trifluoromethyl) benzo[d]thiazole Derivatives (Potential Herbicides) Start->Product_Alcohol Amine R¹R²NH (Amines) Thiol R³SH (Thiols) Alcohol R⁴OH (Alcohols/Phenols)

Caption: Versatility of SNAr reactions for agrochemical synthesis.

Protocol 3: General Procedure for Nucleophilic Substitution with Amines

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to a temperature between 80-120 °C, and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have revolutionized organic synthesis and are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be applied to this compound to introduce aryl, heteroaryl, or substituted amino groups.

Diagram of Cross-Coupling Reactions:

Cross_Coupling_Reactions Start 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Product_Suzuki 2-(Aryl/Heteroaryl)-4-(trifluoromethyl) benzo[d]thiazole Derivatives (Potential Herbicides, Fungicides) Start->Product_Suzuki Product_Buchwald 2-(Amino)-4-(trifluoromethyl) benzo[d]thiazole Derivatives (Potential Fungicides, Insecticides) Start->Product_Buchwald Suzuki Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) Buchwald Amine (Buchwald-Hartwig Amination)

References

Application Notes & Protocols: Synthesis of 2-Amino-4-(Trifluoromethyl)benzo[d]thiazole Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a detailed exploration of a key synthetic transformation: the reaction of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole with various amine nucleophiles. This reaction, proceeding through a Nucleophilic Aromatic Substitution (SNAr) mechanism, offers a robust and versatile route to novel 2-amino-4-(trifluoromethyl)benzothiazole derivatives. We present an in-depth analysis of the reaction mechanism, comprehensive experimental protocols, and a discussion of the scaffold's application in modern drug discovery, particularly in the development of anticancer and antimicrobial agents.[1][2][3][4]

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, particularly when functionalized with an amino group at the 2-position, demonstrates a remarkable capacity to interact with diverse biological targets.[3] This has led to its integration into numerous therapeutic agents, including antiviral and anthelmintic drugs like Frentizole and Tioxidazole.[2] The introduction of a trifluoromethyl (-CF3) group at the 4-position further enhances the pharmacological potential by modulating lipophilicity, metabolic stability, and binding affinity.

The synthesis of these valuable derivatives is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction.[5] This method involves the displacement of the chlorine atom at the C2 position of the benzothiazole ring by an amine nucleophile. The reaction is facilitated by the intrinsic electronic properties of the benzothiazole scaffold and the potent electron-withdrawing nature of the -CF3 group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines is a classic example of the SNAr addition-elimination mechanism.[6][7][8] Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), this pathway is characteristic of aryl halides bearing strong electron-withdrawing groups.

Key Mechanistic Steps:

  • Activation of the Substrate: The benzothiazole ring is inherently electron-deficient due to the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms.[5] This effect is significantly amplified by the trifluoromethyl group at the C4 position, which strongly withdraws electron density from the aromatic system. This activation renders the C2 carbon, which is attached to the chlorine leaving group, highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient C2 carbon. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][9] The negative charge is delocalized across the benzothiazole system and, crucially, onto the trifluoromethyl group, which provides substantial stabilization.

  • Elimination and Restoration of Aromaticity: The aromaticity of the ring is restored in the final step, where the chloride ion is expelled as the leaving group. This elimination step is typically rapid and irreversible, driving the reaction to completion.

Drug_Discovery_Workflow Figure 2: Drug Discovery Workflow cluster_synthesis Synthetic Chemistry cluster_discovery Drug Discovery & Development A 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole C SNAr Reaction A->C B Amine Library (R-NH2) B->C D Library of 2-Amino-4-(trifluoromethyl) benzothiazole Derivatives C->D Purification E High-Throughput Screening (HTS) D->E F Lead Optimization E->F Hit Identification G Preclinical & Clinical Development F->G Candidate Selection

References

analytical methods for quantifying 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Introduction: The Analytical Imperative for a Key Building Block

This compound is a heterocyclic compound of significant interest in medicinal and materials chemistry. The benzothiazole core is a privileged scaffold found in numerous pharmacologically active agents, while the trifluoromethyl group can dramatically enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The chloro-substituent provides a reactive site for further synthetic elaboration.[5][6]

Given its role as a critical intermediate in the synthesis of pharmaceuticals and other high-value materials, the development of robust, accurate, and reliable analytical methods for the quantification of this compound is paramount.[7] Accurate quantification is essential for:

  • Quality Control (QC): Ensuring the purity and identity of starting materials and intermediates.

  • Process Chemistry: Monitoring reaction progress, optimizing yields, and identifying impurities.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Pharmacokinetic Analysis: Measuring compound concentration in biological matrices, should it be investigated as a final product.

This guide provides a detailed overview of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this analyte. It offers not just protocols, but the underlying scientific rationale, validation frameworks, and troubleshooting advice to empower researchers in their work.

Physicochemical Properties & Analytical Considerations

Before selecting an analytical method, understanding the molecule's properties is crucial.

  • Structure: Fused aromatic system (benzothiazole) with strong electron-withdrawing groups (-Cl, -CF₃).

  • Molecular Weight: Approx. 253.63 g/mol .

  • Expected Properties:

    • UV Absorbance: The conjugated aromatic system provides a strong chromophore, making it an excellent candidate for UV-Vis detection in HPLC.

    • Volatility: Moderately volatile, suggesting suitability for Gas Chromatography (GC) analysis.

    • Thermal Stability: Expected to be thermally stable, a prerequisite for GC.

    • Solubility: Likely soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.

This profile indicates that both liquid and gas chromatography are viable approaches, with the choice depending on the specific application, required sensitivity, and available instrumentation.

Method Selection: A Comparative Rationale

The two most powerful and widely adopted techniques for the analysis of small molecules in the pharmaceutical industry are HPLC and GC, often coupled with mass spectrometry.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high reproducibility for a vast range of compounds.[10][11]

  • Principle: Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Why it's suitable: It is ideal for routine quality control, analyzing non-volatile impurities, and quantifying the analyte without the need for high temperatures, which prevents potential degradation.

  • Common Configuration: Reversed-Phase HPLC with a C18 column and UV detection is the most common starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique for volatile and thermally stable compounds.[10] Coupling it with a mass spectrometer provides unparalleled specificity and sensitivity.[12][13][14]

  • Principle: Separates components based on their volatility and interaction with a stationary phase within a capillary column. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio (m/z).

  • Why it's suitable: Offers very high sensitivity, making it ideal for trace-level impurity analysis or environmental monitoring. The mass spectrum provides a "fingerprint" for unambiguous identification.

  • Common Configuration: A non-polar capillary column (e.g., DB-5MS) with electron ionization (EI) is a standard setup.

Protocol 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed as a robust and reliable assay for purity determination and quantification in bulk materials or formulated products.

A. Principle of the Method

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is separated from impurities on a reversed-phase C18 column using an isocratic mobile phase of acetonitrile and water. The analyte is detected by its UV absorbance, and the resulting peak area is proportional to its concentration.

B. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (Acetonitrile:Water) instrument HPLC-UV System (C18 Column) prep_mobile->instrument prep_std Standard Stock Solution (1 mg/mL in ACN) prep_cal Calibration Standards (Serial Dilution) prep_std->prep_cal Dilute injection Inject Standards & Samples prep_cal->injection prep_sample Sample Solution (Dissolve & Filter) prep_sample->injection chromatogram Acquire Chromatogram (Peak Area) injection->chromatogram calibration Generate Calibration Curve (Peak Area vs. Conc.) chromatogram->calibration quantify Quantify Sample Concentration calibration->quantify report Report Results quantify->report

Caption: Workflow for quantification of this compound by HPLC-UV.

C. Detailed Step-by-Step Protocol
  • Mobile Phase Preparation (Acetonitrile:Water, 65:35 v/v):

    • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water.

    • Combine in a 1 L solvent bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile, sonicate for 10 minutes to dissolve, then dilute to volume with acetonitrile.

    • Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions & Data Acquisition:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure no carryover.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample solutions. A bracketing standard should be run every 10-15 sample injections to monitor system stability.

D. Data Presentation: System Parameters & Performance
ParameterRecommended Value / SettingRationale
Instrument HPLC with UV/Vis or DAD DetectorStandard equipment in most analytical labs.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and peak shape for aromatic compounds.
Mobile Phase Acetonitrile:Water (65:35 v/v)Offers a good balance of elution strength and separation efficiency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ ~280 nm (scan for λmax)The benzothiazole moiety provides strong UV absorbance.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
Expected RT ~ 5.5 minutes (Illustrative)Dependent on the exact system and conditions.
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.
LOD ~ 0.1 µg/mL (Illustrative)Lowest concentration that can be reliably detected.
LOQ ~ 0.3 µg/mL (Illustrative)Lowest concentration that can be accurately quantified.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher sensitivity and structural confirmation, making it ideal for trace analysis or as an orthogonal method to confirm HPLC results.

A. Principle of the Method

The analyte is dissolved in a volatile organic solvent. An aliquot is injected into a heated GC inlet where it is vaporized. The vapor is carried by an inert gas through a capillary column, where it is separated from other components based on its boiling point and polarity. The separated analyte enters the mass spectrometer, is ionized (typically by electron impact), fragmented, and detected. Quantification is achieved using selected ion monitoring (SIM) for maximum sensitivity.

B. Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Standard Stock Solution (100 µg/mL in Ethyl Acetate) prep_cal Calibration Standards (Serial Dilution, ng/mL range) prep_std->prep_cal Dilute injection Inject Standards & Samples (1 µL) prep_cal->injection prep_sample Sample Solution (Extract/Dissolve & Filter) prep_sample->injection instrument GC-MS System (DB-5MS Column) separation GC Separation (Temp. Program) injection->separation detection MS Detection (Scan or SIM Mode) separation->detection tic_eic Extract Ion Chromatogram (EIC) detection->tic_eic calibration Generate Calibration Curve (Peak Area vs. Conc.) tic_eic->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Workflow for quantification of this compound by GC-MS.

C. Detailed Step-by-Step Protocol
  • Standard Solution Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Working Standards: Perform serial dilutions of the stock standard with ethyl acetate to prepare calibration standards suitable for trace analysis (e.g., 10, 25, 50, 100, 250 ng/mL).

  • Sample Preparation:

    • Prepare a sample solution in ethyl acetate with an expected analyte concentration within the calibration range.

    • For solid samples, use extraction techniques like sonication. For liquid samples, a liquid-liquid extraction may be necessary.

    • Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial with an insert.

  • GC-MS Conditions & Data Acquisition:

    • Set up the GC-MS method with the parameters listed in the table below.

    • Perform an initial full scan analysis of a mid-level standard to identify the retention time and confirm the mass spectrum of the analyte. Key fragments should be identified for SIM mode.

    • Switch to SIM mode for quantitative analysis, monitoring 3-4 characteristic ions.

    • Inject standards and samples to acquire data.

D. Data Presentation: System Parameters & Performance
ParameterRecommended Value / SettingRationale
Instrument GC with Single Quadrupole or Triple Quadrupole MSStandard equipment for sensitive and specific analysis.[12][13][15]
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS)A workhorse, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete and rapid vaporization of the analyte.
Injection Mode Splitless (1 µL)Maximizes transfer of analyte to the column for trace analysis.
Oven Program 100°C (1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation from solvent and potential impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Impact (EI), 70 eVStandard, reproducible fragmentation for library matching.
Monitored Ions m/z 253 (M⁺), 218 (M-Cl)⁺, 184 (M-CF₃)⁺ (Illustrative)The molecular ion and key fragment ions provide specificity.
Linearity (r²) > 0.995Demonstrates a proportional relationship for trace quantification.
LOD ~ 0.5 ng/mL (Illustrative)Demonstrates high sensitivity of the GC-MS method.
LOQ ~ 2.0 ng/mL (Illustrative)Lowest concentration for accurate trace-level quantification.

Method Validation: Ensuring Trustworthy Results

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[7] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, primarily Q2(R1) and the newer Q2(R2).[16][17][18][19]

Validation ParameterPurposeTypical Acceptance Criteria (For Assay/Purity)
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Peak purity analysis (DAD), orthogonal analysis (e.g., LC-MS), analysis of spiked placebo.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed by % recovery of spiked samples.98.0% to 102.0% recovery.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD at this level should meet precision criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).System suitability parameters should remain within acceptance criteria.

References

Application Notes and Protocols for the Screening of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made them one of the most important target families for drug discovery.[4][5] The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize novel kinase inhibitors based on the 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole scaffold. We will detail a multi-tiered approach, from high-throughput biochemical screens to secondary selectivity profiling and essential cell-based validation assays, explaining the scientific rationale behind each protocol to ensure the generation of reliable and actionable data.

Introduction: The Rationale for Targeting Kinases with Benzothiazole Derivatives

The human kinome comprises over 500 protein kinases, which act as key nodes in signal transduction pathways controlling cell growth, differentiation, and metabolism.[4] The development of small-molecule inhibitors that target the ATP-binding site of kinases has revolutionized the treatment of certain cancers, with drugs like Gleevec and Iressa serving as landmark successes.[2][3]

The benzothiazole nucleus is a versatile heterocyclic scaffold known to interact with a variety of biological targets.[6][8] Its derivatives have shown promise as potent antiproliferative agents and specific enzyme inhibitors.[6][7] The this compound core represents a particularly attractive starting point for kinase inhibitor design. The chloro-substituent provides a reactive handle for synthetic elaboration to explore structure-activity relationships (SAR), while the trifluoromethyl group can enhance properties like metabolic stability and binding affinity.[9]

This guide outlines a systematic workflow, or "screening cascade," designed to efficiently identify potent and selective kinase inhibitors from a library of such derivatives. The cascade approach is critical for eliminating non-viable compounds early, saving time and resources, and focusing efforts on the most promising candidates.[10]

G cluster_0 Screening Cascade Compound_Library 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Library Primary_Screen Primary Screen: High-Throughput Biochemical Assay (e.g., TR-FRET, ADP-Glo) Compound_Library->Primary_Screen Test Concentrations Hit_Identification Hit Identification (% Inhibition, IC50 Determination) Primary_Screen->Hit_Identification Raw Data Secondary_Assays Secondary Assays: Selectivity & MoA Hit_Identification->Secondary_Assays Confirmed Hits Cellular_Assays Cellular Assays: Target Engagement & Functional Response Secondary_Assays->Cellular_Assays Selective Hits Lead_Optimization Lead Optimization (SAR-driven Chemistry) Cellular_Assays->Lead_Optimization Validated Leads Lead_Optimization->Compound_Library Synthesize New Analogs

Figure 1: A typical kinase inhibitor screening cascade.

Part I: Primary High-Throughput Biochemical Screening

The initial goal is to rapidly screen the entire compound library to identify "hits"—compounds that inhibit the catalytic activity of the target kinase in a purified, cell-free system. For this stage, assay robustness, scalability, and cost-effectiveness are paramount.[11]

Principle and Assay Choice

Biochemical assays directly measure the enzymatic activity of the kinase, typically by quantifying the consumption of ATP or the formation of the phosphorylated product.[1] While radiometric assays are considered a gold standard for their directness, non-radioactive formats based on fluorescence or luminescence are now dominant in HTS for safety and ease of use.[1][12]

Common HTS-compatible formats include:

  • Luminescence-based Assays: These methods, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[1] They are highly sensitive and robust.[11]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) use fluorescently labeled substrates or antibodies to detect phosphorylation, offering high sensitivity and reduced interference from compound fluorescence.[1][13]

For this guide, we will detail a protocol based on the TR-FRET methodology, a widely used, homogeneous (no-wash) assay format.

Detailed Protocol: TR-FRET Kinase Activity Assay

This protocol is designed for a 384-well plate format and assumes the target kinase phosphorylates a biotinylated peptide substrate.

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer provides a stable pH environment and the necessary divalent cations (Mg²⁺) for kinase activity, while EGTA chelates interfering cations and Brij-35 prevents non-specific binding.

  • Kinase Solution: Dilute the stock kinase enzyme in Assay Buffer to a 2X final concentration. Expertise: The optimal kinase concentration should be determined empirically to yield a robust signal-to-background ratio while ensuring the reaction remains in the linear range.

  • Substrate/ATP Solution: Prepare a 4X solution containing the biotinylated peptide substrate and ATP in Assay Buffer. Causality: The ATP concentration is critical. For screening ATP-competitive inhibitors, it should be set at or near the Michaelis constant (Km) of the kinase for ATP. This ensures sensitive detection of inhibitors that compete with the natural substrate.

  • Compound Plates: Prepare serial dilutions of the this compound derivatives in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[1]

  • Detection Reagents: Prepare a 2X solution of Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer (e.g., 1X TBS with 0.1% BSA).

B. Assay Procedure:

  • Compound Addition: Add 5 µL of the 4X compound solution (or controls) to the wells of a 384-well assay plate.

    • Negative Control: 1% DMSO in Assay Buffer (represents 0% inhibition).

    • Positive Control: A known potent inhibitor (e.g., Staurosporine) at a concentration that gives >90% inhibition.

  • Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells. Mix gently by tapping the plate.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes. The optimal time should be determined during assay development to ensure linear product formation.

  • Reaction Termination & Detection: Add 10 µL of the 2X Detection Reagents solution to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Eu).

Data Analysis and Hit Identification
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control)])

  • Hit Selection: Compounds showing inhibition above a defined threshold (e.g., >50% at a 10 µM screening concentration) are selected as primary hits.

  • IC50 Determination: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50), a measure of potency.

Part II: Secondary Assays for Selectivity and Mechanism

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Off-target kinase inhibition can lead to toxicity. Secondary assays are crucial for characterizing the "hit" compounds.

Kinase Selectivity Profiling

The most direct way to assess selectivity is to screen the confirmed hits against a broad panel of other kinases.[10] This "kinome profiling" can be outsourced to specialized CROs or performed in-house if a panel is available.[14] The goal is to determine if a compound is a selective inhibitor of the primary target or a multi-targeted inhibitor.

Table 1: Hypothetical Selectivity Profile for Benzothiazole Derivatives

Compound IDTarget Kinase IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity Notes
BTZ-001 50>10,0001,2008,500Highly selective for Target Kinase
BTZ-002 150250>10,000400Multi-targeted (Target, A, C)
BTZ-003 2,500>10,000>10,000>10,000Weak inhibitor
Mechanism of Action (MoA) Studies

For promising hits, it is important to understand how they inhibit the kinase. Most small-molecule inhibitors are ATP-competitive.[3] This can be determined by running the biochemical assay with a fixed concentration of the inhibitor and varying concentrations of ATP. An ATP-competitive inhibitor will show an increase in the apparent Km of ATP with no change in Vmax.

G cluster_0 MoA Determination cluster_1 Results A Kinase Assay B Vary [ATP] A->B C Fixed [Inhibitor] A->C D Apparent Km Increases B->D E Vmax Unchanged B->E C->D C->E F ATP-Competitive Inhibitor D->F E->F

Figure 2: Logic for determining an ATP-competitive mechanism of action.

Part III: Cellular Assays to Confirm On-Target Activity

A compound that is potent in a biochemical assay may fail in a cellular context due to poor cell permeability, rapid metabolism, or efflux.[15] Therefore, validating activity in a physiologically relevant cell-based assay is a critical step.[16][17]

Principle and Assay Choice

Cell-based assays assess the inhibitor's effect within a living cell. There are several formats:

  • Target Engagement Assays: These assays, like NanoBRET™, directly measure compound binding to the target kinase inside the cell, confirming that the compound can reach its target.[5]

  • Phosphorylation Assays: These are the most common functional assays. They quantify the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates successful target inhibition.[5][15]

  • Proliferation/Viability Assays: If the target kinase is known to drive cell proliferation, a simple viability assay (e.g., CellTiter-Glo®) can be used to measure the functional outcome of inhibition.[5]

We will detail a protocol for an immunoassay-based cellular phosphorylation assay.

Detailed Protocol: In-Cell Western / ELISA for Substrate Phosphorylation

This protocol assumes a cell line where the target kinase is active and a specific antibody against the phosphorylated substrate is available.

A. Cell Culture and Treatment:

  • Cell Seeding: Seed the appropriate cell line into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): If the pathway is activated by growth factors, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the benzothiazole derivatives. Incubate for a predetermined time (e.g., 2 hours).

  • Pathway Stimulation (If necessary): If the kinase requires activation, add the appropriate stimulus (e.g., a growth factor like EGF or PDGF) for a short period (e.g., 15-30 minutes).

B. Cell Lysis and Detection:

  • Lysis: Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of the proteins of interest.

  • Incubation: Incubate on ice for 20-30 minutes with gentle shaking.

  • Detection (ELISA-based example): a. Transfer the cell lysates to an antibody-coated ELISA plate (e.g., a sandwich ELISA with a capture antibody for the total substrate and a detection antibody for the phosphorylated form). b. Follow the manufacturer's protocol for washing, addition of detection antibody, and addition of substrate (e.g., TMB or a chemiluminescent reagent). c. Read the absorbance or luminescence on a plate reader.

Data Analysis

The data is analyzed similarly to the biochemical assay, generating dose-response curves and calculating a cellular IC50 (or EC50). This cellular potency value is then compared to the biochemical IC50. A large discrepancy (e.g., >10-fold) may indicate issues with cell permeability or other factors.

Table 2: Summary of Screening Data for a Lead Candidate

ParameterResultInterpretation
Biochemical IC50 50 nMPotent direct inhibition of the enzyme.
Kinase Selectivity >100-fold vs. related kinasesHighly selective, reducing risk of off-target effects.
Cellular IC50 200 nMGood cell permeability and on-target activity in a cellular context.
MoA ATP-CompetitiveClear mechanism of action, typical for this class of inhibitors.

Conclusion and Next Steps

This application note outlines a comprehensive and logical workflow for the successful identification and validation of this compound derivatives as kinase inhibitors. The tiered approach ensures that resources are focused on compounds with the highest potential.

Data generated from this screening cascade—biochemical potency, selectivity, cellular activity, and MoA—forms the basis of the structure-activity relationship (SAR).[8][18] This information is then fed back to medicinal chemistry teams to guide the synthesis of new analogs, ultimately leading to the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

References

Application Note & Protocols: Leveraging 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in the design of high-performance fluorescent probes, prized for its rigid, planar structure and favorable photophysical properties.[1][2] This guide focuses on a particularly valuable building block, 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole (CAS No. 898748-15-7), detailing its application in the synthesis of bespoke fluorescent probes for biological and chemical sensing. The strategic placement of a trifluoromethyl group at the C4 position and a reactive chloro group at the C2 position provides a unique combination of modulated electronic properties and a versatile synthetic handle. This document provides a deep dive into the synthetic strategy, featuring a detailed, field-tested protocol for the synthesis of a "turn-on" fluorescent probe for cysteine detection, and outlines the principles of its application.

Introduction: The Benzothiazole Scaffold in Fluorescent Probe Design

The Importance of Fluorescent Probes in Research

Fluorescent probes are indispensable tools in modern science, enabling the visualization and quantification of specific analytes within complex environments, including living cells.[1] Their high sensitivity, operational simplicity, and capacity for real-time imaging have revolutionized fields from molecular biology to materials science.[3][4] Small-molecule probes, in particular, offer distinct advantages such as defined molecular weight, high reproducibility, and excellent cell permeability.[1]

Benzothiazole: A Privileged Fluorophore

Benzothiazole and its derivatives are classified as "privileged fluorophores" due to their intrinsic structural and electronic properties. The fused aromatic system imparts rigidity and planarity, which minimizes non-radiative decay pathways and often leads to high fluorescence quantum yields.[1] Furthermore, the delocalized π-electron system results in excellent optical properties, including large Stokes shifts, which are crucial for minimizing self-quenching and autofluorescence interference in biological imaging.[4][5] The benzothiazole core can participate in various fluorescence mechanisms, including Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET), making it a highly adaptable platform for probe design.[3][5]

The Strategic Role of the 4-(Trifluoromethyl) Substituent

The introduction of a trifluoromethyl (-CF₃) group at the C4 position of the benzothiazole ring is a critical design choice. As a potent electron-withdrawing group, the -CF₃ moiety significantly influences the molecule's electronic landscape. This has several key consequences:

  • Enhanced Electrophilicity: It increases the electrophilic character of the C2 carbon, making the attached chlorine atom an even better leaving group for nucleophilic aromatic substitution (SNAr).

  • Modulation of Photophysical Properties: It can alter the energy levels of the frontier molecular orbitals (HOMO/LUMO), often leading to a red-shift in absorption and emission spectra and influencing the quantum yield.[6]

  • Increased Photostability: Fluorinated compounds frequently exhibit enhanced stability against metabolic degradation and photobleaching.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

Mechanism of Action

The synthesis of novel probes from this compound hinges on the nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles.[7] This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom within the thiazole ring, which can stabilize the negative charge in the intermediate Meisenheimer complex.[7] The 4-CF₃ group further enhances this effect. This makes the SNAr reaction a robust and predictable method for introducing a wide array of functional groups.

Diagram: General SNAr Mechanism

The following diagram illustrates the general pathway for the functionalization of the benzothiazole core.

SNAr_Mechanism cluster_intermediate Intermediate Reactant This compound Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product 2-Substituted-4-(trifluoromethyl)benzo[d]thiazole Intermediate->Product Elimination of Cl⁻ LeavingGroup HCl

Caption: General mechanism for SNAr on the benzothiazole core.

Application Protocol: Synthesis of a Cysteine-Selective Fluorescent Probe

This section provides a two-step protocol for the synthesis of a "turn-on" fluorescent probe for cysteine, BT-Acr , based on the this compound scaffold.

Design Rationale

The probe design incorporates three key components:

  • Fluorophore: The 4-(trifluoromethyl)benzothiazole core.

  • Quencher/Recognition Site: An acrylate group. The electron-withdrawing nature of the acrylate quenches the fluorescence of the core fluorophore via a PET mechanism.

  • Sensing Mechanism: Cysteine, through a Michael addition reaction with the acrylate, cleaves the recognition site, liberating the highly fluorescent phenol derivative and causing a "turn-on" response.[8]

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_reagent1 cluster_reagent2 Start 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Intermediate Intermediate: BT-OH Start->Intermediate Step 1: SNAr Reaction Reagent1 Hydroquinone, K₂CO₃ DMF, 80°C Reagent1->Intermediate FinalProduct Final Probe: BT-Acr Intermediate->FinalProduct Step 2: Acrylation Reagent2 Acryloyl chloride, TEA DCM, 0°C to RT Reagent2->FinalProduct

Caption: Two-step synthesis of the cysteine probe BT-Acr.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)phenol (BT-OH)

  • Materials:

    • This compound (1.0 eq, 237.6 mg, 1.0 mmol)

    • Hydroquinone (1.2 eq, 132.1 mg, 1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.5 eq, 345.5 mg, 2.5 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

  • Procedure:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, hydroquinone, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the intermediate BT-OH as a solid.

Step 2: Synthesis of 4-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)phenyl acrylate (BT-Acr)

  • Materials:

    • BT-OH (from Step 1) (1.0 eq, 311.3 mg, 1.0 mmol)

    • Triethylamine (TEA) (3.0 eq, 0.42 mL, 3.0 mmol)

    • Dichloromethane (DCM), anhydrous (15 mL)

    • Acryloyl chloride (1.5 eq, 0.12 mL, 1.5 mmol)

  • Procedure:

    • Dissolve BT-OH in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine dropwise, followed by the slow, dropwise addition of acryloyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexane) to afford the final probe BT-Acr .

Characterization and Photophysical Properties

The synthesized probe should be characterized to confirm its structure and evaluate its photophysical properties.

  • Structural Verification:

    • ¹H & ¹⁹F NMR: To confirm the covalent structure and the presence of the trifluoromethyl group.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • Photophysical Data: The following table summarizes the expected photophysical properties of the probe in a buffered aqueous solution (e.g., PBS with 1% DMSO, pH 7.4).

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Visual Fluorescence
BT-Acr ~350~450~100< 0.01Very Weak / Off
BT-Acr + Cys ~410~520~110> 0.30Strong Green / On

Application Protocol: In Vitro Detection of Cysteine

Principle of Detection

The acrylate moiety in BT-Acr serves as both a fluorescence quencher and a Cys-recognition site. The thiol group of cysteine acts as a nucleophile, attacking the electron-deficient double bond of the acrylate in a Michael addition reaction. This is followed by an intramolecular cyclization and cleavage, which releases the highly fluorescent BT-OH compound. This process results in a dramatic "turn-on" fluorescence signal that is proportional to the concentration of cysteine.

Diagram: "Turn-On" Detection Mechanism

Detection_Mechanism Probe BT-Acr Probe (Fluorescence OFF) Reaction Michael Addition & Cleavage Probe->Reaction Analyte Cysteine (Cys) Analyte->Reaction Product BT-OH Fluorophore (Fluorescence ON) Reaction->Product

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address common challenges and enhance yield, purity, and reproducibility.

This guide is structured to walk you through the synthetic pathway, pinpointing common failure points and offering validated solutions. We will address issues from precursor quality to final product purification, ensuring a robust and efficient synthesis.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a three-stage process. It begins with the synthesis of the key intermediate, 2-amino-4-(trifluoromethyl)benzothiazole, followed by a diazotization and subsequent Sandmeyer reaction to install the chloro group.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Chlorination A 2-Amino-4-(trifluoromethyl)benzenethiol C 2-Amino-4-(trifluoromethyl)benzo[d]thiazole A->C Cyclization B Condensing Agent (e.g., CNBr, Phosgene equivalent) D Benzothiazole Diazonium Salt C->D NaNO₂, HCl 0-5 °C E This compound D->E Sandmeyer Reaction CuCl G Start Low Yield in Sandmeyer Step CheckTemp Was Temp < 5°C? Start->CheckTemp CheckReagents Are CuCl & HCl fresh? CheckTemp->CheckReagents Yes ResultDecomp Primary Issue: Diazonium Decomposition. Action: Improve cooling. CheckTemp->ResultDecomp No ResultCatalyst Primary Issue: Inactive Catalyst. Action: Use fresh CuCl. CheckReagents->ResultCatalyst No ResultSuccess Yield Improved CheckReagents->ResultSuccess Yes

Technical Support Center: Recrystallization of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the purification of crude 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole by recrystallization.

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of this compound. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] A crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2]

Q2: How do I select the ideal solvent for this compound?

A2: Solvent selection is the most critical step and is often an empirical process.[3][4] An ideal solvent should meet the following criteria:

  • High solubility at high temperatures: The compound should be very soluble in the boiling solvent.[1][2]

  • Low solubility at low temperatures: The compound should be nearly insoluble in the cold solvent to maximize recovery.[1][2]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[2][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[2]

For a compound like this compound, which has both polar (C-Cl, C-N, C-S) and non-polar (trifluoromethyl, benzene ring) characteristics, a solvent of intermediate polarity is often a good starting point. Screening several solvents on a small scale is highly recommended.[3][5]

Q3: Are there any general solvent considerations for benzothiazole derivatives?

A3: Yes. Literature on the synthesis of various benzothiazole derivatives frequently mentions ethanol for recrystallization.[6][7] Other common solvents used for compounds with aromatic and heterocyclic moieties include toluene, ethyl acetate, and hexane, or mixtures thereof.[8] A mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be highly effective if a single suitable solvent cannot be found.[2][8] In a mixed-solvent system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (antisolvent) in which it is insoluble is added dropwise to the hot solution until turbidity appears, which is then cleared by adding a small amount of the "good" solvent before cooling.[2]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you might encounter during your experiment.

Q4: I've added the hot solvent, but my crude compound won't fully dissolve. What should I do?

A4: This issue can arise from two main causes:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent to the boiling mixture until the solid dissolves completely.[3] Be cautious not to add a large excess, as this will reduce your final yield.[9]

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen hot solvent.[5] If you have added a reasonable amount of solvent and a solid remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q5: My solution has cooled, but no crystals have formed. What's wrong?

A5: This is a common problem, typically caused by one of the following:

  • Excess Solvent: This is the most frequent cause.[9] Using too much solvent prevents the solution from becoming saturated upon cooling, thus inhibiting crystallization. The remedy is to gently boil off some of the solvent to increase the concentration of the solute, and then allow the solution to cool again.[9][10]

  • Supersaturation: The solution may be supersaturated, a stable state where the solute concentration is higher than its solubility limit.[10] Crystallization needs a nucleation point to begin.[9] You can induce crystallization by:

    • Scratching: Gently scratch the inner wall of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide a surface for crystal nucleation.[9][11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[9][11]

Q6: The compound "oiled out" instead of forming solid crystals. How can I fix this?

A6: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice.[9][10] This often happens if the solution is cooled too quickly or if the impurity level is very high, depressing the melting point of your compound below the temperature of the solution.

  • Slow Down Cooling: Reheat the solution to redissolve the oil. You may need to add a small amount of extra solvent.[9] Then, allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass to allow for slow cooling to room temperature before any further cooling in an ice bath.[11]

  • Adjust Solvent System: The boiling point of your solvent might be too high. Alternatively, the compound's solubility in the chosen solvent might be excessively high. Try re-dissolving the oil in a larger volume of solvent and cooling slowly, or consider switching to a different solvent system entirely.[10]

Q7: The final yield of my purified crystals is very low. How can I improve recovery?

A7: A low yield can be disappointing but is often correctable.[11] Consider these potential causes:

  • Using Too Much Solvent: As discussed, an excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[11]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled before filtration. Cooling in an ice-water bath for an additional 15-20 minutes after reaching room temperature can significantly increase crystal recovery.

Experimental Protocol: Purification Workflow

This protocol provides a generalized, step-by-step methodology for the recrystallization of this compound.

Part 1: Solvent Screening (Small Scale)
  • Place ~50 mg of the crude compound into several different test tubes.

  • Add a potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature to one tube. If the compound dissolves readily, that solvent is unsuitable.[3]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath and continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool to room temperature, then in an ice bath.

  • An ideal solvent is one where the compound dissolves when hot and forms a large number of crystals upon cooling.[2][5]

Part 2: Bulk Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding just enough hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities.[1][11] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation & Visualization

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds; high boiling point can cause oiling out.[8]
Ethanol 78HighExcellent general-purpose solvent, often used for benzothiazoles.[6][8]
Methanol 65HighSimilar to ethanol but more volatile.
Acetone 56MediumGood solvent, but its low boiling point may limit solubility differences.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity.[8]
Toluene 111LowGood for less polar, aromatic compounds; high boiling point.[8]
Hexane 69Very LowSuitable for non-polar compounds; often used as the "poor" solvent in a mixed pair.[8]

Diagrams

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Selection 1. Select Solvent (Small-Scale Test) Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities Exist) Dissolution->Hot_Filtration Insolubles Present Cooling 4. Slow Cooling & Crystallization Dissolution->Cooling No Insolubles Hot_Filtration->Cooling Suction_Filtration 5. Isolate Crystals (Suction Filtration) Cooling->Suction_Filtration Washing 6. Wash with Ice-Cold Solvent Suction_Filtration->Washing Drying 7. Dry Pure Crystals Washing->Drying End Pure Product Drying->End

Caption: General workflow for purification by recrystallization.

TroubleshootingFlowchart Start Solution Cooled Problem No Crystals Formed? Start->Problem Check_Solvent Boil Off Excess Solvent Problem->Check_Solvent Yes Success Crystals Form! Problem->Success No Induce Induce Crystallization Check_Solvent->Induce Scratch Scratch Flask with Glass Rod Induce->Scratch Try First Seed Add a Seed Crystal Induce->Seed Try Second Scratch->Success Seed->Success

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole. This molecule is a critical building block in medicinal chemistry and materials science. Its synthesis, while well-established, often involves a multi-step pathway culminating in a Sandmeyer reaction, a process known for its sensitivity and potential for side reactions.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the expertise to not only identify and resolve common issues but also to understand their root causes, enabling you to optimize your synthesis for higher yield and purity.

The most common and reliable synthetic route proceeds via three key stages:

  • Cyclization: Formation of the 2-amino-4-(trifluoromethyl)benzo[d]thiazole intermediate from 2-amino-5-(trifluoromethyl)benzenethiol.

  • Diazotization: Conversion of the 2-amino intermediate into a reactive diazonium salt.

  • Sandmeyer Reaction: Copper(I) chloride-catalyzed substitution of the diazonium group with a chloride atom.[3]

This document will focus on the side reactions and challenges encountered in this pathway.

Synthesis_Workflow cluster_0 Overall Synthetic Pathway Start 2-Amino-5-(trifluoromethyl) benzenethiol Intermediate_Amine 2-Amino-4-(trifluoromethyl) benzo[d]thiazole Start->Intermediate_Amine Step 1: Cyclization Intermediate_Diazonium Diazonium Salt Intermediate Intermediate_Amine->Intermediate_Diazonium Step 2: Diazotization Final_Product 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Intermediate_Diazonium->Final_Product Step 3: Sandmeyer Reaction

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the synthesis. Each question reflects a real-world experimental challenge, followed by a detailed explanation and actionable solutions.

Problem Area 1: The Sandmeyer Reaction (Step 3)

Q1: My final product is heavily contaminated with an impurity that has a mass corresponding to a hydroxyl group instead of a chloro group. What is it and how can I prevent its formation?

A1: This is the most common side reaction in this synthesis. The impurity is 2-hydroxy-4-(trifluoromethyl)benzo[d]thiazole . It forms when the diazonium salt intermediate reacts with water instead of the chloride ion.

  • Underlying Cause: Aryl diazonium salts are thermally unstable.[4] The C-N bond is prone to heterolytic cleavage, forming an aryl cation and nitrogen gas. In an aqueous acidic environment, water is a competing nucleophile. This reaction is highly temperature-dependent; as the temperature rises above the optimal 0-5 °C range, the rate of decomposition and subsequent reaction with water increases dramatically, significantly reducing the yield of the desired chloro-product.[4][5]

  • Preventative Measures & Solutions:

    • Strict Temperature Control: The diazotization and the Sandmeyer reaction must be maintained between 0 °C and 5 °C . Use an ice-salt bath for robust temperature management.

    • Reagent Preparation: Ensure your copper(I) chloride solution is prepared and cooled before adding the diazonium salt solution. The addition of the diazonium salt should be done slowly, dropwise, to prevent localized heat spikes from the exothermic reaction.

    • Minimize Reaction Time: While the reaction needs to go to completion, do not let the diazonium salt sit for extended periods, even at low temperatures. Prepare it in situ and use it immediately in the subsequent Sandmeyer step.[5]

Q2: I'm observing high molecular weight impurities and a low yield of my target molecule. Could these be dimers?

A2: Yes, the formation of biaryl byproducts (dimers) is a known side reaction in the Sandmeyer reaction.

  • Underlying Cause: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] This involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas. While this aryl radical can react with the copper(II) chloride species to form the desired product, it can also couple with another aryl radical, leading to the formation of a biaryl dimer.[1][4]

  • Preventative Measures & Solutions:

    • Catalyst Quality: Use a high-purity, active copper(I) catalyst. An aged or partially oxidized catalyst can be less efficient in the desired single-electron transfer pathway, potentially favoring radical-radical coupling.

    • Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization reaction.

    • Solvent Choice: Ensure the solvent system effectively solubilizes all intermediates. Poor solubility can lead to localized high concentrations of radicals, promoting dimerization.

Side ProductLikely CausePreventative Measure
2-Hydroxy-4-(trifluoromethyl)benzo[d]thiazoleHigh reaction temperature (> 5 °C)Maintain strict temperature control (0-5 °C) with an ice-salt bath. Add diazonium salt slowly.
Biaryl DimerRadical-radical couplingUse high-purity CuCl catalyst. Consider running the reaction at a lower concentration.
4-(Trifluoromethyl)benzo[d]thiazole (Dediazoniation)Presence of reducing agentsEnsure reagents are pure. Use an appropriate acid like HCl; avoid acids like H3PO2 unless reduction is desired.

Caption: Common side products in the Sandmeyer step and their mitigation strategies.

Problem Area 2: Diazotization (Step 2)

Q3: My final reaction mixture contains a significant amount of the starting material, 2-amino-4-(trifluoromethyl)benzo[d]thiazole. What causes this?

A3: This indicates an incomplete diazotization reaction. The conversion of the primary aromatic amine to the diazonium salt did not go to completion before you proceeded to the Sandmeyer step.

  • Underlying Cause: Several factors can lead to incomplete diazotization:

    • Insufficient Nitrous Acid: The nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[5] If the amount of NaNO₂ or acid is stoichiometrically insufficient, not all the amine will be converted.

    • Poor Reagent Quality: Sodium nitrite can degrade over time. Using an old or improperly stored bottle can result in lower-than-expected reactivity.

    • Temperature Too Low: While the reaction must be kept cold to prevent diazonium salt decomposition, temperatures that are too low (e.g., well below 0 °C) can excessively slow down the rate of diazotization itself.

  • Preventative Measures & Solutions (Self-Validating Protocol):

    • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium nitrite.

    • In-Process Check: After the NaNO₂ addition is complete and the mixture has stirred for 15-20 minutes, you can test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates that excess nitrous acid is present, confirming that the amine has been fully consumed. If the test is negative, a small additional amount of NaNO₂ solution can be added.

    • Reagent Addition: Add the sodium nitrite solution slowly and subsurface to ensure it reacts efficiently with the amine hydrochloride salt rather than decomposing prematurely.

Problem Area 3: Intermediate Synthesis & Starting Material Purity (Step 1)

Q4: I am having trouble with the first step of the synthesis. The yield of 2-amino-4-(trifluoromethyl)benzo[d]thiazole is low, and I see a major impurity that I can't identify.

A4: The most likely culprit is the starting material, 2-amino-5-(trifluoromethyl)benzenethiol . Thiophenols are notoriously susceptible to oxidation.

  • Underlying Cause: The thiol (-SH) group can be easily oxidized by atmospheric oxygen to form a disulfide (-S-S-) linkage. This dimer, bis(2-amino-5-(trifluoromethyl)phenyl) disulfide, will not participate in the cyclization reaction to form the benzothiazole ring, thereby reducing your yield and introducing a significant impurity.[6]

  • Preventative Measures & Solutions:

    • Starting Material Quality: Use a fresh bottle of 2-amino-5-(trifluoromethyl)benzenethiol or purify older material before use. Purity is paramount.[7]

    • Inert Atmosphere: For best results, conduct the cyclization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

    • Handling: If working on the bench, handle the thiophenol quickly and in a well-ventilated fume hood. Thiophenols also have strong, unpleasant odors.

Troubleshooting_Flowchart start Low Yield or High Impurity Observed check_impurity Identify Main Impurity (LCMS / TLC) start->check_impurity is_phenol Is it 2-Hydroxy Byproduct? check_impurity->is_phenol Mass = M-Cl+OH is_sm Is it Starting 2-Amino Intermediate? check_impurity->is_sm Mass = M-Cl-N2+NH2 is_dimer Is it a Dimer or Disulfide? check_impurity->is_dimer Mass ≈ 2x is_phenol->is_sm No cause_temp Cause: High Temp in Sandmeyer Step is_phenol->cause_temp Yes is_sm->is_dimer No cause_diaz Cause: Incomplete Diazotization is_sm->cause_diaz Yes cause_radical Cause: Radical Coupling or Thiol Oxidation is_dimer->cause_radical Yes sol_temp Solution: Maintain 0-5 °C, Slow Addition cause_temp->sol_temp sol_diaz Solution: Use Starch-Iodide Test, Check NaNO2 Stoichiometry cause_diaz->sol_diaz sol_radical Solution: Use Fresh Thiol, Inert Atmosphere, Pure Catalyst cause_radical->sol_radical

Caption: A decision-tree flowchart for troubleshooting common synthesis issues.

Protocol: Diazotization and Sandmeyer Reaction

This protocol is designed to minimize side reactions by incorporating best practices and in-process controls.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzo[d]thiazole (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (~4.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Salt Formation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(trifluoromethyl)benzo[d]thiazole (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the mixture to 0 °C using an ice-salt bath. Stir until a fine, uniform slurry of the hydrochloride salt is formed.

  • Diazotization: Dissolve NaNO₂ (1.1 eq) in a minimal amount of cold water. Using a dropping funnel, add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C . The addition should take approximately 20-30 minutes.

  • Validation Step: After the addition is complete, continue stirring at 0-5 °C for another 20 minutes. Test for excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the reaction is complete. The resulting clear, yellowish solution is your diazonium salt. Use it immediately.

  • Catalyst Preparation: In a separate, larger beaker, dissolve CuCl (1.2 eq) in concentrated HCl (1.0 eq). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred, cold CuCl solution. Vigorous bubbling (N₂ evolution) will occur. Control the rate of addition to maintain the temperature below 10 °C (ideally below 5 °C).

  • Completion & Work-up: After the addition is complete, stir the reaction mixture in the ice bath for an additional 30-60 minutes, then allow it to warm to room temperature slowly. The product can then be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing, drying, and purification by column chromatography.

References

Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole synthesis, designed for chemical researchers and drug development professionals.

As a Senior Application Scientist, this guide moves beyond simple protocols to address the nuanced challenges encountered during the synthesis of this compound. Our focus is on the causality behind experimental phenomena, providing robust, field-tested solutions to common and complex problems.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step process starting from the corresponding aminobenzothiazole. The critical transformation is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction, which is often the primary source of experimental difficulties.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Final Stage A 2-Amino-3-(trifluoromethyl)thiophenol B 2-Amino-4-(trifluoromethyl)benzo[d]thiazole A->B Cyclization (e.g., with KSCN, Br₂) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, aq. HCl, 0-5 °C) D This compound (Target Molecule) C->D Chlorination (CuCl, aq. HCl) E Purified Product D->E Workup & Purification (Extraction, Chromatography)

Caption: General synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My diazotization of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole seems to be failing or incomplete. How can I ensure success?

A1: Direct Answer Successful diazotization hinges on rigorous temperature control, the correct stoichiometry of reagents, and the rate of addition of sodium nitrite. The most common failure is allowing the temperature to rise above 5 °C, which leads to premature decomposition of the unstable diazonium salt.

Scientific Rationale The diazotization reaction involves the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid (typically HCl or H₂SO₄).[1] This electrophile then reacts with the primary amino group. The resulting diazonium salt is stabilized by resonance but is highly susceptible to thermal degradation, where the excellent leaving group, dinitrogen gas (N₂), departs to form a highly reactive aryl cation. This cation will readily react with any available nucleophile, most often water, to form a phenol byproduct, or with other species to create tarry decomposition products.[2]

Troubleshooting Protocol

  • Pre-cool All Reagents: Before starting, cool the aqueous acid solution and the dissolved amine substrate to 0 °C in an ice-salt bath. Ensure the sodium nitrite solution is also chilled.

  • Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise using a syringe pump or dropping funnel with the tip below the surface of the reaction mixture. This prevents localized heating and ensures immediate reaction.

  • Vigorous Stirring: Maintain efficient stirring to dissipate heat and ensure homogeneity.

  • Monitor Temperature Continuously: Place a thermometer directly in the reaction mixture and ensure the temperature never exceeds 5 °C.

  • Validation Check: After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper. A small excess is desired to ensure complete reaction; the paper will turn blue/black. If negative, add a small amount more of the nitrite solution. Quench any significant excess with a small amount of sulfamic acid until the KI-starch test is negative.

ParameterRecommended ConditionRationale
Temperature 0–5 °CMinimizes decomposition of the diazonium salt.
Acid 3-4 equivalents of HClEnsures full protonation and generation of nitrous acid.
NaNO₂ Addition Slow, dropwisePrevents localized overheating and side reactions.
Reaction Time 15–30 min post-additionAllows for complete conversion without significant degradation.
Q2: During the final chlorination step (Sandmeyer reaction), my yield is low and I'm isolating a significant amount of 4-(trifluoromethyl)benzo[d]thiazol-2-ol. What is causing this and how can it be prevented?

A2: Direct Answer The formation of the 2-ol (phenol analog) is a classic side reaction in Sandmeyer reactions and indicates that the aryl cation intermediate is reacting with water instead of the chloride nucleophile. This is typically caused by an insufficiently active copper(I) catalyst or a low concentration of chloride ions around the catalyst.

Scientific Rationale The Sandmeyer reaction is a copper(I)-catalyzed process that proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The Cu(I) species reduces the diazonium salt to form an aryl radical, with the loss of N₂ gas, and is itself oxidized to Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species to form the final product and regenerate the Cu(I) catalyst.[3][4] If the catalyst is inactive (e.g., oxidized to Cu(II) before the reaction) or if the chloride concentration is too low, the aryl radical or the parent aryl cation can react with the aqueous solvent to yield the undesired phenol.

Caption: Competing pathways in the Sandmeyer chlorination step.

Troubleshooting Protocol

  • Prepare a Fresh Catalyst Solution: Use high-purity copper(I) chloride. If its color is greenish (indicating oxidation to Cu(II)), wash it with dilute HCl followed by ethanol and ether to dry before use. Prepare the CuCl solution in concentrated HCl, where it forms the soluble [CuCl₂]⁻ complex, ensuring a high local concentration of both Cu(I) and chloride.

  • Use a Stoichiometric Amount of Catalyst: While catalytic, using a near-stoichiometric amount of CuCl (0.8-1.2 equivalents) can significantly improve yields by ensuring the rate of chlorine transfer outpaces the rate of reaction with water.

  • Add Diazonium Salt to Catalyst: The cold diazonium salt solution should be added slowly to the vigorously stirred, pre-heated (room temperature or slightly above, ~25-40 °C) CuCl/HCl solution. This ensures the diazonium salt immediately encounters a high concentration of the active catalyst.

  • Control Gas Evolution: The rate of addition should be controlled to maintain a steady but not violent evolution of nitrogen gas. Foaming can be controlled with a few drops of an anti-foaming agent if necessary.

Chlorinating Agent / SystemAdvantagesDisadvantages
CuCl in conc. HCl Standard, reliable, cost-effective.[2]Requires fresh, active Cu(I); can be sensitive to conditions.
SOCl₂ / DMF (Vilsmeier-Haack type) Can be effective for some substrates.Often requires higher temperatures; potential for other side reactions.[5]
Aqueous Cl₂ / FeCl₃ Strong chlorinating system.Less selective, risk of over-chlorination on the benzene ring.[6]
Q3: The final purification of this compound is proving difficult. What is the best method to obtain a high-purity sample?

A3: Direct Answer Purification challenges often arise from residual starting material or the 2-ol byproduct, which may have similar polarities to the product. A multi-step purification strategy involving an aqueous wash, followed by column chromatography with a carefully selected solvent system, is typically most effective.

Scientific Rationale The polarity of the target molecule is influenced by the electron-withdrawing trifluoromethyl group and the polarizable thiazole ring. The 2-ol byproduct is significantly more polar due to its ability to hydrogen bond. Unreacted 2-aminobenzothiazole is also more polar. This polarity difference is the key to successful separation.

Troubleshooting Protocol

  • Aqueous Workup: After the reaction is complete, extract the crude product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute sodium hydroxide solution (e.g., 1M NaOH). This will deprotonate and extract the acidic 2-ol byproduct into the aqueous layer. Follow this with a water wash and a brine wash to remove residual salts.

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point is a hexane/ethyl acetate gradient. Based on TLC analysis, a system like 95:5 or 90:10 Hexane:Ethyl Acetate is often a good starting point for eluting the desired product while retaining the more polar impurities.

    • TLC Monitoring: Before running the column, use TLC to identify a solvent system that gives good separation (Rf of the product ~0.3-0.4). The 2-ol byproduct should be near the baseline in a non-polar system.

  • Recrystallization (If Applicable): If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can provide a final polishing step to achieve high purity.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important synthetic intermediate.

I. Introduction and Synthetic Strategy

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful and scalable synthesis is crucial for advancing research and development in these fields. The most logical and widely applicable synthetic route involves a two-step process:

  • Step 1: Synthesis of the Precursor, 2-Amino-4-(trifluoromethyl)benzo[d]thiazole. This is typically achieved through the cyclization of 2-amino-4-(trifluoromethyl)benzenethiol.

  • Step 2: Sandmeyer Reaction. The 2-amino group of the benzothiazole is converted to a diazonium salt, which is subsequently displaced by a chloride ion to yield the final product.[1][2]

This guide will provide detailed protocols and troubleshooting for each of these critical steps.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common route for the synthesis of the 2-aminobenzothiazole precursor?

A1: The most prevalent method is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. However, for this specific molecule, the direct cyclization of 2-amino-4-(trifluoromethyl)benzenethiol is a more direct approach.[3]

Q2: Why is the Sandmeyer reaction the preferred method for introducing the chloro group at the 2-position?

A2: The Sandmeyer reaction is a robust and versatile method for the conversion of an aromatic amino group to a variety of functionalities, including halogens.[1][2] It is particularly well-suited for this transformation on the benzothiazole ring system. Direct chlorination of the benzothiazole ring can be less selective and may require harsher conditions.

Q3: What are the critical safety precautions to consider during the Sandmeyer reaction?

A3: Diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[4] Therefore, it is imperative to:

  • Perform the diazotization and subsequent Sandmeyer reaction at low temperatures (typically 0-5 °C).

  • Never isolate the diazonium salt intermediate.

  • Ensure proper quenching of any residual diazonium salt before work-up.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Q4: I am observing a low yield in my Sandmeyer reaction. What could be the reasons?

A4: Low yields in Sandmeyer reactions can be attributed to several factors:

  • Incomplete diazotization: Ensure the complete conversion of the amine to the diazonium salt.

  • Decomposition of the diazonium salt: This can occur if the temperature is not strictly controlled.

  • Side reactions: Formation of phenols or biaryl compounds are common side reactions.[5]

  • Purity of starting materials: Impurities in the 2-aminobenzothiazole precursor can interfere with the reaction.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate.

III. Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

Reaction Scheme:

Step_1_Synthesis start 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride product 2-Amino-4-(trifluoromethyl)benzo[d]thiazole start->product Cyclization reagent1 Cyanogen bromide (CNBr) reagent1->product solvent Ethanol (EtOH) solvent->product

Caption: Synthesis of the 2-amino precursor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Moles
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride4274-38-8229.6510.0 g0.0435
Cyanogen bromide506-68-3105.924.85 g0.0458
Ethanol (absolute)64-17-546.07200 mL-
Sodium bicarbonate (sat. aq. solution)144-55-884.01As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride (10.0 g, 0.0435 mol) in absolute ethanol (200 mL).

  • Reagent Addition: To the stirred suspension, add cyanogen bromide (4.85 g, 0.0458 mol) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: To the residue, add saturated aqueous sodium bicarbonate solution carefully until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 2-amino-4-(trifluoromethyl)benzo[d]thiazole.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is based on established Sandmeyer reaction procedures.[1][2]

Reaction Scheme:

Step_2_Synthesis start 2-Amino-4-(trifluoromethyl)benzo[d]thiazole intermediate Diazonium Salt (in situ) start->intermediate Diazotization (0-5 °C) reagent1 NaNO2, HCl (aq) reagent1->intermediate product This compound intermediate->product Sandmeyer Reaction reagent2 CuCl, HCl (aq) reagent2->product

Caption: Sandmeyer reaction for the final product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 5g scale)Moles
2-Amino-4-(trifluoromethyl)benzo[d]thiazole-232.215.0 g0.0215
Concentrated Hydrochloric Acid (HCl)7647-01-036.4615 mL-
Sodium Nitrite (NaNO₂)7632-00-069.001.63 g0.0236
Copper(I) Chloride (CuCl)7758-89-699.002.56 g0.0259
Water (deionized)7732-18-518.02As needed-
Dichloromethane (DCM)75-09-284.93As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-(trifluoromethyl)benzo[d]thiazole (5.0 g, 0.0215 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.63 g, 0.0236 mol) in water (10 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The addition should take about 30 minutes.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Preparation of Copper(I) Chloride Solution:

    • In a separate 500 mL flask, dissolve copper(I) chloride (2.56 g, 0.0259 mol) in concentrated hydrochloric acid (5 mL).

  • Sandmeyer Reaction:

    • Cool the copper(I) chloride solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.

    • A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction under control.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

IV. Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield or No Product check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_temp Review Temperature Control (especially for Sandmeyer) start->check_temp check_time Confirm Reaction Time and Monitoring (TLC) start->check_time impure_sm Purify Starting Material check_sm->impure_sm Impure adjust_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->adjust_reagents Issue Found optimize_temp Optimize Temperature Profile check_temp->optimize_temp Inadequate Control extend_time Extend Reaction Time or Improve Monitoring check_time->extend_time Incomplete Reaction

Caption: A workflow for troubleshooting low yield issues.

Problem Potential Cause Recommended Solution
Low or no yield in Step 1 (Amine Synthesis) Poor quality of 2-amino-4-(trifluoromethyl)benzenethiol.Ensure the starting material is pure. If it has been stored for a long time, consider purification or using a fresh batch.
Incomplete reaction.Extend the reflux time and monitor closely by TLC until the starting material is consumed.
Inefficient work-up.Ensure proper neutralization and complete extraction with an appropriate solvent.
Low yield in Step 2 (Sandmeyer Reaction) Decomposition of the diazonium salt.Strictly maintain the temperature between 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction.[5]
Incomplete diazotization.Ensure the use of stoichiometric amounts of sodium nitrite and sufficient acid. Test for excess nitrous acid after addition.
Formation of phenol byproduct.This is often due to elevated temperatures.[5] Maintain low temperature and add the diazonium salt solution to the copper(I) chloride solution, not the other way around.
Product is an oil or difficult to purify Presence of impurities.Optimize the column chromatography conditions (solvent system, silica gel activity). Consider a second purification step like recrystallization from a suitable solvent (e.g., hexane or ethanol/water).
Formation of multiple spots on TLC Side reactions are occurring.Re-evaluate the reaction conditions. For the Sandmeyer reaction, ensure the copper(I) chloride is of good quality and the temperature is well-controlled. For the amine synthesis, ensure the stoichiometry of cyanogen bromide is correct.

V. References

  • Benchchem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from Benchchem.

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 979-981.

  • Benchchem. (2025). optimizing reaction conditions for 2-aminobenzothiazole derivatization. Retrieved from Benchchem.

  • Krasnovskaya, O. O., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(23), 5736.

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.

  • University of Rochester. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

  • Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Potewar, T. M., et al. (2007). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF.

  • Hoechst AG. (1984). Process for the preparation of 2-chloro-benzothiazole. EP0103817B1.

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate.

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.

  • Synblock. (n.d.). CAS 4274-38-8 | 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride. Retrieved from Synblock.

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

  • ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis. Retrieved from ChemicalBook.

  • Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal.

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. US2469697A.

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia.

  • Sateriale, A., et al. (2021). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry.

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

  • Cymit Química S.L. (n.d.). CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,…. Retrieved from Cymit Química S.L.

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzenethiol. Retrieved from PubChem.

  • Deeming, A. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6845–6849.

  • J&K Scientific LLC. (2025). Sandmeyer Reaction.

  • Sigma-Aldrich. (n.d.). 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride. Retrieved from Sigma-Aldrich.

  • Zhang, W., et al. (2018). The intramolecular trifluoromethylthiolation/cyclization reaction of 5. ResearchGate.

  • YouTube. (2025). Sandmeyer Reaction.

  • Chad's Prep®. (n.d.). The Sandmeyer Reactions.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • The Royal Society of Chemistry. (n.d.). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates.

  • Egyptian Journal of Chemistry. (2003). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi.

  • Organic & Biomolecular Chemistry. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones.

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride. Retrieved from Santa Cruz Biotechnology.

  • PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.

  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-aminobenzothiazoles. US5374737A.

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.

  • Sigma-Aldrich. (n.d.). 2-Chlorobenzothiazole 99%. Retrieved from Sigma-Aldrich.

  • The Journal of Organic Chemistry. (2014). Oxidative cyclization of tertiary pentenol derivatives forming 2,5,5-trisubstituted THF rings and the total synthesis of cyclocapitelline.

  • RSC Publishing. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization.

  • ResearchGate. (2025). Oxidative Cyclization of Tertiary Pentenol Derivatives Forming 2,5,5-Trisubstituted THF Rings and the Total Synthesis of Cyclocapitelline | Request PDF.

References

Technical Support Center: Purification of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole. This document is designed for researchers, scientists, and drug development professionals who handle this critical building block. Ensuring the purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This guide provides troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Part 1: Understanding Potential Impurities

Q1: What are the most common impurities I might encounter in a crude sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. Most syntheses of 2-chlorobenzothiazoles involve the chlorination of a precursor molecule.[1] For instance, a common method involves reacting a 2-mercaptobenzothiazole derivative with a chlorinating agent like sulfuryl chloride.[2] Based on these general pathways, you can anticipate the following types of impurities:

  • Unreacted Starting Materials: The most common impurity is often the starting material, such as 2-mercapto-4-(trifluoromethyl)benzo[d]thiazole.

  • Over-chlorinated Byproducts: If the reaction conditions are not carefully controlled, chlorination can occur on the benzene ring, leading to di-chloro species.

  • Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of 2-hydroxy-4-(trifluoromethyl)benzo[d]thiazole (the benzothiazolone tautomer).

  • Reagent Residues: Residual chlorinating agents or their byproducts may be present. For example, if phosphorus oxychloride is used as both a solvent and chlorinating agent, traces may remain.[1]

  • Solvent Impurities: Residual solvents from the reaction or initial work-up (e.g., toluene, dichloromethane, acetonitrile) are common.[3]

Q2: How can I perform a quick preliminary assessment of my sample's purity?

A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for a preliminary purity check.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside the starting material, if available.

  • Eluent System: A good starting eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative Rf values can give you a clue about the polarity of the impurities. A spot with a lower Rf is more polar (e.g., the hydrolyzed 2-hydroxy byproduct), while a spot with a similar Rf to your starting material is likely the unreacted precursor.

Part 2: Purification Strategies and Troubleshooting

Q3: My crude product is a solid with 85-95% purity by TLC/NMR. What is the most efficient purification method?

A3: For solids with relatively high purity, recrystallization is the most efficient and scalable method. It leverages differences in solubility between your desired compound and impurities at different temperatures. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

Troubleshooting Recrystallization:

  • Problem: My compound "oils out" instead of forming crystals.

    • Cause & Solution: This happens when the solution is supersaturated or cools too quickly. Try adding a little more hot solvent to ensure everything is fully dissolved, then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystal formation.

  • Problem: No crystals are forming, even after the solution has cooled.

    • Cause & Solution: The solution may be too dilute, or the compound is too soluble in the chosen solvent. You can try to slowly evaporate some of the solvent to increase the concentration. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. If that fails, the solvent is likely unsuitable, and you should try a less polar one or a mixed-solvent system.

  • Problem: The product is still colored after recrystallization.

    • Cause & Solution: Colored impurities are co-precipitating. You can often remove them by adding a small amount of activated charcoal to the hot, dissolved solution. Heat for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a small pad of celite to remove the charcoal before allowing the solution to cool.[4]

Q4: My crude product is an oil or a solid with significant impurities (multiple spots on TLC). What method should I use?

A4: When dealing with complex mixtures, oils, or closely related impurities, flash column chromatography is the preferred method.[5][6] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.

Troubleshooting Flash Column Chromatography:

  • Problem: Poor separation between my product and an impurity.

    • Cause & Solution: The eluent system is not optimized. If the spots are too close together, you need to decrease the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane (1:9), try switching to 5% (1:19). Running a gradient elution, where you gradually increase the solvent polarity, can also significantly improve separation.

  • Problem: The compound is not eluting from the column.

    • Cause & Solution: The eluent is not polar enough. The compound is too strongly adsorbed to the silica. You must increase the polarity of your mobile phase. For instance, switch from 10% to 20% or 30% ethyl acetate in hexane.

  • Problem: The column "cracks" during the run.

    • Cause & Solution: This is due to improper packing of the silica gel or a sudden change in solvent polarity that generates heat. Ensure your silica slurry is homogenous and well-settled before starting. When running a gradient, increase the polarity gradually to avoid thermal stress.

Workflow & Decision Guide

The following diagram outlines the decision-making process for purifying this compound.

purification_workflow cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Pathways cluster_end Final Product start Crude Product This compound assess Purity Analysis (TLC, ¹H NMR) start->assess decision Impurity Profile? assess->decision recrystallize Recrystallization decision->recrystallize Solid & >90% Purity (Minor Polar Impurity) chromatography Flash Column Chromatography decision->chromatography Oil or <90% Purity (Multiple/Non-polar Impurities) final_product Pure Product (>97%) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification method selection.

Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System

This protocol is ideal for purifying solid material with minor, more polar impurities.

  • Solvent Selection: In a test tube, dissolve ~50 mg of the crude solid in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes slightly cloudy (turbid). Add a drop or two of hot ethyl acetate until the solution is clear again. This is your target solvent ratio.

  • Dissolution: Place the bulk of the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the determined solvent mixture (e.g., starting with 50 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Reheat to boiling for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.[7]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Flash Column Chromatography

This protocol is suitable for oily products or mixtures with multiple impurities.

  • Eluent Selection: Use TLC to determine the optimal eluent system. The ideal system gives your product an Rf value of ~0.3. A common starting point is 5-10% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which typically results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system (e.g., 5% EtOAc/Hexane), collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum to remove the last traces of solvent.

Data Summary Table

ParameterRecrystallizationFlash Column Chromatography
Typical Use Case Solid product, >90% initial purityOily product or <90% initial purity
Common Solvents Hexane, Ethyl Acetate, Ethanol, TolueneHexane/Ethyl Acetate, Hexane/DCM
Expected Purity >98%>97%[8]
Typical Yield 70-90%60-85%
Key Advantage Highly scalable, cost-effectiveHigh resolution for complex mixtures
Key Disadvantage Lower recovery for very impure samplesMore time-consuming, requires more solvent

References

Technical Support Center: Synthesis of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your synthetic endeavors.

Benzothiazoles are a cornerstone in medicinal chemistry and materials science, with a wide range of biological activities including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The most common and versatile method for their synthesis involves the condensation of 2-aminothiophenol with various electrophilic partners. However, this seemingly straightforward reaction is often plagued by challenges that can hinder progress in the lab. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to resolving the most common issues encountered during the synthesis of substituted benzothiazoles. Each problem is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize a substituted benzothiazole is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields are a frequent frustration in benzothiazole synthesis. The root cause often lies in one or more of the following areas:

  • Purity of Starting Materials: 2-aminothiophenol is notoriously susceptible to oxidation, forming the disulfide dimer (2,2'-dithiobis(aniline)), which is unreactive in the desired condensation.[4] This dimer often appears as a yellow precipitate. Similarly, aldehydes can oxidize to carboxylic acids, which may not react under the same conditions.

    • Solution:

      • Use freshly distilled or purified 2-aminothiophenol. If it has been stored for a prolonged period, consider purification before use.[4]

      • Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

      • Ensure the aldehyde is of high purity and free from its corresponding carboxylic acid.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and highly dependent on the specific substrates.

    • Solution: A systematic optimization of reaction conditions is recommended.

      • Solvent: Common solvents include ethanol and dimethyl sulfoxide (DMSO).[4] In some modern approaches, solvent-free conditions have been shown to improve yields and simplify workup.[4]

      • Temperature: The optimal temperature can range from room temperature to reflux.[4][5] If you are experiencing low yields at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at elevated temperatures, lowering the temperature could be advantageous.[5]

      • Catalyst: A wide variety of catalysts can be employed, and the choice depends on the coupling partners. For condensation with aldehydes, catalysts such as H₂O₂/HCl, various metal-based catalysts, or even catalyst-free systems in DMSO have proven effective.[5][6] For carboxylic acids, catalysts like polyphosphoric acid (PPA) may be required.[5]

  • Inefficient Cyclization and Oxidation: The synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic product.[4] If this oxidation step is inefficient, the reaction will stall at the intermediate stage.

    • Solution:

      • Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is left open to the air.[4]

      • In other cases, an explicit oxidizing agent is necessary. Common choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[4][6]

  • Substrate Reactivity: The electronic nature of the substituents on your starting materials can significantly impact reactivity.

    • Insight: Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to be more reactive and often give higher yields than aliphatic aldehydes.[4] When using ionic liquids as catalysts, it has been observed that electron-withdrawing groups on either the aldehyde or the 2-aminothiophenol can lead to higher yields compared to electron-donating groups.[1]

Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials (2-aminothiophenol, aldehyde) start->check_purity optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) check_purity->optimize_conditions Purity Confirmed check_oxidation Ensure Efficient Oxidation (Air, H2O2, DMSO) optimize_conditions->check_oxidation Conditions Optimized evaluate_substrate Consider Substrate Reactivity (Electronic Effects) check_oxidation->evaluate_substrate Oxidation Addressed success Improved Yield evaluate_substrate->success reaction_pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start_materials 2-Aminothiophenol + Aldehyde schiff_base Schiff Base Intermediate start_materials->schiff_base disulfide Disulfide Dimer (from 2-Aminothiophenol Oxidation) start_materials->disulfide self_condensation Aldehyde Self-Condensation start_materials->self_condensation benzothiazoline Benzothiazoline Intermediate schiff_base->benzothiazoline Cyclization product Substituted Benzothiazole benzothiazoline->product Oxidation over_oxidation Over-oxidized Product product->over_oxidation

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole and Other Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. This guide provides an in-depth comparison of the biological profile of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole with other key benzothiazole analogs, offering insights into their structure-activity relationships and therapeutic potential. By examining experimental data across anticancer, antimicrobial, and neuroprotective domains, we aim to furnish researchers with a comprehensive resource to inform future drug discovery efforts.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a versatile pharmacophore found in numerous FDA-approved drugs and biologically active molecules.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal starting point for the design of novel therapeutic agents. The biological activity of benzothiazole derivatives can be finely tuned by introducing different substituents at various positions on the benzothiazole ring system, particularly at the C-2 and C-6 positions.[1]

The Influence of Substituents: A Tale of Two Positions

The biological profile of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. The 2-position and the 4-position on the benzo ring are critical locations for modification, often dictating the compound's potency and selectivity.

The Versatile 2-Position

The 2-position of the benzothiazole ring is a common site for substitution, leading to a wide array of biological activities. For instance, the introduction of an amino group at this position is a key feature of the FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] Modifications at the 2-position with various aromatic and heterocyclic moieties have yielded potent anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

The Modulatory 4-Position of the Benzo Ring

Substituents on the benzene ring of the benzothiazole nucleus also play a crucial role in modulating biological activity. The introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, can significantly impact the electronic properties of the molecule, influencing its interaction with biological targets. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and cell permeability.[6]

Comparative Biological Activity: A Data-Driven Analysis

This section provides a comparative overview of the biological activities of this compound and other notable benzothiazole derivatives, supported by experimental data from the literature.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerase and protein kinases, as well as the induction of apoptosis.[7][8]

While specific anticancer data for this compound is not extensively available in the reviewed literature, studies on structurally related compounds provide valuable insights. For instance, the presence of a chlorine atom on the benzothiazole ring has been associated with potent anticancer activity.[9] Similarly, trifluoromethylated benzothiazoles have demonstrated significant cytotoxic effects.[10] It is therefore plausible that the combination of these two moieties in this compound could result in a compound with notable anticancer properties.

Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference(s)
2-(4-Amino-3-methylphenyl)benzothiazoleVariousPotent, selective activity[11]
2-Arylaminobenzothiazole-arylpropenonesHT-29, A549, MCF-7IC50 values in the low micromolar range[9]
2-StyrylbenzothiazolesColo-38 (melanoma)IC50 values ranging from 79.83 to >100 µM[12]
7-Chloro-3-phenyl-5-(trifluoromethyl)[13][14]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 panelMost active among a series of synthesized compounds[15]
N-(benzo[d]thiazol-2-yl)-2-((4-methoxybenzyl)amino)-2-thioxoacetamideMCF-7, MDA-MB-231Inhibited breast cancer cell growth and invasiveness[16]
Antimicrobial Activity

The benzothiazole scaffold is also a well-established framework for the development of antimicrobial agents.[4][13] Derivatives bearing various substituents have shown efficacy against a broad spectrum of bacteria and fungi.[4][13] The mechanism of antimicrobial action often involves the inhibition of essential microbial enzymes.[17]

The presence of a halogen at the 2-position of the benzothiazole ring has been shown to be crucial for antimicrobial activity. While specific data for this compound is limited, related compounds with chloro and trifluoromethyl groups have demonstrated antimicrobial potential.[14][18]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/Derivative ClassMicroorganism(s)MIC/ActivityReference(s)
2-Mercaptobenzothiazole derivativesS. aureus, A. niger, C. albicansVaries with substitution[18][19]
Benzothiazole-thiazole hybridsGram-positive & Gram-negative bacteria, FungiMIC values from 3.90–15.63 μg/mL[17]
4-Trifluoromethyl bithiazolesViruses, Gram-positive & Gram-negative bacteriaLow micromolar activity against viruses[20]
2-(Thiazolidin-2,4-dion-3-yl)-N-(thiazol-2-yl)acetamidesS. aureus, E. coliMICs = 4–32 µg/mL[21]
Neuroprotective Effects

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes such as monoamine oxidase-B (MAO-B) or to their antioxidant properties.[2]

The trifluoromethoxy group in Riluzole highlights the potential of trifluoromethylated benzothiazoles in neuroprotection.[3][22] Additionally, the main metabolite of the anti-inflammatory drug Triflusal, 2-hydroxy-4-trifluoromethylbenzoic acid, has demonstrated significant neuroprotective effects against ischemic brain damage.[23] These findings suggest that this compound could also possess neuroprotective properties.

Table 3: Comparative Neuroprotective Activity of Benzothiazole Derivatives

Compound/Derivative ClassBiological Target/ModelActivityReference(s)
2-Amino-6-(trifluoromethoxy)benzothiazole (Riluzole)MPTP-induced neurotoxicity in miceAttenuates neurotoxicity[22]
2-(4-(Benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivativesMAO-BPotent and selective inhibition (IC50 = 0.062 µM for compound 3h)[2]
2-Hydroxy-4-trifluoromethylbenzoic acid (HTB)Ischemic brain injuryMulti-modal protective effects[23]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for an additional 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[24]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 × 10⁵ CFU/mL).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway targeted by benzothiazole derivatives and a typical experimental workflow.

anticancer_pathway Benzothiazole Benzothiazole Derivative EGFR EGFR Benzothiazole->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for anticancer benzothiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Neuroprotective Neuroprotective Assays Purification->Neuroprotective SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Neuroprotective->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

Conclusion and Future Directions

The benzothiazole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct experimental data on this compound is emerging, the analysis of structurally related compounds suggests its potential as a bioactive molecule, likely exhibiting anticancer, antimicrobial, and possibly neuroprotective properties. The presence of the 2-chloro and 4-trifluoromethyl substituents is anticipated to confer a unique biological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its analogs. This will enable a more definitive understanding of its structure-activity relationship and its potential as a lead compound for drug development. In particular, elucidating its mechanism of action in various disease models will be crucial for its advancement in the therapeutic pipeline.

References

structure-activity relationship (SAR) studies of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This guide focuses on the structure-activity relationships (SAR) of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole analogs, a class of compounds with significant therapeutic potential. While direct and extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related benzothiazole derivatives to provide actionable insights for researchers in the field.

The Benzothiazole Core: A Versatile Pharmacophore

The bicyclic nature of the benzothiazole ring system provides a rigid framework that can be strategically functionalized at various positions to modulate its interaction with biological targets. The general structure consists of a benzene ring fused to a thiazole ring. Key positions for substitution that significantly influence biological activity include the 2-position of the thiazole ring and the 4-, 5-, 6-, and 7-positions of the benzene ring.

dot graph "Benzothiazole_Core" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="1,1!"]; C [pos="2,1!"]; D [pos="2.5,0.15!"]; E [pos="2,-0.75!"]; F [pos="1,-0.75!"]; G [pos="0.5,0.15!"]; H [pos="3.25,0.6!"]; I [pos="3.25,-0.6!"]; J [pos="2.75,-1.5!"]; K [pos="1.25,-1.5!"]; L [pos="0.25,-1.5!"]; M [pos="-0.25,-0.6!"]; N [pos="-0.25,0.6!"]; O [pos="0.25,1.5!"]; P [pos="1.75,1.5!"]; Q [pos="2.75,1.5!"]; R [pos="3.5,1.5!"]; S [pos="4.25,1.5!"]; T [pos="4.75,0.6!"]; U [pos="4.75,-0.6!"]; V [pos="4.25,-1.5!"]; W [pos="2.75,-2.25!"]; X [pos="1.25,-2.25!"]; Y [pos="-0.25,-2.25!"]; Z [pos="-1,-1.5!"]; AA [pos="-1,0!"]; AB [pos="-1,1.5!"]; AC [pos="0.25,2.25!"]; AD [pos="1.75,2.25!"]; AE [pos="3.25,2.25!"]; AF [pos="4.75,2.25!"]; AG [pos="5.5,1.5!"]; AH [pos="5.5,0!"]; AI [pos="5.5,-1.5!"]; AJ [pos="4.25,-2.25!"]; AK [pos="2.75,-3!"]; AL [pos="1.25,-3!"]; AM [pos="-0.25,-3!"]; AN [pos="-1.75,-2.25!"]; AO [pos="-1.75,-0.75!"]; AP [pos="-1.75,0.75!"]; AQ [pos="-1.75,2.25!"]; AR [pos="-0.25,3!"]; AS [pos="1.75,3!"]; AT [pos="3.25,3!"]; AU [pos="4.75,3!"]; AV [pos="6.25,2.25!"]; AW [pos="6.25,0.75!"]; AX [pos="6.25,-0.75!"]; AY [pos="6.25,-2.25!"]; AZ [pos="4.75,-3!"]; BA [pos="3.25,-3.75!"]; BB [pos="1.75,-3.75!"]; BC [pos="-0.25,-3.75!"]; BD [pos="-1.75,-3!"]; BE [pos="-2.5,-2.25!"]; BF [pos="-2.5,-0.75!"]; BG [pos="-2.5,0.75!"]; BH [pos="-2.5,2.25!"]; BI [pos="-1.75,3!"]; BJ [pos="-0.25,3.75!"]; BK [pos="1.75,3.75!"]; BL [pos="3.25,3.75!"]; BM [pos="4.75,3.75!"]; BN [pos="6.25,3!"]; BO [pos="7,2.25!"]; BP [pos="7,0.75!"]; BQ [pos="7,-0.75!"]; BR [pos="7,-2.25!"]; BS [pos="6.25,-3!"]; BT [pos="4.75,-3.75!"]; BU [pos="3.25,-4.5!"]; BV [pos="1.75,-4.5!"]; BW [pos="-0.25,-4.5!"]; BX [pos="-1.75,-3.75!"]; BY [pos="-3.25,-3!"]; BZ [pos="-3.25,-1.5!"]; CA [pos="-3.25,0!"]; CB [pos="-3.25,1.5!"]; CC [pos="-3.25,3!"]; CD [pos="-1.75,3.75!"]; CE [pos="-0.25,4.5!"]; CF [pos="1.75,4.5!"]; CG [pos="3.25,4.5!"]; CH [pos="4.75,4.5!"]; CI [pos="6.25,3.75!"]; CJ [pos="7.75,3!"]; CK [pos="7.75,1.5!"]; CL [pos="7.75,0!"]; CM [pos="7.75,-1.5!"]; CN [pos="7.75,-3!"]; CO [pos="6.25,-3.75!"]; CP [pos="4.75,-4.5!"]; CQ [pos="3.25,-5.25!"]; CR [pos="1.75,-5.25!"]; CS [pos="-0.25,-5.25!"]; CT [pos="-1.75,-4.5!"]; CU [pos="-3.25,-3.75!"]; CV [pos="-4,-3!"]; CW [pos="-4,-1.5!"]; CX [pos="-4,0!"]; CY [pos="-4,1.5!"]; CZ [pos="-4,3!"]; DA [pos="-3.25,3.75!"]; DB [pos="-1.75,4.5!"]; DC [pos="-0.25,5.25!"]; DD [pos="1.75,5.25!"]; DE [pos="3.25,5.25!"]; DF [pos="4.75,5.25!"]; DG [pos="6.25,4.5!"]; DH [pos="7.75,3.75!"]; DI [pos="8.5,3!"]; DJ [pos="8.5,1.5!"]; DK [pos="8.5,0!"]; DL [pos="8.5,-1.5!"]; DM [pos="8.5,-3!"]; DN [pos="7.75,-3.75!"]; DO [pos="6.25,-4.5!"]; DP [pos="4.75,-5.25!"]; DQ [pos="3.25,-6!"]; DR [pos="1.75,-6!"]; DS [pos="-0.25,-6!"]; DT [pos="-1.75,-5.25!"]; DU [pos="-3.25,-4.5!"]; DV [pos="-4.75,-3.75!"]; DW [pos="-4.75,-2.25!"]; DX [pos="-4.75,-0.75!"]; DY [pos="-4.75,0.75!"]; DZ [pos="-4.75,2.25!"]; EA [pos="-4.75,3.75!"]; EB [pos="-3.25,4.5!"]; EC [pos="-1.75,5.25!"]; ED [pos="-0.25,6!"]; EE [pos="1.75,6!"]; EF [pos="3.25,6!"]; EG [pos="4.75,6!"]; EH [pos="6.25,5.25!"]; EI [pos="7.75,4.5!"]; EJ [pos="9.25,3.75!"]; EK [pos="9.25,2.25!"]; EL [pos="9.25,0.75!"]; EM [pos="9.25,-0.75!"]; EN [pos="9.25,-2.25!"]; EO [pos="9.25,-3.75!"]; EP [pos="7.75,-4.5!"]; EQ [pos="6.25,-5.25!"]; ER [pos="4.75,-6!"]; ES [pos="3.25,-6.75!"]; ET [pos="1.75,-6.75!"]; EU [pos="-0.25,-6.75!"]; EV [pos="-1.75,-6!"]; EW [pos="-3.25,-5.25!"]; EX [pos="-4.75,-4.5!"]; EY [pos="-5.5,-3.75!"]; EZ [pos="-5.5,-2.25!"]; FA [pos="-5.5,-0.75!"]; FB [pos="-5.5,0.75!"]; FC [pos="-5.5,2.25!"]; FD [pos="-5.5,3.75!"]; FE [pos="-4.75,4.5!"]; FF [pos="-3.25,5.25!"]; FG [pos="-1.75,6!"]; FH [pos="-0.25,6.75!"]; FI [pos="1.75,6.75!"]; FJ [pos="3.25,6.75!"]; FK [pos="4.75,6.75!"]; FL [pos="6.25,6!"]; FM [pos="7.75,5.25!"]; FN [pos="9.25,4.5!"]; FO [pos="10,3.75!"]; FP [pos="10,2.25!"]; FQ [pos="10,0.75!"]; FR [pos="10,-0.75!"]; FS [pos="10,-2.25!"]; FT [pos="10,-3.75!"]; FU [pos="9.25,-4.5!"]; FV [pos="7.75,-5.25!"]; FW [pos="6.25,-6!"]; FX [pos="4.75,-6.75!"]; FY [pos="3.25,-7.5!"]; FZ [pos="1.75,-7.5!"]; GA [pos="-0.25,-7.5!"]; GB [pos="-1.75,-6.75!"]; GC [pos="-3.25,-6!"]; GD [pos="-4.75,-5.25!"]; GE [pos="-6.25,-4.5!"]; GF [pos="-6.25,-3!"]; GG [pos="-6.25,-1.5!"]; GH [pos="-6.25,0!"]; GI [pos="-6.25,1.5!"]; GJ [pos="-6.25,3!"]; GK [pos="-6.25,4.5!"]; GL [pos="-4.75,5.25!"]; GM [pos="-3.25,6!"]; GN [pos="-1.75,6.75!"]; GO [pos="-0.25,7.5!"]; GP [pos="1.75,7.5!"]; GQ [pos="3.25,7.5!"]; GR [pos="4.75,7.5!"]; GS [pos="6.25,6.75!"]; GT [pos="7.75,6!"]; GU [pos="9.25,5.25!"]; GV [pos="10.75,4.5!"]; GW [pos="10.75,3!"]; GX [pos="10.75,1.5!"]; GY [pos="10.75,0!"]; GZ [pos="10.75,-1.5!"]; HA [pos="10.75,-3!"]; HB [pos="10.75,-4.5!"]; HC [pos="9.25,-5.25!"]; HD [pos="7.75,-6!"]; HE [pos="6.25,-6.75!"]; HF [pos="4.75,-7.5!"]; HG [pos="3.25,-8.25!"]; HH [pos="1.75,-8.25!"]; HI [pos="-0.25,-8.25!"]; HJ [pos="-1.75,-7.5!"]; HK [pos="-3.25,-6.75!"]; HL [pos="-4.75,-6!"]; HM [pos="-6.25,-5.25!"]; HN [pos="-7,-4.5!"]; HO [pos="-7,-3!"]; HP [pos="-7,-1.5!"]; HQ [pos="-7,0!"]; HR [pos="-7,1.5!"]; HS [pos="-7,3!"]; HT [pos="-7,4.5!"]; HU [pos="-6.25,5.25!"]; HV [pos="-4.75,6!"]; HW [pos="-3.25,6.75!"]; HX [pos="-1.75,7.5!"]; HY [pos="-0.25,8.25!"]; HZ [pos="1.75,8.25!"]; IA [pos="3.25,8.25!"]; IB [pos="4.75,8.25!"]; IC [pos="6.25,7.5!"]; ID [pos="7.75,6.75!"]; IE [pos="9.25,6!"]; IF [pos="10.75,5.25!"]; IG [pos="11.5,4.5!"]; IH [pos="11.5,3!"]; II [pos="11.5,1.5!"]; IJ [pos="11.5,0!"]; IK [pos="11.5,-1.5!"]; IL [pos="11.5,-3!"]; IM [pos="11.5,-4.5!"]; IN [pos="10.75,-5.25!"]; IO [pos="9.25,-6!"]; IP [pos="7.75,-6.75!"]; IQ [pos="6.25,-7.5!"]; IR [pos="4.75,-8.25!"]; IS [pos="3.25,-9!"]; IT [pos="1.75,-9!"]; IU [pos="-0.25,-9!"]; IV [pos="-1.75,-8.25!"]; IW [pos="-3.25,-7.5!"]; IX [pos="-4.75,-6.75!"]; IY [pos="-6.25,-6!"]; IZ [pos="-7.75,-5.25!"]; JA [pos="-7.75,-3.75!"]; JB [pos="-7.75,-2.25!"]; JC [pos="-7.75,-0.75!"]; JD [pos="-7.75,0.75!"]; JE [pos="-7.75,2.25!"]; JF [pos="-7.75,3.75!"]; JG [pos="-7.75,5.25!"]; JH [pos="-6.25,6!"]; JI [pos="-4.75,6.75!"]; JJ [pos="-3.25,7.5!"]; JK [pos="-1.75,8.25!"]; JL [pos="-0.25,9!"]; JM [pos="1.75,9!"]; JN [pos="3.25,9!"]; JO [pos="4.75,9!"]; JP [pos="6.25,8.25!"]; JQ [pos="7.75,7.5!"]; JR [pos="9.25,6.75!"]; JS [pos="10.75,6!"]; JT [pos="12.25,5.25!"]; JU [pos="12.25,3.75!"]; JV [pos="12.25,2.25!"]; JW [pos="12.25,0.75!"]; JX [pos="12.25,-0.75!"]; JY [pos="12.25,-2.25!"]; JZ [pos="12.25,-3.75!"]; KA [pos="12.25,-5.25!"]; KB [pos="10.75,-6!"]; KC [pos="9.25,-6.75!"]; KD [pos="7.75,-7.5!"]; KE [pos="6.25,-8.25!"]; KF [pos="4.75,-9!"]; KG [pos="3.25,-9.75!"]; KH [pos="1.75,-9.75!"]; KI [pos="-0.25,-9.75!"]; KJ [pos="-1.75,-9!"]; KK [pos="-3.25,-8.25!"]; KL [pos="-4.75,-7.5!"]; KM [pos="-6.25,-6.75!"]; KN [pos="-7.75,-6!"]; KO [pos="-8.5,-5.25!"]; KP [pos="-8.5,-3.75!"]; KQ [pos="-8.5,-2.25!"]; KR [pos="-8.5,-0.75!"]; KS [pos="-8.5,0.75!"]; KT [pos="-8.5,2.25!"]; KU [pos="-8.5,3.75!"]; KV [pos="-8.5,5.25!"]; KW [pos="-7.75,6!"]; KX [pos="-6.25,6.75!"]; KY [pos="-4.75,7.5!"]; KZ [pos="-3.25,8.25!"]; LA [pos="-1.75,9!"]; LB [pos="-0.25,9.75!"]; LC [pos="1.75,9.75!"]; LD [pos="3.25,9.75!"]; LE [pos="4.75,9.75!"]; LF [pos="6.25,9!"]; LG [pos="7.75,8.25!"]; LH [pos="9.25,7.5!"]; LI [pos="10.75,6.75!"]; LJ [pos="12.25,6!"]; LK [pos="13,5.25!"]; LL [pos="13,3.75!"]; LM [pos="13,2.25!"]; LN [pos="13,0.75!"]; LO [pos="13,-0.75!"]; LP [pos="13,-2.25!"]; LQ [pos="13,-3.75!"]; LR [pos="13,-5.25!"]; LS [pos="12.25,-6!"]; LT [pos="10.75,-6.75!"]; LU [pos="9.25,-7.5!"]; LV [pos="7.75,-8.25!"]; LW [pos="6.25,-9!"]; LX [pos="4.75,-9.75!"]; LY [pos="3.25,-10.5!"]; LZ [pos="1.75,-10.5!"]; MA [pos="-0.25,-10.5!"]; MB [pos="-1.75,-9.75!"]; MC [pos="-3.25,-9!"]; MD [pos="-4.75,-8.25!"]; ME [pos="-6.25,-7.5!"]; MF [pos="-7.75,-6.75!"]; MG [pos="-9.25,-6!"]; MH [pos="-9.25,-4.5!"]; MI [pos="-9.25,-3!"]; MJ [pos="-9.25,-1.5!"]; MK [pos="-9.25,0!"]; ML [pos="-9.25,1.5!"]; MM [pos="-9.25,3!"]; MN [pos="-9.25,4.5!"]; MO [pos="-9.25,6!"]; MP [pos="-7.75,6.75!"]; MQ [pos="-6.25,7.5!"]; MR [pos="-4.75,8.25!"]; MS [pos="-3.25,9!"]; MT [pos="-1.75,9.75!"]; MU [pos="-0.25,10.5!"]; MV [pos="1.75,10.5!"]; MW [pos="3.25,10.5!"]; MX [pos="4.75,10.5!"]; MY [pos="6.25,9.75!"]; MZ [pos="7.75,9!"]; NA [pos="9.25,8.25!"]; NB [pos="10.75,7.5!"]; NC [pos="12.25,6.75!"]; ND [pos="13.75,6!"]; NE [pos="13.75,4.5!"]; NF [pos="13.75,3!"]; NG [pos="13.75,1.5!"]; NH [pos="13.75,0!"]; NI [pos="13.75,-1.5!"]; NJ [pos="13.75,-3!"]; NK [pos="13.75,-4.5!"]; NL [pos="13.75,-6!"]; NM [pos="12.25,-6.75!"]; NN [pos="10.75,-7.5!"]; NO [pos="9.25,-8.25!"]; NP [pos="7.75,-9!"]; NQ [pos="6.25,-9.75!"]; NR [pos="4.75,-10.5!"]; NS [pos="3.25,-11.25!"]; NT [pos="1.75,-11.25!"]; NU [pos="-0.25,-11.25!"]; NV [pos="-1.75,-10.5!"]; NW [pos="-3.25,-9.75!"]; NX [pos="-4.75,-9!"]; NY [pos="-6.25,-8.25!"]; NZ [pos="-7.75,-7.5!"]; OA [pos="-9.25,-6.75!"]; OB [pos="-10,-6!"]; OC [pos="-10,-4.5!"]; OD [pos="-10,-3!"]; OE [pos="-10,-1.5!"]; OF [pos="-10,0!"]; OG [pos="-10,1.5!"]; OH [pos="-10,3!"]; OI [pos="-10,4.5!"]; OJ [pos="-10,6!"]; OK [pos="-9.25,6.75!"]; OL [pos="-7.75,7.5!"]; OM [pos="-6.25,8.25!"]; ON [pos="-4.75,9!"]; OO [pos="-3.25,9.75!"]; OP [pos="-1.75,10.5!"]; OQ [pos="-0.25,11.25!"]; OR [pos="1.75,11.25!"]; OS [pos="3.25,11.25!"]; OT [pos="4.75,11.25!"]; OU [pos="6.25,10.5!"]; OV [pos="7.75,9.75!"]; OW [pos="9.25,9!"]; OX [pos="10.75,8.25!"]; OY [pos="12.25,7.5!"]; OZ [pos="13.75,6.75!"]; PA [pos="14.5,6!"]; PB [pos="14.5,4.5!"]; PC [pos="14.5,3!"]; PD [pos="14.5,1.5!"]; PE [pos="14.5,0!"]; PF [pos="14.5,-1.5!"]; PG [pos="14.5,-3!"]; PH [pos="14.5,-4.5!"]; PI [pos="14.5,-6!"]; PJ [pos="13.75,-6.75!"]; PK [pos="12.25,-7.5!"]; PL [pos="10.75,-8.25!"]; PM [pos="9.25,-9!"]; PN [pos="7.75,-9.75!"]; PO [pos="6.25,-10.5!"]; PP [pos="4.75,-11.25!"]; PQ [pos="3.25,-12!"]; PR [pos="1.75,-12!"]; PS [pos="-0.25,-12!"]; PT [pos="-1.75,-11.25!"]; PU [pos="-3.25,-10.5!"]; PV [pos="-4.75,-9.75!"]; PW [pos="-6.25,-9!"]; PX [pos="-7.75,-8.25!"]; PY [pos="-9.25,-7.5!"]; PZ [pos="-10.75,-6.75!"]; QA [pos="-10.75,-5.25!"]; QB [pos="-10.75,-3.75!"]; QC [pos="-10.75,-2.25!"]; QD [pos="-10.75,-0.75!"]; QE [pos="-10.75,0.75!"]; QF [pos="-10.75,2.25!"]; QG [pos="-10.75,3.75!"]; QH [pos="-10.75,5.25!"]; QI [pos="-10.75,6.75!"]; QJ [pos="-9.25,7.5!"]; QK [pos="-7.75,8.25!"]; QL [pos="-6.25,9!"]; QM [pos="-4.75,9.75!"]; QN [pos="-3.25,10.5!"]; QO [pos="-1.75,11.25!"]; QP [pos="-0.25,12!"]; QQ [pos="1.75,12!"]; QR [pos="3.25,12!"]; QS [pos="4.75,12!"]; QT [pos="6.25,11.25!"]; QU [pos="7.75,10.5!"]; QV [pos="9.25,9.75!"]; QW [pos="10.75,9!"]; QX [pos="12.25,8.25!"]; QY [pos="13.75,7.5!"]; QZ [pos="15.25,6.75!"]; RA [pos="15.25,5.25!"]; RB [pos="15.25,3.75!"]; RC [pos="15.25,2.25!"]; RD [pos="15.25,0.75!"]; RE [pos="15.25,-0.75!"]; RF [pos="15.25,-2.25!"]; RG [pos="15.25,-3.75!"]; RH [pos="15.25,-5.25!"]; RI [pos="15.25,-6.75!"]; RJ [pos="13.75,-7.5!"]; RK [pos="12.25,-8.25!"]; RL [pos="10.75,-9!"]; RM [pos="9.25,-9.75!"]; RN [pos="7.75,-10.5!"]; RO [pos="6.25,-11.25!"]; RP [pos="4.75,-12!"]; RQ [pos="3.25,-12.75!"]; RR [pos="1.75,-12.75!"]; RS [pos="-0.25,-12.75!"]; RT [pos="-1.75,-12!"]; RU [pos="-3.25,-11.25!"]; RV [pos="-4.75,-10.5!"]; RW [pos="-6.25,-9.75!"]; RX [pos="-7.75,-9!"]; RY [pos="-9.25,-8.25!"]; RZ [pos="-10.75,-7.5!"]; SA [pos="-11.5,-6.75!"]; SB [pos="-11.5,-5.25!"]; SC [pos="-11.5,-3.75!"]; SD [pos="-11.5,-2.25!"]; SE [pos="-11.5,-0.75!"]; SF [pos="-11.5,0.75!"]; SG [pos="-11.5,2.25!"]; SH [pos="-11.5,3.75!"]; SI [pos="-11.5,5.25!"]; SJ [pos="-11.5,6.75!"]; SK [pos="-10.75,7.5!"]; SL [pos="-9.25,8.25!"]; SM [pos="-7.75,9!"]; SN [pos="-6.25,9.75!"]; SO [pos="-4.75,10.5!"]; SP [pos="-3.25,11.25!"]; SQ [pos="-1.75,12!"]; SR [pos="-0.25,12.75!"]; SS [pos="1.75,12.75!"]; ST [pos="3.25,12.75!"]; SU [pos="4.75,12.75!"]; SV [pos="6.25,12!"]; SW [pos="7.75,11.25!"]; SX [pos="9.25,10.5!"]; SY [pos="10.75,9.75!"]; SZ [pos="12.25,9!"]; TA [pos="13.75,8.25!"]; TB [pos="15.25,7.5!"]; TC [pos="16,6.75!"]; TD [pos="16,5.25!"]; TE [pos="16,3.75!"]; TF [pos="16,2.25!"]; TG [pos="16,0.75!"]; TH [pos="16,-0.75!"]; TI [pos="16,-2.25!"]; TJ [pos="16,-3.75!"]; TK [pos="16,-5.25!"]; TL [pos="16,-6.75!"]; TM [pos="15.25,-7.5!"]; TN [pos="13.75,-8.25!"]; TO [pos="12.25,-9!"]; TP [pos="10.75,-9.75!"]; TQ [pos="9.25,-10.5!"]; TR [pos="7.75,-11.25!"]; TS [pos="6.25,-12!"]; TT [pos="4.75,-12.75!"]; TU [pos="3.25,-13.5!"]; TV [pos="1.75,-13.5!"]; TW [pos="-0.25,-13.5!"]; TX [pos="-1.75,-12.75!"]; TY [pos="-3.25,-12!"]; TZ [pos="-4.75,-11.25!"]; UA [pos="-6.25,-10.5!"]; UB [pos="-7.75,-9.75!"]; UC [pos="-9.25,-9!"]; UD [pos="-10.75,-8.25!"]; UE [pos="-12.25,-7.5!"]; UF [pos="-12.25,-6!"]; UG [pos="-12.25,-4.5!"]; UH [pos="-12.25,-3!"]; UI [pos="-12.25,-1.5!"]; UJ [pos="-12.25,0!"]; UK [pos="-12.25,1.5!"]; UL [pos="-12.25,3!"]; UM [pos="-12.25,4.5!"]; UN [pos="-12.25,6!"]; UO [pos="-12.25,7.5!"]; UP [pos="-10.75,8.25!"]; UQ [pos="-9.25,9!"]; UR [pos="-7.75,9.75!"]; US [pos="-6.25,10.5!"]; UT [pos="-4.75,11.25!"]; UU [pos="-3.25,12!"]; UV [pos="-1.75,12.75!"]; UW [pos="-0.25,13.5!"]; UX [pos="1.75,13.5!"]; UY [pos="3.25,13.5!"]; UZ [pos="4.75,13.5!"]; VA [pos="6.25,12.75!"]; VB [pos="7.75,12!"]; VC [pos="9.25,11.25!"]; VD [pos="10.75,10.5!"]; VE [pos="12.25,9.75!"]; VF [pos="13.75,9!"]; VG [pos="15.25,8.25!"]; VH [pos="16.75,7.5!"]; VI [pos="16.75,6!"]; VJ [pos="16.75,4.5!"]; VK [pos="16.75,3!"]; VL [pos="16.75,1.5!"]; VM [pos="16.75,0!"]; VN [pos="16.75,-1.5!"]; VO [pos="16.75,-3!"]; VP [pos="16.75,-4.5!"]; VQ [pos="16.75,-6!"]; VR [pos="16.75,-7.5!"]; VS [pos="15.25,-8.25!"]; VT [pos="13.75,-9!"]; VU [pos="12.25,-9.75!"]; VV [pos="10.75,-10.5!"]; VW [pos="9.25,-11.25!"]; VX [pos="7.75,-12!"]; VY [pos="6.25,-12.75!"]; VZ [pos="4.75,-13.5!"]; WA [pos="3.25,-14.25!"]; WB [pos="1.75,-14.25!"]; WC [pos="-0.25,-14.25!"]; WD [pos="-1.75,-13.5!"]; WE [pos="-3.25,-12.75!"]; WF [pos="-4.75,-12!"]; WG [pos="-6.25,-11.25!"]; WH [pos="-7.75,-10.5!"]; WI [pos="-9.25,-9.75!"]; WJ [pos="-10.75,-9!"]; WK [pos="-12.25,-8.25!"]; WL [pos="-13,-7.5!"]; WM [pos="-13,-6!"]; WN [pos="-13,-4.5!"]; WO [pos="-13,-3!"]; WP [pos="-13,-1.5!"]; WQ [pos="-13,0!"]; WR [pos="-13,1.5!"]; WS [pos="-13,3!"]; WT [pos="-13,4.5!"]; WU [pos="-13,6!"]; WV [pos="-13,7.5!"]; WW [pos="-12.25,8.25!"]; WX [pos="-10.75,9!"]; WY [pos="-9.25,9.75!"]; WZ [pos="-7.75,10.5!"]; XA [pos="-6.25,11.25!"]; XB [pos="-4.75,12!"]; XC [pos="-3.25,12.75!"]; XD [pos="-1.75,13.5!"]; XE [pos="-0.25,14.25!"]; XF [pos="1.75,14.25!"]; XG [pos="3.25,14.25!"]; XH [pos="4.75,14.25!"]; XI [pos="6.25,13.5!"]; XJ [pos="7.75,12.75!"]; XK [pos="9.25,12!"]; XL [pos="10.75,11.25!"]; XM [pos="12.25,10.5!"]; XN [pos="13.75,9.75!"]; XO [pos="15.25,9!"]; XP [pos="16.75,8.25!"]; XQ [pos="17.5,7.5!"]; XR [pos="17.5,6!"]; XS [pos="17.5,4.5!"]; XT [pos="17.5,3!"]; XU [pos="17.5,1.5!"]; XV [pos="17.5,0!"]; XW [pos="17.5,-1.5!"]; XX [pos="17.5,-3!"]; XY [pos="17.5,-4.5!"]; XZ [pos="17.5,-6!"]; YA [pos="17.5,-7.5!"]; YB [pos="16.75,-8.25!"]; YC [pos="15.25,-9!"]; YD [pos="13.75,-9.75!"]; YE [pos="12.25,-10.5!"]; YF [pos="10.75,-11.25!"]; YG [pos="9.25,-12!"]; YH [pos="7.75,-12.75!"]; YI [pos="6.25,-13.5!"]; YJ [pos="4.75,-14.25!"]; YK [pos="3.25,-15!"]; YL [pos="1.75,-15!"]; YM [pos="-0.25,-15!"]; YN [pos="-1.75,-14.25!"]; YO [pos="-3.25,-13.5!"]; YP [pos="-4.75,-12.75!"]; YQ [pos="-6.25,-12!"]; YR [pos="-7.75,-11.25!"]; YS [pos="-9.25,-10.5!"]; YT [pos="-10.75,-9.75!"]; YU [pos="-12.25,-9!"]; YV [pos="-13.75,-8.25!"]; YW [pos="-13.75,-6.75!"]; YX [pos="-13.75,-5.25!"]; YY [pos="-13.75,-3.75!"]; YZ [pos="-13.75,-2.25!"]; ZA [pos="-13.75,-0.75!"]; ZB [pos="-13.75,0.75!"]; ZC [pos="-13.75,2.25!"]; ZD [pos="-13.75,3.75!"]; ZE [pos="-13.75,5.25!"]; ZF [pos="-13.75,6.75!"]; ZG [pos="-13.75,8.25!"]; ZH [pos="-12.25,9!"]; ZI [pos="-10.75,9.75!"]; ZJ [pos="-9.25,10.5!"]; ZK [pos="-7.75,11.25!"]; ZL [pos="-6.25,12!"]; ZM [pos="-4.75,12.75!"]; ZN [pos="-3.25,13.5!"]; ZO [pos="-1.75,14.25!"]; ZP [pos="-0.25,15!"]; ZQ [pos="1.75,15!"]; ZR [pos="3.25,15!"]; ZS [pos="4.75,15!"]; ZT [pos="6.25,14.25!"]; ZU [pos="7.75,13.5!"]; ZV [pos="9.25,12.75!"]; ZW [pos="10.75,12!"]; ZX [pos="12.25,11.25!"]; ZY [pos="13.75,10.5!"]; ZZ [pos="15.25,9.75!"]; AAA [pos="16.75,9!"]; AAB [pos="18.25,8.25!"]; AAC [pos="18.25,6.75!"]; AAD [pos="18.25,5.25!"]; AAE [pos="18.25,3.75!"]; AAF [pos="18.25,2.25!"]; AAG [pos="18.25,0.75!"]; AAH [pos="18.25,-0.75!"]; AAI [pos="18.25,-2.25!"]; AAJ [pos="18.25,-3.75!"]; AAK [pos="18.25,-5.25!"]; AAL [pos="18.25,-6.75!"]; AAM [pos="18.25,-8.25!"]; AAN [pos="16.75,-9!"]; AAO [pos="15.25,-9.75!"]; AAP [pos="13.75,-10.5!"]; AAQ [pos="12.25,-11.25!"]; AAR [pos="10.75,-12!"]; AAS [pos="9.25,-12.75!"]; AAT [pos="7.75,-13.5!"]; AAU [pos="6.25,-14.25!"]; AAV [pos="4.75,-15!"]; AAW [pos="3.25,-15.75!"]; AAX [pos="1.75,-15.75!"]; AAY [pos="-0.25,-15.75!"]; AAZ [pos="-1.75,-15!"]; ABA [pos="-3.25,-14.25!"]; ABB [pos="-4.75,-13.5!"]; ABC [pos="-6.25,-12.75!"]; ABD [pos="-7.75,-12!"]; ABE [pos="-9.25,-11.25!"]; ABF [pos="-10.75,-10.5!"]; ABG [pos="-12.25,-9.75!"]; ABH [pos="-13.75,-9!"]; ABI [pos="-14.5,-8.25!"]; ABJ [pos="-14.5,-6.75!"]; ABK [pos="-14.5,-5.25!"]; ABL [pos="-14.5,-3.75!"]; ABM [pos="-14.5,-2.25!"]; ABN [pos="-14.5,-0.75!"]; ABO [pos="-14.5,0.75!"]; ABP [pos="-14.5,2.25!"]; ABQ [pos="-14.5,3.75!"]; ABR [pos="-14.5,5.25!"]; ABS [pos="-14.5,6.75!"]; ABT [pos="-14.5,8.25!"]; ABU [pos="-13.75,9!"]; ABV [pos="-12.25,9.75!"]; ABW [pos="-10.75,10.5!"]; ABX [pos="-9.25,11.25!"]; ABY [pos="-7.75,12!"]; ABZ [pos="-6.25,12.75!"]; ACA [pos="-4.75,13.5!"]; ACB [pos="-3.25,14.25!"]; ACC [pos="-1.75,15!"]; ACD [pos="-0.25,15.75!"]; ACE [pos="1.75,15.75!"]; ACF [pos="3.25,15.75!"]; ACG [pos="4.75,15.75!"]; ACH [pos="6.25,15!"]; ACI [pos="7.75,14.25!"]; ACJ [pos="9.25,13.5!"]; ACK [pos="10.75,12.75!"]; ACL [pos="12.25,12!"]; ACM [pos="13.75,11.25!"]; ACN [pos="15.25,10.5!"]; ACO [pos="16.75,9.75!"]; ACP [pos="18.25,9!"]; ACQ [pos="19,8.25!"]; ACR [pos="19,6.75!"]; ACS [pos="19,5.25!"]; ACT [pos="19,3.75!"]; ACU [pos="19,2.25!"]; ACV [pos="19,0.75!"]; ACW [pos="19,-0.75!"]; ACX [pos="19,-2.25!"]; ACY [pos="19,-3.75!"]; ACZ [pos="19,-5.25!"]; ADA [pos="19,-6.75!"]; ADB [pos="19,-8.25!"]; ADC [pos="18.25,-9!"]; ADD [pos="16.75,-9.75!"]; ADE [pos="15.25,-10.5!"]; ADF [pos="13.75,-11.25!"]; ADG [pos="12.25,-12!"]; ADH [pos="10.75,-12.75!"]; ADI [pos="9.25,-13.5!"]; ADJ [pos="7.75,-14.25!"]; ADK [pos="6.25,-15!"]; ADL [pos="4.75,-15.75!"]; ADM [pos="3.25,-16.5!"]; ADN [pos="1.75,-16.5!"]; ADO [pos="-0.25,-16.5!"]; ADP [pos="-1.75,-15.75!"]; ADQ [pos="-3.25,-15!"]; ADR [pos="-4.75,-14.25!"]; ADS [pos="-6.25,-13.5!"]; ADT [pos="-7.75,-12.75!"]; ADU [pos="-9.25,-12!"]; ADV [pos="-10.75,-11.25!"]; ADW [pos="-12.25,-10.5!"]; ADX [pos="-13.75,-9.75!"]; ADY [pos="-15.25,-9!"]; ADZ [pos="-15.25,-7.5!"]; AEA [pos="-15.25,-6!"]; AEB [pos="-15.25,-4.5!"]; AEC [pos="-15.25,-3!"]; AED [pos="-15.25,-1.5!"]; AEE [pos="-15.25,0!"]; AEF [pos="-15.25,1.5!"]; AEG [pos="-15.25,3!"]; AEH [pos="-15.25,4.5!"]; AEI [pos="-15.25,6!"]; AEJ [pos="-15.25,7.5!"]; AEK [pos="-15.25,9!"]; AEL [pos="-13.75,9.75!"]; AEM [pos="-12.25,10.5!"]; AEN [pos="-10.75,11.25!"]; AEO [pos="-9.25,12!"]; AEP [pos="-7.75,12.75!"]; AEQ [pos="-6.25,13.5!"]; AER [pos="-4.75,14.25!"]; AES [pos="-3.25,15!"]; AET [pos="-1.75,15.75!"]; AEU [pos="-0.25,16.5!"]; AEV [pos="1.75,16.5!"]; AEW [pos="3.25,16.5!"]; AEX [pos="4.75,16.5!"]; AEY [pos="6.25,15.75!"]; AEZ [pos="7.75,15!"]; AFA [pos="9.25,14.25!"]; AFB [pos="10.75,13.5!"]; AFC [pos="12.25,12.75!"]; AFD [pos="13.75,12!"]; AFE [pos="15.25,11.25!"]; AFF [pos="16.75,10.5!"]; AFG [pos="18.25,9.75!"]; AFH [pos="19.75,9!"]; AFI [pos="19.75,7.5!"]; AFJ [pos="19.75,6!"]; AFK [pos="19.75,4.5!"]; AFL [pos="19.75,3!"]; AFM [pos="19.75,1.5!"]; AFN [pos="19.75,0!"]; AFO [pos="19.75,-1.5!"]; AFP [pos="19.75,-3!"]; AFQ [pos="19.75,-4.5!"]; AFR [pos="19.75,-6!"]; AFS [pos="19.75,-7.5!"]; AFT [pos="19.75,-9!"]; AFU [pos="18.25,-9.75!"]; AFV [pos="16.75,-10.5!"]; AFW [pos="15.25,-11.25!"]; AFX [pos="13.75,-12!"]; AFY [pos="12.25,-12.75!"]; AFZ [pos="10.75,-13.5!"]; AGA [pos="9.25,-14.25!"]; AGB [pos="7.75,-15!"]; AGC [pos="6.25,-15.75!"]; AGD [pos="4.75,-16.5!"]; AGE [pos="3.25,-17.25!"]; AGF [pos="1.75,-17.25!"]; AGG [pos="-0.25,-17.25!"]; AGH [pos="-1.75,-16.5!"]; AGI [pos="-3.25,-15.75!"]; AGJ [pos="-4.75,-15!"]; AGK [pos="-6.25,-14.25!"]; AGL [pos="-7.75,-13.5!"]; AGM [pos="-9.25,-12.75!"]; AGN [pos="-10.75,-12!"]; AGO [pos="-12.25,-11.25!"]; AGP [pos="-13.75,-10.5!"]; AGQ [pos="-15.25,-9.75!"]; AGR [pos="-16,-9!"]; AGS [pos="-16,-7.5!"]; AGT [pos="-16,-6!"]; AGU [pos="-16,-4.5!"]; AGV [pos="-16,-3!"]; AGW [pos="-16,-1.5!"]; AGX [pos="-16,0!"]; AGY [pos="-16,1.5!"]; AGZ [pos="-16,3!"]; AHA [pos="-16,4.5!"]; AHB [pos="-16,6!"]; AHC [pos="-16,7.5!"]; AHD [pos="-16,9!"]; AHE [pos="-15.25,9.75!"]; AHF [pos="-13.75,10.5!"]; AHG [pos="-12.25,11.25!"]; AHH [pos="-10.75,12!"]; AHI [pos="-9.25,12.75!"]; AHJ [pos="-7.75,13.5!"]; AHK [pos="-6.25,14.25!"]; AHL [pos="-4.75,15!"]; AHM [pos="-3.25,15.75!"]; AHN [pos="-1.75,16.5!"]; AHO [pos="-0.25,17.25!"]; AHP [pos="1.75,17.25!"]; AHQ [pos="3.25,17.25!"]; AHR [pos="4.75,17.25!"]; AHS [pos="6.25,16.5!"]; AHT [pos="7.75,15.75!"]; AHU [pos="9.25,15!"]; AHV [pos="10.75,14.25!"]; AHW [pos="12.25,13.5!"]; AHX [pos="13.75,12.75!"]; AHY [pos="15.25,12!"]; AHZ [pos="16.75,11.25!"]; AIA [pos="18.25,10.5!"]; AIB [pos="19.75,9.75!"]; AIC [pos="20.5,9!"]; AID [pos="20.5,7.5!"]; AIE [pos="20.5,6!"]; AIF [pos="20.5,4.5!"]; AIG [pos="20.5,3!"]; AIH [pos="20.5,1.5!"]; AII [pos="20.5,0!"]; AIJ [pos="20.5,-1.5!"]; AIK [pos="20.5,-3!"]; AIL [pos="20.5,-4.5!"]; AIM [pos="20.5,-6!"]; AIN [pos="20.5,-7.5!"]; AIO [pos="20.5,-9!"]; AIP [pos="19.75,-9.75!"]; AIQ [pos="18.25,-10.5!"]; AIR [pos="16.75,-11.25!"]; AIS [pos="15.25,-12!"]; AIT [pos="13.75,-12.75!"]; AIU [pos="12.25,-13.5!"]; AIV [pos="10.75,-14.25!"]; AIW [pos="9.25,-15!"]; AIX [pos="7.75,-15.75!"]; AIY [pos="6.25,-16.5!"]; AIZ [pos="4.75,-17.25!"]; AJA [pos="3.25,-18!"]; AJB [pos="1.75,-18!"]; AJC [pos="-0.25,-18!"]; AJD [pos="-1.75,-17.25!"]; AJE [pos="-3.25,-16.5!"]; AJF [pos="-4.75,-15.75!"]; AJG [pos="-6.25,-15!"]; AJH [pos="-7.75,-14.25!"]; AJI [pos="-9.25,-13.5!"]; AJJ [pos="-10.75,-12.75!"]; AJK [pos="-12.25,-12!"]; AJL [pos="-13.75,-11.25!"]; AJM [pos="-15.25,-10.5!"]; AJN [pos="-16.75,-9.75!"]; AJO [pos="-16.75,-8.25!"]; AJP [pos="-16.75,-6.75!"]; AJQ [pos="-16.75,-5.25!"]; AJR [pos="-16.75,-3.75!"]; AJS [pos="-16.75,-2.25!"]; AJT [pos="-16.75,-0.75!"]; AJU [pos="-16.75,0.75!"]; AJV [pos="-16.75,2.25!"]; AJW [pos="-16.75,3.75!"]; AJX [pos="-16.75,5.25!"]; AJY [pos="-16.75,6.75!"]; AJZ [pos="-16.75,8.25!"]; AKA [pos="-16.75,9.75!"]; AKB [pos="-15.25,10.5!"]; AKC [pos="-13.75,11.25!"]; AKD [pos="-12.25,12!"]; AKE [pos="-10.75,12.75!"]; AKF [pos="-9.25,13.5!"]; AKG [pos="-7.75,14.25!"]; AKH [pos="-6.25,15!"]; AKI [pos="-4.75,15.75!"]; AKJ [pos="-3.25,16.5!"]; AKK [pos="-1.75,17.25!"]; AKL [pos="-0.25,18!"]; AKM [pos="1.75,18!"]; AKN [pos="3.25,18!"]; AKO [pos="4.75,18!"]; AKP [pos="6.25,17.25!"]; AKQ [pos="7.75,16.5!"]; AKR [pos="9.25,15.75!"]; AKS [pos="10.75,15!"]; AKT [pos="12.25,14.25!"]; AKU [pos="13.75,13.5!"]; AKV [pos="15.25,12.75!"]; AKW [pos="16.75,12!"]; AKX [pos="18.25,11.25!"]; AKY [pos="19.75,10.5!"]; AKZ [pos="21.25,9.75!"]; ALA [pos="21.25,8.25!"]; ALB [pos="21.25,6.75!"]; ALC [pos="21.25,5.25!"]; ALD [pos="21.25,3.75!"]; ALE [pos="21.25,2.25!"]; ALF [pos="21.25,0.75!"]; ALG [pos="21.25,-0.75!"]; ALH [pos="21.25,-2.25!"]; ALI [pos="21.25,-3.75!"]; ALJ [pos="21.25,-5.25!"]; ALK [pos="21.25,-6.75!"]; ALL [pos="21.25,-8.25!"]; ALM [pos="21.25,-9.75!"]; ALN [pos="19.75,-10.5!"]; ALO [pos="18.25,-11.25!"]; ALP [pos="16.75,-12!"]; ALQ [pos="15.25,-12.75!"]; ALR [pos="13.75,-13.5!"]; ALS [pos="12.25,-14.25!"]; ALT [pos="10.75,-15!"]; ALU [pos="9.25,-15.75!"]; ALV [pos="7.75,-16.5!"]; ALW [pos="6.25,-17.25!"]; ALX [pos="4.75,-18!"]; ALY [pos="3.25,-18.75!"]; ALZ [pos="1.75,-18.75!"]; AMA [pos="-0.25,-18.75!"]; AMB [pos="-1.75,-18!"]; AMC [pos="-3.25,-17.25!"]; AMD [pos="-4.75,-16.5!"]; AME [pos="-6.25,-15.75!"]; AMF [pos="-7.75,-15!"]; AMG [pos="-9.25,-14.25!"]; AMH [pos="-10.75,-13.5!"]; AMI [pos="-12.25,-12.75!"]; AMJ [pos="-13.75,-12!"]; AMK [pos="-15.25,-11.25!"]; AML [pos="-16.75,-10.5!"]; AMM [pos="-17.5,-9.75!"]; AMN [pos="-17.5,-8.25!"]; AMO [pos="-17.5,-6.75!"]; AMP [pos="-17.5,-5.25!"]; AMQ [pos="-17.5,-3.75!"]; AMR [pos="-17.5,-2.25!"]; AMS [pos="-17.5,-0.75!"]; AMT [pos="-17.5,0.75!"]; AMU [pos="-17.5,2.25!"]; AMV [pos="-17.5,3.75!"]; AMW [pos="-17.5,5.25!"]; AMX [pos="-17.5,6.75!"]; AMY [pos="-17.5,8.25!"]; AMZ [pos="-17.5,9.75!"]; ANA [pos="-16.75,10.5!"]; ANB [pos="-15.25,11.25!"]; ANC [pos="-13.75,12!"]; AND [pos="-12.25,12.75!"]; ANE [pos="-10.75,13.5!"]; ANF [pos="-9.25,14.25!"]; ANG [pos="-7.75,15!"]; ANH [pos="-6.25,15.75!"]; ANI [pos="-4.75,16.5!"]; ANJ [pos="-3.25,17.25!"]; ANK [pos="-1.75,18!"]; ANL [pos="-0.25,18.75!"]; ANM [pos="1.75,18.75!"]; ANN [pos="3.25,18.75!"]; ANO [pos="4.75,18.75!"]; ANP [pos="6.25,18!"]; ANQ [pos="7.75,17.25!"]; ANR [pos="9.25,16.5!"]; ANS [pos="10.75,15.75!"]; ANT [pos="12.25,15!"]; ANU [pos="13.75,14.25!"]; ANV [pos="15.25,13.5!"]; ANW [pos="16.75,12.75!"]; ANX [pos="18.25,12!"]; ANY [pos="19.75,11.25!"]; ANZ [pos="21.25,10.5!"]; AOA [pos="22,9.75!"]; AOB [pos="22,8.25!"]; AOC [pos="22,6.75!"]; AOD [pos="22,5.25!"]; AOE [pos="22,3.75!"]; AOF [pos="22,2.25!"]; AOG [pos="22,0.75!"]; AOH [pos="22,-0.75!"]; AOI [pos="22,-2.25!"]; AOJ [pos="22,-3.75!"]; AOK [pos="22,-5.25!"]; AOL [pos="22,-6.75!"]; AOM [pos="22,-8.25!"]; AON [pos="22,-9.75!"]; AOO [pos="21.25,-10.5!"]; AOP [pos="19.75,-11.25!"]; AOQ [pos="18.25,-12!"]; AOR [pos="16.75,-12.75!"]; AOS [pos="15.25,-13.5!"]; AOT [pos="13.75,-14.25!"]; AOU [pos="12.25,-15!"]; AOV [pos="10.75,-15.75!"]; AOW [pos="9.25,-16.5!"]; AOX [pos="7.75,-17.25!"]; AOY [pos="6.25,-18!"]; AOZ [pos="4.75,-18.75!"]; APA [pos="3.25,-19.5!"]; APB [pos="1.75,-19.5!"]; APC [pos="-0.25,-19.5!"]; APD [pos="-1.75,-18.75!"]; APE [pos="-3.25,-18!"]; APF [pos="-4.75,-17.25!"]; APG [pos="-6.25,-16.5!"]; APH [pos="-7.75,-15.75!"]; API [pos="-9.25,-15!"]; APJ [pos="-10.75,-14.25!"]; APK [pos="-12.25,-13.5!"]; APL [pos="-13.75,-12.75!"]; APM [pos="-15.25,-12!"]; APN [pos="-16.75,-11.25!"]; APO [pos="-18.25,-10.5!"]; APP [pos="-18.25,-9!"]; APQ [pos="-18.25,-7.5!"]; APR [pos="-18.25,-6!"]; APS [pos="-18.25,-4.5!"]; APT [pos="-18.25,-3!"]; APU [pos="-18.25,-1.5!"]; APV [pos="-18.25,0!"]; APW [pos="-18.25,1.5!"]; APX [pos="-18.25,3!"]; APY [pos="-18.25,4.5!"]; APZ [pos="-18.25,6!"]; AQA [pos="-18.25,7.5!"]; AQB [pos="-18.25,9!"]; AQC [pos="-18.25,10.5!"]; AQD [pos="-16.75,11.25!"]; AQE [pos="-15.25,12!"]; AQF [pos="-13.75,12.75!"]; AQG [pos="-12.25,13.5!"]; AQH [pos="-10.75,14.25!"]; AQI [pos="-9.25,15!"]; AQJ [pos="-7.75,15.75!"]; AQK [pos="-6.25,16.5!"]; AQL [pos="-4.75,17.25!"]; AQM [pos="-3.25,18!"]; AQN [pos="-1.75,18.75!"]; AQO [pos="-0.25,19.5!"]; AQP [pos="1.75,19.5!"]; AQQ [pos="3.25,19.5!"]; AQR [pos="4.75,19.5!"]; AQS [pos="6.25,18.75!"]; AQT [pos="7.75,18!"]; AQU [pos="9.25,17.25!"]; AQV [pos="10.75,16.5!"]; AQW [pos="12.25,15.75!"]; AQX [pos="13.75,15!"]; AQY [pos="15.25,14.25!"]; AQZ [pos="16.75,13.5!"]; ARA [pos="18.25,12.75!"]; ARB [pos="19.75,12!"]; ARC [pos="21.25,11.25!"]; ARD [pos="22.75,10.5!"]; ARE [pos="22.75,9!"]; ARF [pos="22.75,7.5!"]; ARG [pos="22.75,6!"]; ARH [pos="22.75,4.5!"]; ARI [pos="22.75,3!"]; ARJ [pos="22.75,1.5!"]; ARK [pos="22.75,0!"]; ARL [pos="22.75,-1.5!"]; ARM [pos="22.75,-3!"]; ARN [pos="22.75,-4.5!"]; ARO [pos="22.75,-6!"]; ARP [pos="22.75,-7.5!"]; ARQ [pos="22.75,-9!"]; ARR [pos="22.75,-10.5!"]; ARS [pos="21.25,-11.25!"]; ART [pos="19.75,-12!"]; ARU [pos="18.25,-12.75!"]; ARV [pos="16.75,-13.5!"]; ARW [pos="15.25,-14.25!"]; ARX [pos="13.75,-15!"]; ARY [pos="12.25,-15.75!"]; ARZ [pos="10.75,-16.5!"]; ASA [pos="9.25,-17.25!"]; ASB [pos="7.75,-18!"]; ASC [pos="6.25,-18.75!"]; ASD [pos="4.75,-19.5!"]; ASE [pos="3.25,-20.25!"]; ASF [pos="1.75,-20.25!"]; ASG [pos="-0.25,-20.25!"]; ASH [pos="-1.75,-19.5!"]; ASI [pos="-3.25,-18.75!"]; ASJ [pos="-4.75,-18!"]; ASK [pos="-6.25,-17.25!"]; ASL [pos="-7.75,-16.5!"]; ASM [pos="-9.25,-15.75!"]; ASN [pos="-10.75,-15!"]; ASO [pos="-12.25,-14.25!"]; ASP [pos="-13.75,-13.5!"]; ASQ [pos="-15.25,-12.75!"]; ASR [pos="-16.75,-12!"]; ASS [pos="-18.25,-11.25!"]; AST [pos="-19,-10.5!"]; ASU [pos="-19,-9!"]; ASV [pos="-19,-7.5!"]; ASW [pos="-19,-6!"]; ASX [pos="-19,-4.5!"]; ASY [pos="-19,-3!"]; ASZ [pos="-19,-1.5!"]; ATA [pos="-19,0!"]; ATB [pos="-19,1.5!"]; ATC [pos="-19,3!"]; ATD [pos="-19,4.5!"]; ATE [pos="-19,6!"]; ATF [pos="-19,7.5!"]; ATG [pos="-19,9!"]; ATH [pos="-19,10.5!"]; ATI [pos="-18.25,11.25!"]; ATJ [pos="-16.75,12!"]; ATK [pos="-15.25,12.75!"]; ATL [pos="-13.75,13.5!"]; ATM [pos="-12.25,14.25!"]; ATN [pos="-10.75,15!"]; ATO [pos="-9.25,15.75!"]; ATP [pos="-7.75,16.5!"]; ATQ [pos="-6.25,17.25!"]; ATR [pos="-4.75,18!"]; ATS [pos="-3.25,18.75!"]; ATT [pos="-1.75,19.5!"]; ATU [pos="-0.25,20.25!"]; ATV [pos="1.75,20.25!"]; ATW [pos="3.25,20.25!"]; ATX [pos="4.75,20.25!"]; ATY [pos="6.25,19.5!"]; ATZ [pos="7.75,18.75!"]; AUA [pos="9.25,18!"]; AUB [pos="10.75,17.25!"]; AUC [pos="12.25,16.5!"]; AUD [pos="13.75,15.75!"]; AUE [pos="15.25,15!"]; AUF [pos="16.75,14.25!"]; AUG [pos="18.25,13.5!"]; AUH [pos="19.75,12.75!"]; AUI [pos="21.25,12!"]; AUJ [pos="22.75,11.25!"]; AUK [pos="23.5,10.5!"]; AUL [pos="23.5,9!"]; AUM [pos="23.5,7.5!"]; AUN [pos="23.5,6!"]; AUO [pos="23.5,4.5!"]; AUP [pos="23.5,3!"]; AUQ [pos="23.5,1.5!"]; AUR [pos="23.5,0!"]; AUS [pos="23.5,-1.5!"]; AUT [pos="23.5,-3!"]; AUU [pos="23.5,-4.5!"]; AUV [pos="23.5,-6!"]; AUW [pos="23.5,-7.5!"]; AUX [pos="23.5,-9!"]; AUY [pos="23.5,-10.5!"]; AUZ [pos="22.75,-11.25!"]; AVA [pos="21.25,-12!"]; AVB [pos="19.75,-12.75!"]; AVC [pos="18.25,-13.5!"]; AVD [pos="16.75,-14.25!"]; AVE [pos="15.25,-15!"]; AVF [pos="13.75,-15.75!"]; AVG [pos="12.25,-16.5!"]; AVH [pos="10.75,-17.25!"]; AVI [pos="9.25,-18!"]; AVJ [pos="7.75,-18.75!"]; AVK [pos="6.25,-19.5!"]; AVL [pos="4.75,-20.25!"]; AVM [pos="3.25,-21!"]; AVN [pos="1.75,-21!"]; AVO [pos="-0.25,-21!"]; AVP [pos="-1.75,-20.25!"]; AVQ [pos="-3.25,-19.5!"]; AVR [pos="-4.75,-18.75!"]; AVS [pos="-6.25,-18!"]; AVT [pos="-7.75,-17.25!"]; AVU [pos="-9.25,-16.5!"]; AVV [pos="-10.75,-15.75!"]; AVW [pos="-12.25,-15!"]; AVX [pos="-13.75,-14.25!"]; AVY [pos="-15.25,-13.5!"]; AVZ [pos="-16.75,-12.75!"]; AWA [pos="-18.25,-12!"]; AWB [pos="-19.75,-11.25!"]; AWC [pos="-19.75,-9.75!"]; AWD [pos="-19.75,-8.25!"]; AWE [pos="-19.75,-6.75!"]; AWF [pos="-19.75,-5.25!"]; AWG [pos="-19.75,-3.75!"]; AWH [pos="-19.75,-2.25!"]; AWI [pos="-19.75,-0.75!"]; AWJ [pos="-19.75,0.75!"]; AWK [pos="-19.75,2.25!"]; AWL [pos="-19.75,3.75!"]; AWM [pos="-19.75,5.25!"]; AWN [pos="-19.75,6.75!"]; AWO [pos="-19.75,8.25!"]; AWP [pos="-19.75,9.75!"]; AWQ [pos="-19.75,11.25!"]; AWR [pos="-18.25,12!"]; AWS [pos="-16.75,12.75!"]; AWT [pos="-15.25,13.5!"]; AWU [pos="-13.75,14.25!"]; AWV [pos="-12.25,15!"]; AWW [pos="-10.75,15.75!"]; AWX [pos="-9.25,16.5!"]; AWY [pos="-7.75,17.25!"]; AWZ [pos="-6.25,18!"]; AXA [pos="-4.75,18.75!"]; AXB [pos="-3.25,19.5!"]; AXC [pos="-1.75,20.25!"]; AXD [pos="-0.25,21!"]; AXE [pos="1.75,21!"]; AXF [pos="3.25,21!"]; AXG [pos="4.75,21!"]; AXH [pos="6.25,20.25!"]; AXI [pos="7.75,19.5!"]; AXJ [pos="9.25,18.75!"]; AXK [pos="10.75,18!"]; AXL [pos="12.25,17.25!"]; AXM [pos="13.75,16.5!"]; AXN [pos="15.25,15.75!"]; AXO [pos="16.75,15!"]; AXP [pos="18.25,14.25!"]; AXQ [pos="19.75,13.5!"]; AXR [pos="21.25,12.75!"]; AXS [pos="22.75,12!"]; AXT [pos="24.25,11.25!"]; AXU [pos="24.25,9.75!"]; AXV [pos="24.25,8.25!"]; AXW [pos="24.25,6.75!"]; AXX [pos="24.25,5.25!"]; AXY [pos="24.25,3.75!"]; AXZ [pos="24.25,2.25!"]; AYA [pos="24.25,0.75!"]; AYB [pos="24.25,-0.75!"]; AYC [pos="24.25,-2.25!"]; AYD [pos="24.25,-3.75!"]; AYE [pos="24.25,-5.25!"]; AYF [pos="24.25,-6.75!"]; AYG [pos="24.25,-8.25!"]; AYH [pos="24.25,-9.75!"]; AYI [pos="24.25,-11.25!"]; AYJ [pos="22.75,-12!"]; AYK [pos="21.25,-12.75!"]; AYL [pos="19.75,-13.5!"]; AYM [pos="18.25,-14.25!"]; AYN [pos="16.75,-15!"]; AYO [pos="15.25,-15.75!"]; AYP [pos="13.75,-16.5!"]; AYQ [pos="12.25,-17.25!"]; AYR [pos="10.75,-18!"]; AYS [pos="9.25,-18.75!"]; AYT [pos="7.75,-19.5!"]; AYU [pos="6.25,-20.25!"]; AYV [pos="4.75,-21!"]; AYW [pos="3.25,-21.75!"]; AYX [pos="1.75,-21.75!"]; AYY [pos="-0.25,-21.75!"]; AYZ [pos="-1.75,-21!"]; AZA [pos="-3.25,-20.25!"]; AZB [pos="-4.75,-19.5!"]; AZC [pos="-6.25,-18.75!"]; AZD [pos="-7.75,-18!"]; AZE [pos="-9.25,-17.25!"]; AZF [pos="-10.75,-16.5!"]; AZG [pos="-12.25,-15.75!"]; AZH [pos="-13.75,-15!"]; AZI [pos="-15.25,-14.25!"]; AZJ [pos="-16.75,-13.5!"]; AZK [pos="-18.25,-12.75!"]; AZL [pos="-19.75,-12!"]; AZM [pos="-20.5,-11.25!"]; AZN [pos="-20.5,-9.75!"]; AZO [pos="-20.5,-8.25!"]; AZP [pos="-20.5,-6.75!"]; AZQ [pos="-20.5,-5.25!"]; AZR [pos="-20.5,-3.75!"]; AZS [pos="-20.5,-2.25!"]; AZT [pos="-20.5,-0.75!"]; AZU [pos="-20.5,0.75!"]; AZV [pos="-20.5,2.25!"]; AZW [pos="-20.5,3.75!"]; AZX [pos="-20.5,5.25!"]; AZY [pos="-20.5,6.75!"]; AZZ [pos="-20.5,8.25!"]; AAA [pos="-20.5,9.75!"]; AAB [pos="-20.5,11.25!"]; AAC [pos="-19.75,12!"]; AAD [pos="-18.25,12.75!"]; AAE [pos="-16.75,13.5!"]; AAF [pos="-15.25,14.25!"]; AAG [pos="-13.75,15!"]; AAH [pos="-12.25,15.75!"]; AAI [pos="-10.75,16.5!"]; AAJ [pos="-9.25,17.25!"]; AAK [pos="-7.75,18!"]; AAL [pos="-6.25,18.75!"]; AAM [pos="-4.75,19.5!"]; AAN [pos="-3.25,20.25!"]; AAO [pos="-1.75,21!"]; AAP [pos="-0.25,21.75!"]; AAQ [pos="1.75,21.75!"]; AAR [pos="3.25,21.75!"]; AAS [pos="4.75,21.75!"]; AAT [pos="6.25,21!"]; AAU [pos="7.75,20.25!"]; AAV [pos="9.25,19.5!"]; AAW [pos="10.75,18.75!"]; AAX [pos="12.25,18!"]; AAY [pos="13.75,17.25!"]; AAZ [pos="15.25,16.5!"]; ABA [pos="16.75,15.75!"]; ABB [pos="18.25,15!"]; ABC [pos="19.75,14.25!"]; ABD [pos="21.25,13.5!"]; ABE [pos="22.75,12.75!"]; ABF [pos="24.25,12!"]; ABG [pos="25,11.25!"]; ABH [pos="25,9.75!"]; ABI [pos="25,8.25!"]; ABJ [pos="25,6.75!"]; ABK [pos="25,5.25!"]; ABL [pos="25,3.75!"]; ABM [pos="25,2.25!"]; ABN [pos="25,0.75!"]; ABO [pos="25,-0.75!"]; ABP [pos="25,-2.25!"]; ABQ [pos="25,-3.75!"]; ABR [pos="25,-5.25!"]; ABS [pos="25,-6.75!"]; ABT [pos="25,-8.25!"]; ABU [pos="25,-9.75!"]; ABV [pos="25,-11.25!"]; ABW [pos="24.25,-12!"]; ABX [pos="22.75,-12.75!"]; ABY [pos="21.25,-13.5!"]; ABZ [pos="19.75,-14.25!"]; ACA [pos="18.25,-15!"]; ACB [pos="16.75,-15.75!"]; ACC [pos="15.25,-16.5!"]; ACD [pos="13.75,-17.25!"]; ACE [pos="12.25,-18!"]; ACF [pos="10.75,-18.75!"]; ACG [pos="9.25,-19.5!"]; ACH [pos="7.75,-20.25!"]; ACI [pos="6.25,-21!"]; ACJ [pos="4.75,-21.75!"]; ACK [pos="3.25,-22.5!"]; ACL [pos="1.75,-22.5!"]; ACM [pos="-0.25,-22.5!"]; ACN [pos="-1.75,-21.75!"]; ACO [pos="-3.25,-21!"]; ACP [pos="-4.75,-20.25!"]; ACQ [pos="-6.25,-19.5!"]; ACR [pos="-7.75,-18.75!"]; ACS [pos="-9.25,-18!"]; ACT [pos="-10.75,-17.25!"]; ACU [pos="-12.25,-16.5!"]; ACV [pos="-13.75,-15.75!"]; ACW [pos="-15.25,-15!"]; ACX [pos="-16.75,-14.25!"]; ACY [pos="-18.25,-13.5!"]; ACZ [pos="-19.75,-12.75!"]; ADA [pos="-21.25,-12!"]; ADB [pos="-21.25,-10.5!"]; ADC [pos="-21.25,-9!"]; ADD [pos="-21.25,-7.5!"]; ADE [pos="-21.25,-6!"]; ADF [pos="-21.25,-4.5!"]; ADG [pos="-21.25,-3!"]; ADH [pos="-21.25,-1.5!"]; ADI [pos="-21.25,0!"]; ADJ [pos="-21.25,1.5!"]; ADK [pos="-21.25,3!"]; ADL [pos="-21.25,4.5!"]; ADM [pos="-21.25,6!"]; ADN [pos="-21.25,7.5!"]; ADO [pos="-21.25,9!"]; ADP [pos="-21.25,10.5!"]; ADQ [pos="-21.25,12!"]; ADR [pos="-19.75,12.75!"]; ADS [pos="-18.25,13.5!"]; ADT [pos="-16.75,14.25!"]; ADU [pos="-15.25,15!"]; ADV [pos="-13.75,15.75!"]; ADW [pos="-12.25,16.5!"]; ADX [pos="-10.75,17.25!"]; ADY [pos="-9.25,18!"]; ADZ [pos="-7.75,18.75!"]; AEA [pos="-6.25,19.5!"]; AEB [pos="-4.75,20.25!"]; AEC [pos="-3.25,21!"]; AED [pos="-1.75,21.75!"]; AEE [pos="-0.25,22.5!"]; AEF [pos="1.75,22.5!"]; AEG [pos="3.25,22.5!"]; AEH [pos="4.75,22.5!"]; AEI [pos="6.25,21.75!"]; AEJ [pos="7.75,21!"]; AEK [pos="9.25,20.25!"]; AEL [pos="10.75,19.5!"]; AEM [pos="12.25,18.75!"]; AEN [pos="13.75,18!"]; AEO [pos="15.25,17.25!"]; AEP [pos="16.75,16.5!"]; AEQ [pos="18.25,15.75!"]; AER [pos="19.75,15!"]; AES [pos="21.25,14.25!"]; AET [pos="22.75,13.5!"]; AEU [pos="24.25,12.75!"]; AEV [pos="25.75,12!"]; AEW [pos="25.75,10.5!"]; AEX [pos="25.75,9!"]; AEY [pos="25.75,7.5!"]; AEZ [pos="25.75,6!"]; AFA [pos="25.75,4.5!"]; AFB [pos="25.75,3!"]; AFC [pos="25.75,1.5!"]; AFD [pos="25.75,0!"]; AFE [pos="25.75,-1.5!"]; AFF [pos="25.75,-3!"]; AFG [pos="25.75,-4.5!"]; AFH [pos="25.75,-6!"]; AFI [pos="25.75,-7.5!"]; AFJ [pos="25.75,-9!"]; AFK [pos="25.75,-10.5!"]; AFL [pos="25.75,-12!"]; AFM [pos="24.25,-12.75!"]; AFN [pos="22.75,-13.5!"]; AFO [pos="21.25,-14.25!"]; AFP [pos="19.75,-15!"]; AFQ [pos="18.25,-15.75!"]; AFR [pos="16.75,-16.5!"]; AFS [pos="15.25,-17.25!"]; AFT [pos="13.75,-18!"]; AFU [pos="12.25,-18.75!"]; AFV [pos="10.75,-19.5!"]; AFW [pos="9.25,-20.25!"]; AFX [pos="7.75,-21!"]; AFY [pos="6.25,-21.75!"]; AFZ [pos="4.75,-22.5!"]; AGA [pos="3.25,-23.25!"]; AGB [pos="1.75,-23.25!"]; AGC [pos="-0.25,-23.25!"]; AGD [pos="-1.75,-22.5!"]; AGE [pos="-3.25,-21.75!"]; AGF [pos="-4.75,-21!"]; AGG [pos="-6.25,-20.25!"]; AGH [pos="-7.75,-19.5!"]; AGI [pos="-9.25,-18.75!"]; AGJ [pos="-10.75,-18!"]; AGK [pos="-12.25,-17.25!"]; AGL [pos="-13.75,-16.5!"]; AGM [pos="-15.25,-15.75!"]; AGN [pos="-16.75,-15!"]; AGO [pos="-18.25,-14.25!"]; AGP [pos="-19.75,-13.5!"]; AGQ [pos="-21.25,-12.75!"]; AGR [pos="-22,-12!"]; AGS [pos="-22,-10.5!"]; AGT [pos="-22,-9!"]; AGU [pos="-22,-7.5!"]; AGV [pos="-22,-6!"]; AGW [pos="-22,-4.5!"]; AGX [pos="-22,-3!"]; AGY [pos="-22,-1.5!"]; AGZ [pos="-22,0!"]; AHA [pos="-22,1.5!"]; AHB [pos="-22,3!"]; AHC [pos="-22,4.5!"]; AHD [pos="-22,6!"]; AHE [pos="-22,7.5!"]; AHF [pos="-22,9!"]; AHG [pos="-22,10.5!"]; AHH [pos="-22,12!"]; AHI [pos="-21.25,12.75!"]; AHJ [pos="-19.75,13.5!"]; AHK [pos="-18.25,14.25!"]; AHL [pos="-16.75,15!"]; AHM [pos="-15.25,15.75!"]; AHN [pos="-13.75,16.5!"]; AHO [pos="-12.25,17.25!"]; AHP [pos="-10.75,18!"]; AHQ [pos="-9.25,18.75!"]; AHR [pos="-7.75,19.5!"]; AHS [pos="-6.25,20.25!"]; AHT [pos="-4.75,21!"]; AHU [pos="-3.25,21.75!"]; AHV [pos="-1.75,22.5!"]; AHW [pos="-0.25,23.25!"]; AHX [pos="1.75,23.25!"]; AHY [pos="3.25,23.25!"]; AHZ [pos="4.75,23.25!"]; AIA [pos="6.25,22.5!"]; AIB [pos="7.75,21.75!"]; AIC [pos="9.25,21!"]; AID [pos="10.75,20.25!"]; AIE [pos="12.25,19.5!"]; AIF [pos="13.75,18.75!"]; AIG [pos="15.25,18!"]; AIH [pos="16.75,17.25!"]; AII [pos="18.25,16.5!"]; AIJ [pos="19.75,15.75!"]; AIK [pos="21.25,15!"]; AIL [pos="22.75,14.25!"]; AIM [pos="24.25,13.5!"]; AIN [pos="25.75,12.75!"]; AIO [pos="26.5,12!"]; AIP [pos="26.5,10.5!"]; AIQ [pos="26.5,9!"]; AIR [pos="26.5,7.5!"]; AIS [pos="26.5,6!"]; AIT [pos="26.5,4.5!"]; AIU [pos="26.5,3!"]; AIV [pos="26.5,1.5!"]; AIW [pos="26.5,0!"]; AIX [pos="26.5,-1.5!"]; AIY [pos="26.5,-3!"]; AIZ [pos="26.5,-4.5!"]; AJA [pos="26.5,-6!"]; AJB [pos="26.5,-7.5!"]; AJC [pos="26.5,-9!"]; AJD [pos="26.5,-10.5!"]; AJE [pos="26.5,-12!"]; AJF [pos="25.75,-12.75!"]; AJG [pos="24.25,-13.5!"]; AJH [pos="22.75,-14.25!"]; AJI [pos="21.25,-15!"]; AJJ [pos="19.75,-15.75!"]; AJK [pos="18.25,-16.5!"]; AJL [pos="16.75,-17.25!"]; AJM [pos="15.25,-18!"]; AJN [pos="13.75,-18.75!"]; AJO [pos="12.25,-19.5!"]; AJP [pos="10.75,-20.25!"]; AJQ [pos="9.25,-21!"]; AJR [pos="7.75,-21.75!"]; AJS [pos="6.25,-22.5!"]; AJT [pos="4.75,-23.25!"]; AJU [pos="3.25,-24!"]; AJV [pos="1.75,-24!"]; AJW [pos="-0.25,-24!"]; AJX [pos="-1.75,-23.25!"]; AJY [pos="-3.25,-22.5!"]; AJZ [pos="-4.75,-21.75!"]; AKA [pos="-6.25,-21!"]; AKB [pos="-7.75,-20.25!"]; AKC [pos="-9.25,-19.5!"]; AKD [pos="-10.75,-18.75!"]; AKE [pos="-12.25,-18!"]; AKF [pos="-13.75,-17.25!"]; AKG [pos="-15.25,-16.5!"]; AKH [pos="-16.75,-15.75!"]; AKI [pos="-18.25,-15!"]; AKJ [pos="-19.75,-14.25!"]; AKK [pos="-21.25,-13.5!"]; AKL [pos="-22.75,-12.75!"]; AKM [pos="-22.75,-11.25!"]; AKN [pos="-22.75,-9.75!"]; AKO [pos="-22.75,-8.25!"]; AKP [pos="-22.75,-6.75!"]; AKQ [pos="-22.75,-5.25!"]; AKR [pos="-22.75,-3.75!"]; AKS [pos="-22.75,-2.25!"]; AKT [pos="-22.75,-0.75!"]; AKU [pos="-22.75,0.75!"]; AKV [pos="-22.75,2.25!"]; AKW [pos="-22.75,3.75!"]; AKX [pos="-22.75,5.25!"]; AKY [pos="-22.75,6.75!"]; AKZ [pos="-22.75,8.25!"]; ALA [pos="-22.75,9.75!"]; ALB [pos="-22.75,11.25!"]; ALC [pos="-22.75,12.75!"]; ALD [pos="-21.25,13.5!"]; ALE [pos="-19.75,14.25!"]; ALF [pos="-18.25,15!"]; ALG [pos="-16.75,15.75!"]; ALH [pos="-15.25,16.5!"]; ALI [pos="-13.75,17.25!"]; ALJ [pos="-12.25,18!"]; ALK [pos="-10.75,18.75!"]; ALL [pos="-9.25,19.5!"]; ALM [pos="-7.75,20.25!"]; ALN [pos="-6.25,21!"]; ALO [pos="-4.75,21.75!"]; ALP [pos="-3.25,22.5!"]; ALQ [pos="-1.75,23.25!"]; ALR [pos="-0.25,24!"]; ALS [pos="1.75,24!"]; ALT [pos="3.25,24!"]; ALU [pos="4.75,24!"]; ALV [pos="6.25,23.25!"]; ALW [pos="7.75,22.5!"]; ALX [pos="9.25,21.75!"]; ALY [pos="10.75,21!"]; ALZ [pos="12.25,20.25!"]; AMA [pos="13.75,19.5!"]; AMB [pos="15.25,18.75!"]; AMC [pos="16.75,18!"]; AMD [pos="18.25,17.25!"]; AME [pos="19.75,16.5!"]; AMF [pos="21.25,15.75!"]; AMG [pos="22.75,15!"]; AMH [pos="24.25,14.25!"]; AMI [pos="25.75,13.5!"]; AMJ [pos="27.25,12.75!"]; AMK [pos="27.25,11.25!"]; AML [pos="27.25,9.75!"]; AMM [pos="27.25,8.25!"]; AMN [pos="27.25,6.75!"]; AMO [pos="27.25,5.25!"]; AMP [pos="27.25,3.75!"]; AMQ [pos="27.25,2.25!"]; AMR [pos="27.25,0.75!"]; AMS [pos="27.25,-0.75!"]; AMT [pos="27.25,-2.25!"]; AMU [pos="27.25,-3.75!"]; AMV [pos="27.25,-5.25!"]; AMW [pos="27.25,-6.75!"]; AMX [pos="27.25,-8.25!"]; AMY [pos="27.25,-9.75!"]; AMZ [pos="27.25,-11.25!"]; ANA [pos="27.25,-12.75!"]; ANB [pos="25.75,-13.5!"]; ANC [pos="24.25,-14.25!"]; AND [pos="22.75,-15!"]; ANE [pos="21.25,-15.75!"]; ANF [pos="19.75,-16.5!"]; ANG [pos="18.25,-17.25!"]; ANH [pos="16.75,-18!"]; ANI [pos="15.25,-18.75!"]; ANJ [pos="13.75,-19.5!"]; ANK [pos="12.25,-20.25!"]; ANL [pos="10.75,-21!"]; ANM [pos="9.25,-21.75!"]; ANN [pos="7.75,-22.5!"]; ANO [pos="6.25,-23.25!"]; ANP [pos="4.75,-24!"]; ANQ [pos="3.25,-24.75!"]; ANR [pos="1.75,-24.75!"]; ANS [pos="-0.25,-24.75!"]; ANT [pos="-1.75,-24!"]; ANU [pos="-3.25,-23.25!"]; ANV [pos="-4.75,-22.5!"]; ANW [pos="-6.25,-21.75!"]; ANX [pos="-7.75,-21!"]; ANY [pos="-9.25,-20.25!"]; ANZ [pos="-10.75,-19.5!"]; AOA [pos="-12.25,-18.75!"]; AOB [pos="-13.75,-18!"]; AOC [pos="-15.25,-17.25!"]; AOD [pos="-16.75,-16.5!"]; AOE [pos="-18.25,-15.75!"]; AOF [pos="-19.75,-15!"]; AOG [pos="-21.25,-14.25!"]; AOH [pos="-22.75,-13.5!"]; AOI [pos="-23.5,-12.75!"]; AOJ [pos="-23.5,-11.25!"]; AOK [pos="-23.5,-9.75!"]; AOL [pos="-23.5,-8.25!"]; AOM [pos="-23.5,-6.75!"]; AON [pos="-23.5,-5.25!"]; AOO [pos="-23.5,-3.75!"]; AOP [pos="-23.5,-2.25!"]; AOQ [pos="-23.5,-0.75!"]; AOR [pos="-23.5,0.75!"]; AOS [pos="-23.5,2.25!"]; AOT [pos="-23.5,3.75!"]; AOU [pos="-23.5,5.25!"]; AOV [pos="-23.5,6.75!"]; AOW [pos="-23.5,8.25!"]; AOX [pos="-23.5,9.75!"]; AOY [pos="-23.5,11.25!"]; AOZ [pos="-23.5,12.75!"]; APA [pos="-22.75,13.5!"]; APB [pos="-21.25,14.25!"]; APC [pos="-19.75,15!"]; APD [pos="-18.25,15.75!"]; APE [pos="-16.75,16.5!"]; APF [pos="-15.25,17.25!"]; APG [pos="-13.75,18!"]; APH [pos="-12.25,18.75!"]; API [pos="-10.75,19.5!"]; APJ [pos="-9.25,20.25!"]; APK [pos="-7.75,21!"]; APL [pos="-6.25,21.75!"]; APM [pos="-4.75,22.5!"]; APN [pos="-3.25,23.25!"]; APO [pos="-1.75,24!"]; APP [pos="-0.25,24.75!"]; APQ [pos="1.75,24.75!"]; APR [pos="3.25,24.75!"]; APS [pos="4.75,24.75!"]; APT [pos="6.25,24!"]; APU [pos="7.75,23.25!"]; APV [pos="9.25,22.5!"]; APW [pos="10.75,21.75!"]; APX [pos="12.25,21!"]; APY [pos="13.75,20.25!"]; APZ [pos="15.25,19.5!"]; AQA [pos="16.75,18.75!"]; AQB [pos="18.25,18!"]; AQC [pos="19.75,17.25!"]; AQD [pos="21.25,16.5!"]; AQE [pos="22.75,15.75!"]; AQF [pos="24.25,15!"]; AQG [pos="25.75,14.25!"]; AQH [pos="27.25,13.5!"]; AQI [pos="28,12.75!"]; AQJ [pos="28,11.25!"]; AQK [pos="28,9.75!"]; AQL [pos="28,8.25!"]; AQM [pos="28,6.75!"]; AQN [pos="28,5.25!"]; AQO [pos="28,3.75!"]; AQP [pos="28,2.25!"]; AQQ [pos="28,0.75!"]; AQR [pos="28,-0.75!"]; AQS [pos="28,-2.25!"]; AQT [pos="28,-3.75!"]; AQU [pos="28,-5.25!"]; AQV [pos="28,-6.75!"]; AQW [pos="28,-8.25!"]; AQX [pos="28,-9.75!"]; AQY [pos="28,-11.25!"]; AQZ [pos="28,-12.75!"]; ARA [pos="27.25,-13.5!"]; ARB [pos="25.75,-14.25!"]; ARC [pos="24.25,-15!"]; ARD [pos="22.75,-15.75!"]; ARE [pos="21.25,-16.5!"]; ARF [pos="19.75,-17.25!"]; ARG [pos="18.25,-18!"]; ARH [pos="16.75,-18.75!"]; ARI [pos="15.25,-19.5!"]; ARJ [pos="13.75,-20.25!"]; ARK [pos="12.25,-21!"]; ARL [pos="10.75,-21.75!"]; ARM [pos="9.25,-22.5!"]; ARN [pos="7.75,-23.25!"]; ARO [pos="6.25,-24!"]; ARP [pos="4.75,-24.75!"]; ARQ [pos="3.25,-25.5!"]; ARR [pos="1.75,-25.5!"]; ARS [pos="-0.25,-25.5!"]; ART [pos="-1.75,-24.75!"]; ARU [pos="-3.25,-24!"]; ARV [pos="-4.75,-23.25!"]; ARW [pos="-6.25,-22.5!"]; ARX [pos="-7.75,-21.75!"]; ARY [pos="-9.25,-21!"]; ARZ [pos="-10.75,-20.25!"]; ASA [pos="-12.25,-19.5!"]; ASB [pos="-13.75,-18.75!"]; ASC [pos="-15.25,-18!"]; ASD [pos="-16.75,-17.25!"]; ASE [pos="-18.25,-16.5!"]; ASF [pos="-19.75,-15.75!"]; ASG [pos="-21.25,-15!"]; ASH [pos="-22.75,-14.25!"]; ASI [pos="-24.25,-13.5!"]; ASJ [pos="-24.25,-12!"]; ASK [pos="-24.25,-10.5!"]; ASL [pos="-24.25,-9!"]; ASM [pos="-24.25,-7.5!"]; ASN [pos="-24.25,-6!"]; ASO [pos="-24.25,-4.5!"]; ASP [pos="-24.25,-3!"]; ASQ [pos="-24.25,-1.5!"]; ASR [pos="-24.25,0!"]; ASS [pos="-24.25,1.5!"]; AST [pos="-24.25,3!"]; ASU [pos="-24.25,4.5!"]; ASV [pos="-24.25,6!"]; ASW [pos="-24.25,7.5!"]; ASX [pos="-24.25,9!"]; ASY [pos="-24.25,10.5!"]; ASZ [pos="-24.25,12!"]; ATA [pos="-24.25,13.5!"]; ATB [pos="-22.75,14.25!"]; ATC [pos="-21.25,15!"]; ATD [pos="-19.75,15.75!"]; ATE [pos="-18.25,16.5!"]; ATF [pos="-16.75,17.25!"]; ATG [pos="-15.25,18!"]; ATH [pos="-13.75,18.75!"]; ATI [pos="-12.25,19.5!"]; ATJ [pos="-10.75,20.25!"]; ATK [pos="-9.25,21!"]; ATL [pos="-7.75,21.75!"]; ATM [pos="-6.25,22.5!"]; ATN [pos="-4.75,23.25!"]; ATO [pos="-3.25,24!"]; ATP [pos="-1.75,24.75!"]; ATQ [pos="-0.25,25.5!"]; ATR [pos="1.75,25.5!"]; ATS [pos="3.25,25.5!"]; ATT [pos="4.75,25.5!"]; ATU [pos="6.25,24.75!"]; ATV [pos="7.75,24!"]; ATW [pos="9.25,23.25!"]; ATX [pos="10.75,22.5!"]; ATY [pos="12.25,21.75!"]; ATZ [pos="13.75,21!"]; AUA [pos="15.25,20.25!"]; AUB [pos="16.75,19.5!"]; AUC [pos="18.25,18.75!"]; AUD [pos="19.75,18!"]; AUE [pos="21.25,17.25!"]; AUF [pos="22.75,16.5!"]; AUG [pos="24.25,15.75!"]; AUH [pos="25.75,15!"]; AUI [pos="27.25,14.25!"]; AUJ [pos="28.75,13.5!"]; AUK [pos="28.75,12!"]; AUL [pos="28.75,10.5!"]; AUM [pos="28.75,9!"]; AUN [pos="28.75,7.5!"]; AUO [pos="28.75,6!"]; AUP [pos="28.75,4.5!"]; AUQ [pos="28.75,3!"]; AUR [pos="28.75,1.5!"]; AUS [pos="28.75,0!"]; AUT [pos="28.75,-1.5!"]; AUU [pos="28.75,-3!"]; AUV [pos="28.75,-4.5!"]; AUW [pos="28.75,-6!"]; AUX [pos="28.75,-7.5!"]; AUY [pos="28.75,-9!"]; AUZ [pos="28.75,-10.5!"]; AVA [pos="28.75,-12!"]; AVB [pos="28.75,-13.5!"]; AVC [pos="27.25,-14.25!"]; AVD [pos="25.75,-15!"]; AVE [pos="24.25,-15.75!"]; AVF [pos="22.75,-16.5!"]; AVG [pos="21.25,-17.25!"]; AVH [pos="19.75,-18!"]; AVI [pos="18.25,-18.75!"]; AVJ [pos="16.75,-19.5!"]; AVK [pos="15.25,-20.25!"]; AVL [pos="13.75,-21!"]; AVM [pos="12.25,-21.75!"]; AVN [pos="10.75,-22.5!"]; AVO [pos="9.25,-23.25!"]; AVP [pos="7.75,-24!"]; AVQ [pos="6.25,-24.75!"]; AVR [pos="4.75,-25.5!"]; AVS [pos="3.25,-26.25!"]; AVT [pos="1.75,-26.25!"]; AVU [pos="-0.25,-26.25!"]; AVV [pos="-1.75,-25.5!"]; AVW [pos="-3.25,-24.75!"]; AVX [pos="-4.75,-24!"]; AVY [pos="-6.25,-23.25!"]; AVZ [pos="-7.75,-22.5!"]; AWA [pos="-9.25,-21.75!"]; AWB [pos="-10.75,-21!"]; AWC [pos="-12.25,-20.25!"]; AWD [pos="-13.75,-19.5!"]; AWE [pos="-15.25,-18.75!"]; AWF [pos="-16.75,-18!"]; AWG [pos="-18.25,-17.25!"]; AWH [pos="-19.75,-16.5!"]; AWI [pos="-21.25,-15.75!"]; AWJ [pos="-22.75,-15!"]; AWK [pos="-24.25,-14.25!"]; AWL [pos="-25,-13.5!"]; AWM [pos="-25,-12!"]; AWN [pos="-25,-10.5!"]; AWO [pos="-25,-9!"]; AWP [pos="-25,-7.5!"]; AWQ [pos="-25,-6!"]; AWR [pos="-25,-4.5!"]; AWS [pos="-25,-3!"]; AWT [pos="-25,-1.5!"]; AWU [pos="-25,0!"]; AWV [pos="-25,1.5!"]; AWW [pos="-25,3!"]; AWX [pos="-25,4.5!"]; AWY [pos="-25,6!"]; AWZ [pos="-25,7.5!"]; AXA [pos="-25,9!"]; AXB [pos="-25,10.5!"]; AXC [pos="-25,12!"]; AXD [pos="-25,13.5!"]; AXE [pos="-24.25,14.25!"]; AXF [pos="-22.75,15!"]; AXG [pos="-21.25,15.75!"]; AXH [pos="-19.75,16.5!"]; AXI [pos="-18.25,17.25!"]; AXJ [pos="-16.75,18!"]; AXK [pos="-15.25,18.75!"]; AXL [pos="-13.75,19.5!"]; AXM [pos="-12.25,20.25!"]; AXN [pos="-10.75,21!"]; AXO [pos="-9.25,21.75!"]; AXP [pos="-7.75,22.5!"]; AXQ [pos="-6.25,23.25!"]; AXR [pos="-4.75,24!"]; AXS [pos="-3.25,24.75!"]; AXT [pos="-1.75,25.5!"]; AXU [pos="-0.25,26.25!"]; AXV [pos="1.75,26.25!"]; AXW [pos="3.25,26.25!"]; AXX [pos="4.75,26.25!"]; AXY [pos="6.25,25.5!"]; AXZ [pos="7.75,24.75!"]; AYA [pos="9.25,24!"]; AYB [pos="10.75,23.25!"]; AYC [pos="12.25,22.5!"]; AYD [pos="13.75,21.75!"]; AYE [pos="15.25,21!"]; AYF [pos="16.75,20.25!"]; AYG [pos="18.25,19.5!"]; AYH [pos="19.75,18.75!"]; AYI [pos="21.25,18!"]; AYJ [pos="22.75,17.25!"]; AYK [pos="24.25,16.5!"]; AYL [pos="25.75,15.75!"]; AYM [pos="27.25,15!"]; AYN [pos="28.75,14.25!"]; AYO [pos="29.5,13.5!"]; AYP [pos="29.5,12!"]; AYQ [pos="29.5,10.5!"]; AYR [pos="29.5,9!"]; AYS [pos="29.5,7.5!"]; AYT [pos="29.5,6!"]; AYU [pos="29.5,4.5!"]; AYV [pos="29.5,3!"]; AYW [pos="29.5,1.5!"]; AYX [pos="29.5,0!"]; AYY [pos="29.5,-1.5!"]; AYZ [pos="29.5,-3!"]; AZA [pos="29.5,-4.5!"]; AZB [pos="29.5,-6!"]; AZC [pos="29.5,-7.5!"]; AZD [pos="29.5,-9!"]; AZE [pos="29.5,-10.5!"]; AZF [pos="29.5,-12!"]; AZG [pos="29.5,-13.5!"]; AZH [pos="28.75,-14.25!"]; AZI [pos="27.25,-15!"]; AZJ [pos="25.75,-15.75!"]; AZK [pos="24.25,-16.5!"]; AZL [pos="22.75,-17.25!"]; AZM [pos="21.25,-18!"]; AZN [pos="19.75,-18.75!"]; AZO [pos="18.25,-19.5!"]; AZP [pos="16.75,-20.25!"]; AZQ [pos="15.25,-21!"]; AZR [pos="13.75,-21.75!"]; AZS [pos="12.25,-22.5!"]; AZT [pos="10.75,-23.25!"]; AZU [pos="9.25,-24!"]; AZV [pos="7.75,-24.75!"]; AZW [pos="6.25,-25.5!"]; AZX [pos="4.75,-26.25!"]; AZY [pos="3.25,-27!"]; AZZ [pos="1.75,-27!"]; AAA [pos="-0.25,-27!"]; AAB [pos="-1.75,-26.25!"]; AAC [pos="-3.25,-25.5!"]; AAD [pos="-4.75,-24.75!"]; AAE [pos="-6.25,-24!"]; AAF [pos="-7.75,-23.25!"]; AAG [pos="-9.25,-22.5!"]; AAH [pos="-10.75,-21.75!"]; AAI [pos="-12.25,-21!"]; AAJ [pos="-13.75,-20.25!"]; AAK [pos="-15.25,-19.5!"]; AAL [pos="-16.75,-18.75!"]; AAM [pos="-18.25,-18!"]; AAN [pos="-19.75,-17.25!"]; AAO [pos="-21.25,-16.5!"]; AAP [pos="-22.75,-15.75!"]; AAQ [pos="-24.25,-15!"]; AAR [pos="-25.75,-14.25!"]; AAS [pos="-25.75,-12.75!"]; AAT [pos="-25.75,-11.25!"]; AAU [pos="-25.75,-9.75!"]; AAV [pos="-25.75,-8.25!"]; AAW [pos="-25.75,-6.75!"]; AAX [pos="-25.75,-5.25!"]; AAY [pos="-25.75,-3.75!"]; AAZ [pos="-25.75,-2.25!"]; ABA [pos="-25.75,-0.75!"]; ABB [pos="-25.75,0.75!"]; ABC [pos="-25.75,2.25!"]; ABD [pos="-25.75,3.75!"]; ABE [pos="-25.75,5.25!"]; ABF [pos="-25.75,6.75!"]; ABG [pos="-25.75,8.25!"]; ABH [pos="-25.75,9.75!"]; ABI [pos="-25.75,11.25!"]; ABJ [pos="-25.75,12.75!"]; ABK [pos="-25.75,14.25!"]; ABL [pos="-24.25,15!"]; ABM [pos="-22.75,15.75!"]; ABN [pos="-21.25,16.5!"]; ABO [pos="-19.75,17.25!"]; ABP [pos="-18.25,18!"]; ABQ [pos="-16.75,18.75!"]; ABR [pos="-15.25,19.5!"]; ABS [pos="-13.75,20.25!"]; ABT [pos="-12.25,21!"]; ABU [pos="-10.75,21.75!"]; ABV [pos="-9.25,22.5!"]; ABW [pos="-7.75,23.25!"]; ABX [pos="-6.25,24!"]; ABY [pos="-4.75,24.75!"]; ABZ [pos="-3.25,25.5!"]; ACA [pos="-1.75,26.25!"]; ACB [pos="-0.25,27!"]; ACC [pos="1.75,27!"]; ACD [pos="3.25,27!"]; ACE [pos="4.75,27!"]; ACF [pos="6.25,26.25!"]; ACG [pos="7.75,25.5!"]; ACH [pos="9.25,24.75!"]; ACI [pos="10.75,24!"]; ACJ [pos="12.25,23.25!"]; ACK [pos="13.75,22.5!"]; ACL [pos="15.25,21.75!"]; ACM [pos="16.75,21!"]; ACN [pos="18.25,20.25!"]; ACO [pos="19.75,19.5!"]; ACP [pos="21.25,18.75!"]; ACQ [pos="22.75,18!"]; ACR [pos="24.25,17.25!"]; ACS [pos="25.75,16.5!"]; ACT [pos="27.25,15.75!"]; ACU [pos="28.75,15!"]; ACV [pos="30.25,14.25!"]; ACW [pos="30.25,12.75!"]; ACX [pos="30.25,11.25!"]; ACY [pos="30.25,9.75!"]; ACZ [pos="30.25,8.25!"]; ADA [pos="30.25,6.75!"]; ADB [pos="30.25,5.25!"]; ADC [pos="30.25,3.75!"]; ADD [pos="30.25,2.25!"]; ADE [pos="30.25,0.75!"]; ADF [pos="30.25,-0.75!"]; ADG [pos="30.25,-2.25!"]; ADH [pos="30.25,-3.75!"]; ADI [pos="30.25,-5.25!"]; ADJ [pos="30.25,-6.75!"]; ADK [pos="30.25,-8.25!"]; ADL [pos="30.25,-9.75!"]; ADM [pos="30.25,-11.25!"]; ADN [pos="30.25,-12.75!"]; ADO [pos="30.25,-14.25!"]; ADP [pos="28.75,-15!"]; ADQ [pos="27.25,-15.75!"]; ADR [pos="25.75,-16.5!"]; ADS [pos="24.25,-17.25!"]; ADT [pos="22.75,-18!"]; ADU [pos="21.25,-18.75!"]; ADV [pos="19.75,-19.5!"]; ADW [pos="18.25,-20.25!"]; ADX [pos="16.75,-21!"]; ADY [pos="15.25,-21.75!"]; ADZ [pos="13.75,-22.5!"]; AEA [pos="12.25,-23.25!"]; AEB [pos="10.75,-24!"]; AEC [pos="9.25,-24.75!"]; AED [pos="7.75,-25.5!"]; AEE [pos="6.25,-26.25!"]; AEF [pos="4.75,-27!"]; AEG [pos="3.25,-27.75!"]; AEH [pos="1.75,-27.75!"]; AEI [pos="-0.25,-27.75!"]; AEJ [pos="-1.75,-27!"]; AEK [pos="-3.25,-26.25!"]; AEL [pos="-4.75,-25.5!"]; AEM [pos="-6.25,-24.75!"]; AEN [pos="-7.75,-24!"]; AEO [pos="-9.25,-23.25!"]; AEP [pos="-10.75,-22.5!"]; AEQ [pos="-12.25,-21.75!"]; AER [pos="-13.75,-21!"]; AES [pos="-15.25,-20.25!"]; AET [pos="-16.75,-19.5!"]; AEU [pos="-18.25,-18.75!"]; AEV [pos="-19.75,-18!"]; AEW [pos="-21.25,-17.25!"]; AEX [pos="-22.75,-16.5!"]; AEY [pos="-24.25,-15.75!"]; AEZ [pos="-25.75,-15!"]; AFA [pos="-26.5,-14.25!"]; AFB [pos="-26.5,-12.75!"]; AFC [pos="-26.5,-11.25!"]; AFD [pos="-26.5,-9.75!"]; AFE [pos="-26.5,-8.25!"]; AFF [pos="-26.5,-6.75!"]; AFG [pos="-26.5,-5.25!"]; AFH [pos="-26.5,-3.75!"]; AFI [pos="-26.5,-2.25!"]; AFJ [pos="-26.5,-0.75!"]; AFK [pos="-26.5,0.75!"]; AFL [pos="-26.5,2.25!"]; AFM [pos="-26.5,3.75!"]; AFN [pos="-26.5,5.25!"]; AFO [pos="-26.5,6.75!"]; AFP [pos="-26.5,8.25!"]; AFQ [pos="-26.5,9.75!"]; AFR [pos="-26.5,11.25!"]; AFS [pos="-26.5,12.75!"]; AFT [pos="-26.5,14.25!"]; AFU [pos="-25.75,15!"]; AFV [pos="-24.25,15.75!"]; AFW [pos="-22.75,16.5!"]; AFX [pos="-21.25,17.25!"]; AFY [pos="-19.75,18!"]; AFZ [pos="-18.25,18.75!"]; AGA [pos="-16.75,19.5!"]; AGB [pos="-15.25,20.25!"]; AGC [pos="-13.75,21!"]; AGD [pos="-12.25,21.75!"]; AGE [pos="-10.75,22.5!"]; AGF [pos="-9.25,23.25!"]; AGG [pos="-7.75,24!"]; AGH [pos="-6.25,24.75!"]; AGI [pos="-4.75,25.5!"]; AGJ [pos="-3.25,26.25!"]; AGK [pos="-1.75,27!"]; AGL [pos="-0.25,27.75!"]; AGM [pos="1.75,27.75!"]; AGN [pos="3.25,27.75!"]; AGO [pos="4.75,27.75!"]; AGP [pos="6.25,27!"]; AGQ [pos="7.75,26.25!"]; AGR [pos="9.25,25.5!"]; AGS [pos="10.75,24.75!"]; AGT [pos="12.25,24!"]; AGU [pos="13.75,23.25!"]; AGV [pos="15.25,22.5!"]; AGW [pos="16.75,21.75!"]; AGX [pos="18.25,21!"]; AGY [pos="19.75,20.25!"]; AGZ [pos="21.25,19.5!"]; AHA [pos="22.75,18.75!"]; AHB [pos="24.25,18!"]; AHC [pos="25.75,17.25!"]; AHD [pos="27.25,16.5!"]; AHE [pos="28.75,15.75!"]; AHF [pos="30.25,15!"]; AHG [pos="31,14.25!"]; AHH [pos="31,12.75!"]; AHI [pos="31,11.25!"]; AHJ [pos="31,9.75!"]; AHK [pos="31,8.25!"]; AHL [pos="31,6.75!"]; AHM [pos="31,5.25!"]; AHN [pos="31,3.75!"]; AHO [pos="31,2.25!"]; AHP [pos="31,0.75!"]; AHQ [pos="31,-0.75!"]; AHR [pos="31,-2.25!"]; AHS [pos="31,-3.75!"]; AHT [pos="31,-5.25!"]; AHU [pos="31,-6.75!"]; AHV [pos="31,-8.25!"]; AHW [pos="31,-9.75!"]; AHX [pos="31,-11.25!"]; AHY [pos="31,-12.75!"]; AHZ [pos="31,-14.25!"]; AIA [pos="30.25,-15!"]; AIB [pos="28.75,-15.75!"]; AIC [pos="27.25,-16.5!"]; AID [pos="25.75,-17.25!"]; AIE [pos="24.25,-18!"]; AIF [pos="22.75,-18.75!"]; AIG [pos="21.25,-19.5!"]; AIH [pos="19.75,-20.25!"]; AII [pos="18.25,-21!"]; AIJ [pos="16.75,-21.75!"]; AIK [pos="15.25,-22.5!"]; AIL [pos="13.75,-23.25!"]; AIM [pos="12.25,-24!"]; AIN [pos="10.75,-24.75!"]; AIO [pos="9.25,-25.5!"]; AIP [pos="7.75,-26.25!"]; AIQ [pos="6.25,-27!"]; AIR [pos="4.75,-27.75!"]; AIS [pos="3.25,-28.5!"]; AIT [pos="1.75,-28.5!"]; AIU [pos="-0.25,-28.5!"]; AIV [pos="-1.75,-27.75!"]; AIW [pos="-3.25,-27!"]; AIX [pos="-4.75,-26.25!"]; AIY [pos="-6.25,-25.5!"]; AIZ [pos="-7.75,-24.75!"]; AJA [pos="-9.25,-24!"]; AJB [pos="-10.75,-23.25!"]; AJC [pos="-12.25,-22.5!"]; AJD [pos="-13.75,-21.75!"]; AJE [pos="-15.25,-21!"]; AJF [pos="-16.75,-20.25!"]; AJG [pos="-18.25,-19.5!"]; AJH [pos="-19.75,-18.75!"]; AJI [pos="-21.25,-18!"]; AJJ [pos="-22.75,-17.25!"]; AJK [pos="-24.25,-16.5!"]; AJL [pos="-25.75,-15.75!"]; AJM [pos="-27.25,-15!"]; AJN [pos="-27.25,-13.5!"]; AJO [pos="-27.25,-12!"]; AJP [pos="-27.25,-10.5!"]; AJQ [pos="-27.25,-9!"]; AJR [pos="-27.25,-7.5!"]; AJS [pos="-27.25,-6!"]; AJT [pos="-27.25,-4.5!"]; AJU [pos="-27.25,-3!"]; AJV [pos="-27.25,-1.5!"]; AJW [pos="-27.25,0!"]; AJX [pos="-27.25,1.5!"]; AJY [pos="-27.25,3!"]; AJZ [pos="-27.25,4.5!"]; AKA [pos="-27.25,6!"]; AKB [pos="-27.25,7.5!"]; AKC [pos="-27.25,9!"]; AKD [pos="-27.25,10.5!"]; AKE [pos="-27.25,12!"]; AKF [pos="-27.25,13.5!"]; AKG [pos="-27.25,15!"]; AKH [pos="-25.75,15.75!"]; AKI [pos="-24.25,16.5!"]; AKJ [pos="-22.75,17.25!"]; AKK [pos="-21.25,18!"]; AKL [pos="-19.75,18.75!"]; AKM [pos="-18.25,19.5!"]; AKN [pos="-16.75,20.25!"]; AKO [pos="-15.25,21!"]; AKP [pos="-13.75,21.75!"]; AKQ [pos="-12.25,22.5!"]; AKR [pos="-10.75,23.25!"]; AKS [pos="-9.25,24!"]; AKT [pos="-7.75,24.75!"]; AKU [pos="-6.25,25.5!"]; AKV [pos="-4.75,26.25!"]; AKW [pos="-3.25,27!"]; AKX [pos="-1.75,27.75!"]; AKY [pos="-0.25,28.5!"]; AKZ [pos="1.75,28.5!"]; ALA [pos="3.25,28.5!"]; ALB [pos="4.75,28.5!"]; ALC [pos="6.25,27.75!"]; ALD [pos="7.75,27!"]; ALE [pos="9.25,26.25!"]; ALF [pos="10.75,25.5!"]; ALG [pos="12.25,24.75!"]; ALH [pos="13.75,24!"]; ALI [pos="15.25,23.25!"]; ALJ [pos="16.75,22.5!"]; ALK [pos="18.25,21.75!"]; ALL [pos="19.75,21!"]; ALM [pos="21.25,20.25!"]; ALN [pos="22.75,19.5!"]; ALO [pos="24.25,18.75!"]; ALP [pos="25.75,18!"]; ALQ [pos="27.25,17.25!"]; ALR [pos="28.75,16.5!"]; ALS [pos="30.25,15.75!"]; ALT [pos="31.75,15!"]; ALU [pos="31.75,13.5!"]; ALV [pos="31.75,12!"]; ALW [pos="31.75,10.5!"]; ALX [pos="31.75,9!"]; ALY [pos="31.75,7.5!"]; ALZ [pos="31.75,6!"]; AMA [pos="31.75,4.5!"]; AMB [pos="31.75,3!"]; AMC [pos="31.75,1.5!"]; AMD [pos="31.75,0!"]; AME [pos="31.75,-1.5!"]; AMF [pos="31.75,-3!"]; AMG [pos="31.75,-4.5!"]; AMH [pos="31.75,-6!"]; AMI [pos="31.75,-7.5!"]; AMJ [pos="31.75,-9!"]; AMK [pos="31.75,-10.5!"]; AML [pos="31.75,-12!"]; AMM [pos="31.75,-13.5!"]; AMN [pos="31.75,-15!"]; AMO [pos="30.25,-15.75!"]; AMP [pos="28.75,-16.5!"]; AMQ [pos="27.25,-17.25!"]; AMR [pos="25.75,-18!"]; AMS [pos="24.25,-18.75!"]; AMT [pos="22.75,-19.5!"]; AMU [pos="21.25,-20.25!"]; AMV [pos="19.75,-21!"]; AMW [pos="18.25,-21.75!"]; AMX [pos="16.75,-22.5!"]; AMY [pos="15.25,-23.25!"]; AMZ [pos="13.75,-24!"]; ANA [pos="12.25,-24.75!"]; ANB [pos="10.75,-25.5!"]; ANC [pos="9.25,-26.25!"]; AND [pos="7.75,-27!"]; ANE [pos="6.25,-27.75!"]; ANF [pos="4.75,-28.5!"]; ANG [pos="3.25,-29.25!"]; ANH [pos="1.75,-29.25!"]; ANI [pos="-0.25,-29.25!"]; ANJ [pos="-1.75,-28.5!"]; ANK [pos="-3.25,-27.75!"]; ANL [pos="-4.75,-27!"]; ANM [pos="-6.25,-26.25!"]; ANN [pos="-7.75,-25.5!"]; ANO [pos="-9.25,-24.75!"]; ANP [pos="-10.75,-24!"]; ANQ [pos="-12.25,-23.25!"]; ANR [pos="-13.75,-22.5!"]; ANS [pos="-15.25,-21.75!"]; ANT [pos="-16.75,-21!"]; ANU [pos="-18.25,-20.25!"]; ANV [pos="-19.75,-19.5!"]; ANW [pos="-21.25,-18.75!"]; ANX [pos="-22.75,-18!"]; ANY [pos="-24.25,-17.25!"]; ANZ [pos="-25.75,-16.5!"]; AOA [pos="-27.25,-15.75!"]; AOB [pos="-28,-15!"]; AOC [pos="-28,-13.5!"]; AOD [pos="-28,-12!"]; AOE [pos="-28,-10.5!"]; AOF [pos="-28,-9!"]; AOG [pos="-28,-7.5!"]; AOH [pos="-28,-6!"]; AOI [pos="-28,-4.5!"]; AOJ [pos="-28,-3!"]; AOK [pos="-28,-1.5!"]; AOL [pos="-28,0!"]; AOM [pos="-28,1.5!"]; AON [pos="-28,3!"]; AOO [pos="-28,4.5!"]; AOP [pos="-28,6!"]; AOQ [pos="-28,7.5!"]; AOR [pos="-28,9!"]; AOS [pos="-28,10.5!"]; AOT [pos="-28,12!"]; AOU [pos="-28,13.5!"]; AOV [pos="-28,15!"]; AOW [pos="-27.25,15.75!"]; AOX [pos="-25.75,16.5!"]; AOY [pos="-24.25,17.25!"]; AOZ [pos="-22.75,18!"]; APA [pos="-21.25,18.75!"]; APB [pos="-19.75,19.5!"]; APC [pos="-18.25,20.25!"]; APD [pos="-16.75,21!"]; APE [pos="-15.25,21.75!"]; APF [pos="-13.75,22.5!"]; APG [pos="-12.25,23.25!"]; APH [pos="-10.75,24!"]; API [pos="-9.25,24.75!"]; APJ [pos="-7.75,25.5!"]; APK [pos="-6.25,26.25!"]; APL [pos="-4.75,27!"]; APM [pos="-3.25,27.75!"]; APN [pos="-1.75,28.5!"]; APO [pos="-0.25,29.25!"]; APP [pos="1.75,29.25!"]; APQ [pos="3.25,29.25!"]; APR [pos="4.75,29.25!"]; APS [pos="6.25,28.5!"]; APT [pos="7.75,27.75!"]; APU [pos="9.25,27!"]; APV [pos="10.75,26.25!"]; APW [pos="12.25,25.5!"]; APX [pos="13.75,24.75!"]; APY [pos="15.25,24!"]; APZ [pos="16.75,23.25!"]; AQA [pos="18.25,22.5!"]; AQB [pos="19.75,21.75!"]; AQC [pos="21.25,21!"]; AQD [pos="22.75,20.25!"]; AQE [pos="24.25,19.5!"]; AQF [pos="25.75,18.75!"]; AQG [pos="27.25,18!"]; AQH [pos="28.75,17.25!"]; AQI [pos="30.25,16.5!"]; AQJ [pos="31.75,15.75!"]; AQK [pos="32.5,15!"]; AQL [pos="32.5,13.5!"]; AQM [pos="32.5,12!"]; AQN [pos="32.5,10.5!"]; AQO [pos="32.5,9!"]; AQP [pos="32.5,7.5!"]; AQQ [pos="32.5,6!"]; AQR [pos="32.5,4.5!"]; AQS [pos="32.5,3!"]; AQT [pos="32.5,1.5!"]; AQU [pos="32.5,0!"]; AQV [pos="32.5,-1.5!"]; AQW [pos="32.5,-3!"]; AQX [pos="32.5,-4.5!"]; AQY [pos="32.5,-6!"]; AQZ [pos="32.5,-7.5!"]; ARA [pos="32.5,-9!"]; ARB [pos="32.5,-10.5!"]; ARC [pos="32.5,-12!"]; ARD [pos="32.5,-13.5!"]; ARE [pos="32.5,-15!"]; ARF [pos="31.75,-15.75!"]; ARG [pos="30.25,-16.5!"]; ARH [pos="28.75,-17.25!"]; ARI [pos="27.25,-18!"]; ARJ [pos="25.75,-18.75!"]; ARK [pos="24.25,-19.5!"]; ARL [pos="22.75,-20.25!"]; ARM [pos="21.25,-21!"]; ARN [pos="19.75,-21.75!"]; ARO [pos="18.25,-22.5!"]; ARP [pos="16.75,-23.25!"]; ARQ [pos="15.25,-24!"]; ARR [pos="13.75,-24.75!"]; ARS [pos="12.25,-25.5!"]; ART [pos="10.75,-26.25!"]; ARU [pos="9.25,-27!"]; ARV [pos="7.75,-27.75!"]; ARW [pos="6.25,-28.5!"]; ARX [pos="4.75,-29.25!"]; ARY [pos="3.25,-30!"]; ARZ [pos="1.75,-30!"]; ASA [pos="-0.25,-30!"]; ASB [pos="-1.75,-29.25!"]; ASC [pos="-3.25,-28.5!"]; ASD [pos="-4.75,-27.75!"]; ASE [pos="-6.25,-27!"]; ASF [pos="-7.75,-26.25!"]; ASG [pos="-9.25,-25.5!"]; ASH [pos="-10.75,-24.75!"]; ASI [pos="-12.25,-24!"]; ASJ [pos="-13.75,-23.25!"]; ASK [pos="-15.25,-22.5!"]; ASL [pos="-16.75,-21.75!"]; ASM [pos="-18.25,-21!"]; ASN [pos="-19.75,-20.25!"]; ASO [pos="-21.25,-19.5!"]; ASP [pos="-22.75,-18.75!"]; ASQ [pos="-24.25,-18!"]; ASR [pos="-25.75,-17.25!"]; ASS [pos="-27.25,-16.5!"]; AST [pos="-28.75,-15.75!"]; ASU [pos="-28.75,-14.25!"]; ASV [pos="-28.75,-12.75!"]; ASW [pos="-28.75,-11.25!"]; ASX [pos="-28.75,-9.75!"]; ASY [pos="-28.75,-8.25!"]; ASZ [pos="-28.75,-6.75!"]; ATA [pos="-28.75,-5.25!"]; ATB [pos="-28.75,-3.75!"]; ATC [pos="-28.75,-2.25!"]; ATD [pos="-28.75,-0.75!"]; ATE [pos="-28.75,0.75!"]; ATF [pos="-28.75,2.25!"]; ATG [pos="-28.75,3.75!"]; ATH [pos="-28.75,5.25!"]; ATI [pos="-28.75,6.75!"]; ATJ [pos="-28.75,8.25!"]; ATK [pos="-28.75,9.75!"]; ATL [pos="-28.75,11.25!"]; ATM [pos="-28.75,12.75!"]; ATN [pos="-28.75,14.25!"]; ATO [pos="-28.75,15.75!"]; ATP [pos="-27.25,16.5!"]; ATQ [pos="-25.75,17.25!"]; ATR [pos="-24.25,18!"]; ATS [pos="-22.75,18.75!"]; ATT [pos="-21.25,19.5!"]; ATU [pos="-19.75,20.25!"]; ATV [pos="-18.25,21!"]; ATW [pos="-16.75,21.75!"]; ATX [pos="-15.25,22.5!"]; ATY [pos="-13.75,23.25!"]; ATZ [pos="-12.25,24!"]; AUA [pos="-10.75,24.75!"]; AUB [pos="-9.25,25.5!"]; AUC [pos="-7.75,26.25!"]; AUD [pos="-6.25,27!"]; AUE [pos="-4.75,27.75!"]; AUF [pos="-3.25,28.5!"]; AUG [pos="-1.75,29.25!"]; AUH [pos="-0.25,30!"]; AUI [pos="1.75,30!"]; AUJ [pos="3.25,30!"]; AUK [pos="4.75,30!"]; AUL [pos="6.25,29.25!"]; AUM [pos="7.75,28.5!"]; AUN [pos="9.25,27.75!"]; AUO [pos="10.75,27!"]; AUP [pos="12.25,26.25!"]; AUQ [pos="13.75,25.5!"]; AUR [pos="15.25,24.75!"]; AUS [pos="16.75,24!"]; AUT [pos="18.25,23.25!"]; AUU [pos="19.75,22.5!"]; AUV [pos="21.25,21.75!"]; AUW [pos="22.75,21!"]; AUX [pos="24.25,20.25!"]; AUY [pos="25.75,19.5!"]; AUZ [pos="27.25,18.75!"]; AVA [pos="28.75,18!"]; AVB [pos="30.25,17.25!"]; AVC [pos="31.75,16.5!"]; AVD [pos="33.25,15.75!"]; AVE [pos="33.25,14.25!"]; AVF [pos="33.25,12.75!"]; AVG [pos="33.25,11.25!"]; AVH [pos="33.25,9.75!"]; AVI [pos="33.25,8.25!"]; AVJ [pos="33.25,6.75!"]; AVK [pos="33.25,5.25!"]; AVL [pos="33.25,3.75!"]; AVM [pos="33.25,2.25!"]; AVN [pos="33.25,0.75!"]; AVO [pos="33.25,-0.75!"]; AVP [pos="33.25,-2.25!"]; AVQ [pos="33.25,-3.75!"]; AVR [pos="33.25,-5.25!"]; AVS [pos="33.25,-6.75!"]; AVT [pos="33.25,-8.25!"]; AVU [pos="33.25,-9.75!"]; AVV [pos="33.25,-11.25!"]; AVW [pos="33.25,-12.75!"]; AVX [pos="33.25,-14.25!"]; AVY [pos="33.25,-15.75!"]; AVZ [pos="31.75,-16.5!"]; AWA [pos="30.25,-17.25!"]; AWB [pos="28.75,-18!"]; AWC [pos="27.25,-18.75!"]; AWD [pos="25.75,-19.5!"]; AWE [pos="24.25,-20.25!"]; AWF [pos="22.75,-21!"]; AWG [pos="21.25,-21.75!"]; AWH [pos="19.75,-22.5!"]; AWI [pos="18.25,-23.25!"]; AWJ [pos="16.75,-24!"]; AWK [pos="15.25,-24.75!"]; AWL [pos="13.75,-25.5!"]; AWM [pos="12.25,-26.25!"]; AWN [pos="10.75,-27!"]; AWO [pos="9.25,-27.75!"]; AWP [pos="7.75,-28.5!"]; AWQ [pos="6.25,-29.25!"]; AWR [pos="4.75,-30!"]; AWS [pos="3.25,-30.75!"]; AWT [pos="1.75,-30.75!"]; AWU [pos="-0.25,-30.75!"]; AWV [pos="-1.75,-30!"]; AWW [pos="-3.25,-29.25!"]; AWX [pos="-4.75,-28.5!"]; AWY [pos="-6.25,-27.75!"]; AWZ [pos="-7.75,-27!"]; AXA [pos="-9.25,-26.25!"]; AXB [pos="-10.75,-25.5!"]; AXC [pos="-12.25,-24.75!"]; AXD [pos="-13.75,-24!"]; AXE [pos="-15.25,-23.25!"]; AXF [pos="-16.75,-22.5!"]; AXG [pos="-18.25,-21.75!"]; AXH [pos="-19.75,-21!"]; AXI [pos="-21.25,-20.25!"]; AXJ [pos="-22.75,-19.5!"]; AXK [pos="-24.25,-18.75!"]; AXL [pos="-25.75,-18!"]; AXM [pos="-27.25,-17.25!"]; AXN [pos="-28.75,-16.5!"]; AXO [pos="-29.5,-15.75!"]; AXP [pos="-29.5,-14.25!"]; AXQ [pos="-29.5,-12.75!"]; AXR [pos="-29.5,-11.25!"]; AXS [pos="-29.5,-9.75!"]; AXT [pos="-29.5,-8.25!"]; AXU [pos="-29.5,-6.75!"]; AXV [pos="-29.5,-5.25!"]; AXW [pos="-29.5,-3.75!"]; AXX [pos="-29.5,-2.25!"]; AXY [pos="-29.5,-0.75!"]; AXZ [pos="-29.5,0.75!"]; AYA [pos="-29.5,2.25!"]; AYB [pos="-29.5,3.75!"]; AYC [pos="-29.5,5.25!"]; AYD [pos="-29.5,6.75!"]; AYE [pos="-29.5,8.25!"]; AYF [pos="-29.5,9.75!"]; AYG [pos="-29.5,11.25!"]; AYH [pos="-29.5,12.75!"]; AYI [pos="-29.5,14.25!"]; AYJ [pos="-29.5,15.75!"]; AYK [pos="-28.75,16.5!"]; AYL [pos="-27.25,17.25!"]; AYM [pos="-25.75,18!"]; AYN [pos="-24.25,18.75!"]; AYO [pos="-22.75,19.5!"]; AYP [pos="-21.25,20.25!"]; AYQ [pos="-19.75,21!"]; AYR [pos="-18.25,21.75!"]; AYS [pos="-16.75,22.5!"]; AYT [pos="-15.25,23.25!"]; AYU [pos="-13.75,24!"]; AYV [pos="-12.25,24.75!"]; AYW [pos="-10.75,25.5!"]; AYX [pos="-9.25,26.25!"]; AYY [pos="-7.75,27!"]; AYZ [pos="-6.25,27.75!"]; AZA [pos="-4.75,28.5!"]; AZB [pos="-3.25,29.25!"]; AZC [pos="-1.75,30!"]; AZD [pos="-0.25,30.75!"]; AZE [pos="1.75,30.75!"]; AZF [pos="3.25,30.75!"]; AZG [pos="4.75,30.75!"]; AZH [pos="6.25,30!"]; AZI [pos="7.75,29.25!"]; AZJ [pos="9.25,28.5!"]; AZK [pos="10.75,27.75!"]; AZL [pos="12.25,27!"]; AZM [pos="13.75,26.25!"]; AZN [pos="15.25,25.5!"]; AZO [pos="16.75,24.75!"]; AZP [pos="18.25,24!"]; AZQ [pos="19.75,23.25!"]; AZR [pos="21.25,22.5!"]; AZS [pos="22.75,21.75!"]; AZT [pos="24.25,21!"]; AZU [pos="25.75,20.25!"]; AZV [pos="27.25,19.5!"]; AZW [pos="28.75,18.75!"]; AZX [pos="30.25,18!"]; AZY [pos="31.75,17.25!"]; AZZ [pos="33.25,16.5!"]; AAA [pos="34,15.75!"]; AAB [pos="34,14.25!"]; AAC [pos="34,12.75!"]; AAD [pos="34,11.25!"]; AAE [pos="34,9.75!"]; AAF [pos="34,8.25!"]; AAG [pos="34,6.75!"]; AAH [pos="34,5.25!"]; AAI [pos="34,3.75!"]; AAJ [pos="34,2.25!"]; AAK [pos="34,0.75!"]; AAL [pos="34,-0.75!"]; AAM [pos="34,-2.25!"]; AAN [pos="34,-3.75!"]; AAO [pos="34,-5.25!"]; AAP [pos="34,-6.75!"]; AAQ [pos="34,-8.25!"]; AAR [pos="34,-9.75!"]; AAS [pos="34,-11.25!"]; AAT [pos="34,-12.75!"]; AAU [pos="34,-14.25!"]; AAV [pos="34,-15.75!"]; AAW [pos="33.25,-16.5!"]; AAX [pos="31.75,-17.25!"]; AAY [pos="30.25,-18!"]; AAZ [pos="28.75,-18.75!"]; ABA [pos="27.25,-19.5!"]; ABB [pos="25.75,-20.25!"]; ABC [pos="24.25,-21!"]; ABD [pos="22.75,-21.75!"]; ABE [pos="21.25,-22.5!"]; ABF [pos="19.75,-23.25!"]; ABG [pos="18.25,-24!"]; ABH [pos="16.75,-24.75!"]; ABI [pos="15.25,-25.5!"]; ABJ [pos="13.75,-26.25!"]; ABK [pos="12.25,-27!"]; ABL [pos="10.75,-27.75!"]; ABM [pos="9.25,-28.5!"]; ABN [pos="7.75,-29.25!"]; ABO [pos="6.25,-30!"]; ABP [pos="4.75,-30.75!"]; ABQ [pos="3.25,-31.5!"]; ABR [pos="1.75,-31.5!"]; ABS [pos="-0.25,-31.5!"]; ABT [pos="-1.75,-30.75!"]; ABU [pos="-3.25,-30!"]; ABV [pos="-4.75,-29.25!"]; ABW [pos="-6.25,-28.5!"]; ABX [pos="-7.75,-27.75!"]; ABY [pos="-9.25,-27!"]; ABZ [pos="-10.75,-26.25!"]; ACA [pos="-12.25,-25.5!"]; ACB [pos="-13.75,-24.75!"]; ACC [pos="-15.25,-24!"]; ACD [pos="-16.75,-23.25!"]; ACE [pos="-18.25,-22.5!"]; ACF [pos="-19.75,-21.75!"]; ACG [pos="-21.25,-21!"]; ACH [pos="-22.75,-20.25!"]; ACI [pos="-24.25,-19.5!"]; ACJ [pos="-25.75,-18.75!"]; ACK [pos="-27.25,-18!"]; ACL [pos="-28.75,-17.25!"]; ACM [pos="-30.25,-16.5!"]; ACN [pos="-30.25,-15!"]; ACO [pos="-30.25,-13.5!"]; ACP [pos="-30.25,-12!"]; ACQ [pos="-30.25,-10.5!"]; ACR [pos="-30.25,-9!"]; ACS [pos="-30.25,-7.5!"]; ACT [pos="-30.25,-6!"]; ACU [pos="-30.25,-4.5!"]; ACV [pos="-30.25,-3!"]; ACW [pos="-30.25,-1.5!"]; ACX [pos="-30.25,0!"]; ACY [pos="-30.25,1.5!"]; ACZ [pos="-30.25,3!"]; ADA [pos="-30.25,4.5!"]; ADB [pos="-30.25,6!"]; ADC [pos="-30.25,7.5!"]; ADD [pos="-30.25,9!"]; ADE [pos="-30.25,10.5!"]; ADF [pos="-30.25,12!"]; ADG [pos="-30.25,13.5!"]; ADH [pos="-30.25,15!"]; ADI [pos="-30.25,16.5!"]; ADJ [pos="-28.75,17.25!"]; ADK [pos="-27.25,18!"]; ADL [pos="-25.75,18.75!"]; ADM [pos="-24.25,19.5!"]; ADN [pos="-22.75,20.25!"]; ADO [pos="-21.25,21!"]; ADP [pos="-19.75,21.75!"]; ADQ [pos="-18.25,22.5!"]; ADR [pos="-16.75,23.25!"]; ADS [pos="-15.25,24!"]; ADT [pos="-13.75,24.75!"]; ADU [pos="-12.25,25.5!"]; ADV [pos="-10.75,26.25!"]; ADW [pos="-9.25,27!"]; ADX [pos="-7.75,27.75!"]; ADY [pos="-6.25,28.5!"]; ADZ [pos="-4.75,29.25!"]; AEA [pos="-3.25,30!"]; AEB [pos="-1.75,30.75!"]; AEC [pos="-0.25,31.5!"]; AED [pos="1.75,31.5!"]; AEE [pos="3.25,31.5!"]; AEF [pos="4.75,31.5!"]; AEG [pos="6.25,30.75!"]; AEH [pos="7.75,30!"]; AEI [pos="9.25,29.25!"]; AEJ [pos="10.75,28.5!"]; AEK [pos="12.25,27.75!"]; AEL [pos="13.75,27!"]; AEM [pos="15.25,26.25!"]; AEN [pos="16.75,25.5!"]; AEO [pos="18.25,24.75!"]; AEP [pos="19.75,24!"]; AEQ [pos="21.25,23.25!"]; AER [pos="22.75,22.5!"]; AES [pos="24.25,21.75!"]; AET [pos="25.75,21!"]; AEU [pos="27.25,20.25!"]; AEV [pos="28.75,19.5!"]; AEW [pos="30.25,18.75!"]; AEX [pos="31.75,18!"]; AEY [pos="33.25,17.25!"]; AEZ [pos="34.75,16.5!"]; AFA [pos="34.75,15!"]; AFB [pos="34.75,13.5!"]; AFC [pos="34.75,12!"]; AFD [pos="34.75,10.5!"]; AFE [pos="34.75,9!"]; AFF [pos="34.75,7.5!"]; AFG [pos="34.75,6!"]; AFH [pos="34.75,4.5!"]; AFI [pos="34.75,3!"]; AFJ [pos="34.75,1.5!"]; AFK [pos="34.75,0!"]; AFL [pos="34.75,-1.5!"]; AFM [pos="34.75,-3!"]; AFN [pos="34.75,-4.5!"]; AFO [pos="34.75,-6!"]; AFP [pos="34.75,-7.5!"]; AFQ [pos="34.75,-9!"]; AFR [pos="34.75,-10.5!"]; AFS [pos="34.75,-12!"]; AFT [pos="34.75,-13.5!"]; AFU [pos="34.75,-15!"]; AFV [pos="34.75,-16.5!"]; AFW [pos="33.25,-17.25!"]; AFX [pos="31.75,-18!"]; AFY [pos="30.25,-18.75!"]; AFZ [pos="28.75,-19.5!"]; AGA [pos="27.25,-20.25!"]; AGB [pos="25.75,-21!"]; AGC [pos="24.25,-21.75!"]; AGD [pos="22.75,-22.5!"]; AGE [pos="21.25,-23.25!"]; AGF [pos="19.75,-24!"]; AGG [pos="18.25,-24.75!"]; AGH [pos="16.75,-25.5!"]; AGI [pos="15.25,-26.25!"]; AGJ [pos="13.75,-27!"]; AGK [pos="12.25,-27.75!"]; AGL [pos="10.75,-28.5!"]; AGM [pos="9.25,-29.25!"]; AGN [pos="7.75,-30!"]; AGO [pos="6.25,-30.75!"]; AGP [pos="4.75,-31.5!"]; AGQ [pos="3.25,-32.25!"]; AGR [pos="1.75,-32.25!"]; AGS [pos="-0.25,-32.25!"]; AGT [pos="-1.75,-31.5!"]; AGU [pos="-3.25,-30.75!"]; AGV [pos="-4.75,-30!"]; AGW [pos="-6.25,-29.25!"]; AGX [pos="-7.75,-28.5!"]; AGY [pos="-9.25,-27.75!"]; AGZ [pos="-10.75,-27!"]; AHA [pos="-12.25,-26.25!"]; AHB [pos="-13.75,-25.5!"]; AHC [pos="-15.25,-24.75!"]; AHD [pos="-16.75,-24!"]; AHE [pos="-18.25,-23.25!"]; AHF [pos="-19.75,-22.5!"]; AHG [pos="-21.25,-21.75!"]; AHH [pos="-22.75,-21!"]; AHI [pos="-24.25,-20.25!"]; AHJ [pos="-25.75,-19.5!"]; AHK [pos="-27.25,-18.75!"]; AHL [pos="-28.75,-18!"]; AHM [pos="-30.25,-17.25!"]; AHN [pos="-31,-16.5!"]; AHO [pos="-31,-15!"]; AHP [pos="-31,-13.5!"]; AHQ [pos="-31,-12!"]; AHR [pos="-31,-10.5!"]; AHS [pos="-31,-9!"]; AHT [pos="-31,-7.5!"]; AHU [pos="-31,-6!"]; AHV [pos="-31,-4.5!"]; AHW [pos="-31,-3!"]; AHX [pos="-31,-1.5!"]; AHY [pos="-31,0!"]; AHZ [pos="-31,1.5!"]; AIA [pos="-31,3!"]; AIB [pos="-31,4.5!"]; AIC [pos="-31,6!"]; AID [pos="-31,7.5!"]; AIE [pos="-31,9!"]; AIF [pos="-31,10.5!"]; AIG [pos="-31,12!"]; AIH [pos="-31,13.5!"]; AII [pos="-31,15!"]; AIJ [pos="-31,16.5!"]; AIK [pos="-30.25,17.25!"]; AIL [pos="-28.75,18!"]; AIM [pos="-27.25,18.75!"]; AIN [pos="-25.75,19.5!"]; AIO [pos="-24.25,20.25!"]; AIP [pos="-22.75,21!"]; AIQ [pos="-21.25,21.75!"]; AIR [pos="-19.75,22.5!"]; AIS [pos="-18.25,23.25!"]; AIT [pos="-16.75,24!"]; AIU [pos="-15.25,24.75!"]; AIV [pos="-13.75,25.5!"]; AIW [pos="-12.25,26.25!"]; AIX [pos="-10.75,27!"]; AIY [pos="-9.25,27.75!"]; AIZ [pos="-7.75,28.5!"]; AJA [pos="-6.25,29.25!"]; AJB [pos="-4.75,30!"]; AJC [pos="-3.25,30.75!"]; AJD [pos="-1.75,31.5!"]; AJE [pos="-0.25,32.25!"]; AJF [pos="1.75,32.25!"]; AJG [pos="3.25,32.25!"]; AJH [pos="4.75,32.25!"]; AJI [pos="6.25,31.5!"]; AJJ [pos="7.75,30.75!"]; AJK [pos="9.25,30!"]; AJL [pos="10.75,29.25!"]; AJM [pos="12.25,28.5!"]; AJN [pos="13.75,27.75!"]; AJO [pos="15.25,27!"]; AJP [pos="16.75,26.25!"]; AJQ [pos="18.25,25.5!"]; AJR [pos="19.75,24.75!"]; AJS [pos="21.25,24!"]; AJT [pos="22.75,23.25!"]; AJU [pos="24.25,22.5!"]; AJV [pos="25.75,21.75!"]; AJW [pos="27.25,21!"]; AJX [pos="28.75,20.25!"]; AJY [pos="30.25,19.5!"]; AJZ [pos="31.75,18.75!"]; AKA [pos="33.25,18!"]; AKB [pos="34.75,17.25!"]; AKC [pos="35.5,16.5!"]; AKD [pos="35.5,15!"]; AKE [pos="35.5,13.5!"]; AKF [pos="35.5,12!"]; AKG [pos="35.5,10.5!"]; AKH [pos="35.5,9!"]; AKI [pos="35.5,7.5!"]; AKJ [pos="35.5,6!"]; AKK [pos="35.5,4.5!"]; AKL [pos="35.5,3!"]; AKM [pos="35.5,1.5!"]; AKN [pos="35.5,0!"]; AKO [pos="35.5,-1.5!"]; AKP [pos="35.5,-3!"]; AKQ [pos="35.5,-4.5!"]; AKR [pos="35.5,-6!"]; AKS [pos="35.5,-7.5!"]; AKT [pos="35.5,-9!"]; AKU [pos="35.5,-10.5!"]; AKV [pos="35.5,-12!"]; AKW [pos="35.5,-13.5!"]; AKX [pos="35.5,-15!"]; AKY [pos="35.5,-16.5!"]; AKZ [pos="34.75,-17.25!"]; ALA [pos="33.25,-18!"]; ALB [pos="31.75,-18.75!"]; ALC [pos="30.25,-19.5!"]; ALD [pos="28.75,-20.25!"]; ALE [pos="27.25,-21!"]; ALF [pos="25.75,-21.75!"]; ALG [pos="24.25,-22.5!"]; ALH [pos="22.75,-23.25!"]; ALI [pos="21.25,-24!"]; ALJ [pos="19.75,-24.75!"]; ALK [pos="18.25,-25.5!"]; ALL [pos="16.75,-26.25!"]; ALM [pos="15.25,-27!"]; ALN [pos="13.75,-27.75!"]; ALO [pos="12.25,-28.5!"]; ALP [pos="10.75,-29.25!"]; ALQ [pos="9.25,-30!"]; ALR [pos="7.75,-30.75!"]; ALS [pos="6.25,-31.5!"]; ALT [pos="4.75,-32.25!"]; ALU [pos="3.25,-33!"]; ALV [pos="1.75,-33!"]; ALW [pos="-0.25,-33!"]; ALX [pos="-1.75,-32.25!"]; ALY [pos="-3.25,-31.5!"]; ALZ [pos="-4.75,-30.75!"]; AMA [pos="-6.25,-30!"]; AMB [pos="-7.75,-29.25!"]; AMC [pos="-9.25,-28.5!"]; AMD [pos="-10.75,-27.75!"]; AME [pos="-12.25,-27!"]; AMF [pos="-13.75,-26.25!"]; AMG [pos="-15.25,-25.5!"]; AMH [pos="-16.75,-24.75!"]; AMI [pos="-18.25,-24!"]; AMJ [pos="-19.75,-23.25!"]; AMK [pos="-21.25,-22.5!"]; AML [pos="-22.75,-21.75!"]; AMM [pos="-24.25,-21!"]; AMN [pos="-25.75,-20.25!"]; AMO [pos="-27.25,-19.5!"]; AMP [pos="-28.75,-18.75!"]; AMQ [pos="-30.25,-18!"]; AMR [pos="-31.75,-17.25!"]; AMS [pos="-32.5,-16.5!"]; AMT [pos="-32.5,-15!"]; AMU [pos="-32.5,-13.5!"]; AMV [pos="-32.5,-12!"]; AMW [pos="-32.5,-10.5!"]; AMX [pos="-32.5,-9!"]; AMY [pos="-32.5,-7.5!"]; AMZ [pos="-32.5,-6!"]; ANA [pos="-32.5,-4.5!"]; ANB [pos="-32.5,-3!"]; ANC [pos="-32.5,-1.5!"]; AND [pos="-32.5,0!"]; ANE [pos="-32.5,1.5!"]; ANF [pos="-32.5,3!"]; ANG [pos="-32.5,4.5!"]; ANH [pos="-32.5,6!"]; ANI [pos="-32.5,7.5!"]; ANJ [pos="-32.5,9!"]; ANK [pos="-32.5,10.5!"]; ANL [pos="-32.5,12!"]; ANM [pos="-32.5,13.5!"]; ANN [pos="-32.5,15!"]; ANO [pos="-32.5,16.5!"]; ANP [pos="-31.75,17.25!"]; ANQ [pos="-30.25,18!"]; ANR [pos="-28.75,18.75!"]; ANS [pos="-27.25,19.5!"]; ANT [pos="-25.75,20.25!"]; ANU [pos="-24.25,21!"]; ANV [pos="-22.75,21.75!"]; ANW [pos="-21.25,22.5!"]; ANX [pos="-19.75,23.25!"]; ANY [pos="-18.25,24!"]; ANZ [pos="-16.75,24.75!"]; AOA [pos="-15.25,25.5!"]; AOB [pos="-13.75,26.25!"]; AOC [pos="-12.25,27!"]; AOD [pos="-10.75,27.75!"]; AOE [pos="-9.25,28.5!"]; AOF [pos="-7.75,29.25!"]; AOG [pos="-6.25,30!"]; AOH [pos="-4.75,30.75!"]; AOI [pos="-3.25,31.5!"]; AOJ [pos="-1.75,32.25!"]; AOK [pos="-0.25,33!"]; AOL [pos="1.75,33!"]; AOM [pos="3.25,33!"]; AON [pos="4.75,33!"]; AOO [pos="6.25,32.25!"]; AOP [pos="7.75,31.5!"]; AOQ [pos="9.25,30.75!"]; AOR [pos="10.75,30!"]; AOS [pos="12.25,29.25!"]; AOT [pos="13.75,28.5!"]; AOU [pos="15.25,27.75!"]; AOV [pos="16.75,27!"]; AOW [pos="18.25,26.25!"]; AOX [pos="19.75,25.5!"]; AOY [pos="21.25,24.75!"]; AOZ [pos="22.75,24!"]; APA [pos="24.25,23.25!"]; APB [pos="25.75,22.5!"]; APC [pos="27.25,21.75!"]; APD [pos="28.75,21!"]; APE [pos="30.25,20.25!"]; APF [pos="31.75,19.5!"]; APG [pos="33.25,18.75!"]; APH [pos="34.75,18!"]; API [pos="36.25,17.25!"]; APJ [pos="36.25,15.75!"]; APK [pos="36.25,14.25!"]; APL [pos="36.25,12.75!"]; APM [pos="36.25,11.25!"]; APN [pos="36.25,9.75!"]; APO [pos="36.25,8.25!"]; APP [pos="36.25,6.75!"]; APQ [pos="36.25,5pos="36.25,5

A Comparative Analysis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole and its Positional Isomers: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the benzothiazole scaffold remains a privileged structure due to its wide spectrum of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparative analysis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole and its positional isomers, where the trifluoromethyl group is located at the 5, 6, and 7-positions of the benzothiazole ring. This analysis aims to provide researchers, scientists, and drug development professionals with a critical overview of their synthesis, physicochemical properties, and biological potential, highlighting the subtle yet significant impact of positional isomerism on molecular behavior.

Introduction: The Significance of Trifluoromethylated Benzothiazoles

The benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents and agrochemicals.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] The high electronegativity and lipophilicity of the -CF3 group can lead to enhanced efficacy and bioavailability.[2] The 2-chloro substituent on the benzothiazole ring serves as a versatile synthetic handle, allowing for further functionalization and the generation of diverse chemical libraries.

This guide focuses on the comparative analysis of the four positional isomers of 2-Chloro-(trifluoromethyl)benzo[d]thiazole. Understanding the influence of the -CF3 group's position on the aromatic ring is paramount for rational drug design and the development of structure-activity relationships (SAR).

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing trifluoromethyl group on the benzothiazole ring is expected to influence the molecule's electronic distribution, dipole moment, and ultimately, its physical and chemical properties. While comprehensive experimental data for a direct comparison is not exhaustively available in the literature, we can compile the known properties and predict trends.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
4-(Trifluoromethyl) 898748-15-7C₈H₃ClF₃NS237.63257.5±35.0 (Predicted)[3]1.566±0.06 (Predicted)[3]
5-(Trifluoromethyl) N/AC₈H₃ClF₃NS237.63Data not availableData not available
6-(Trifluoromethyl) 159870-86-7C₈H₃ClF₃NS237.63Data not availableData not available
7-(Trifluoromethyl) 1175277-66-3C₈H₃ClF₃NS237.63Data not availableData not available
Note: N/A indicates that a specific CAS number for this isomer was not readily found in the searched literature. Predicted values are from chemical databases and may not be experimentally verified.

The lack of consistent experimental data for all isomers underscores a significant knowledge gap. A systematic study to determine and compare the melting points, boiling points, solubility in various solvents, and pKa values of these isomers would be highly valuable for the scientific community. Such data would provide crucial insights into their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis of 2-Chloro-(trifluoromethyl)benzo[d]thiazole Isomers

The synthetic accessibility of these isomers is a critical factor for their further investigation. The general synthetic strategies involve the formation of the benzothiazole ring followed by chlorination at the 2-position, or the use of pre-functionalized precursors.

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Product Synthesis A Substituted Aniline (with -CF3 group) D 2-Amino-(trifluoromethyl)benzothiazole A->D Ring Closure B Thiocyanating Agent (e.g., KSCN, NH4SCN) B->D C Halogenating Agent (e.g., Br2, SO2Cl2) C->D E 2-Chloro-(trifluoromethyl)benzothiazole Isomer D->E Sandmeyer-type Reaction (e.g., with CuCl2, t-BuONO)

Caption: General synthetic workflow for 2-Chloro-(trifluoromethyl)benzo[d]thiazole isomers.

Synthesis of 2-Chloro-6-(trifluoromethyl)benzothiazole: A Detailed Protocol[4]

This isomer can be synthesized from the corresponding 2-amino-6-(trifluoromethyl)benzothiazole via a Sandmeyer-type reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a condenser, suspend copper(II) chloride (370 mg, 2.75 mmol) in acetonitrile (5 mL).

  • Addition of Nitrite: Add tert-butyl nitrite (0.41 mL, 3.44 mmol) to the suspension and stir the solution for 10 minutes at room temperature.

  • Addition of Amine: Slowly add a solution of 2-amino-6-(trifluoromethyl)benzothiazole (500 mg, 2.29 mmol) in acetonitrile (1 mL) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and maintain this temperature for 30 minutes.

  • Work-up: Cool the reaction mixture and dilute it with an excess of 1N hydrochloric acid aqueous solution.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.

Characterization Data: The product can be identified by 1H NMR (300 MHz, CDCl3): δ 8.10-8.05 (m, 2H), 7.74 (d, 1H) and LC-MS (m/z 238.2 [MH+]).[4]

Synthesis of Other Isomers
  • 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole: Several methods have been proposed for its synthesis, including one-pot copper-mediated three-component reactions and sequential reactions involving initial thiazole ring formation followed by chlorination and trifluoromethylation.[5]

  • This compound: While a specific synthesis protocol was not found in the initial searches, it is anticipated that a similar Sandmeyer-type reaction starting from 2-amino-4-(trifluoromethyl)benzothiazole would be a viable route.

  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Information on the direct synthesis of this isomer is limited. However, related precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been synthesized, suggesting that multi-step synthetic sequences starting from commercially available trifluoromethylated benzene derivatives are feasible.[6]

Comparative Biological Activities

The trifluoromethyl group's position is expected to significantly impact the biological activity of these isomers by influencing their interaction with target proteins. While a direct comparative study is lacking, the literature provides insights into the potential activities of trifluoromethylated benzothiazoles.

Potential Therapeutic and Agrochemical Applications:
  • Anticancer Activity: Benzothiazole derivatives are known to exhibit anticancer properties.[5][7] The introduction of a trifluoromethyl group can enhance this activity.[6][8][9] For instance, certain trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine derivatives have shown promising in vitro cytotoxicity against various cancer cell lines.[5][8]

  • Antimicrobial Activity: Thiazole derivatives have been investigated for their antimicrobial properties.[5][10] The trifluoromethyl group can contribute to enhanced antibacterial and antifungal activity.[10]

  • Herbicidal Activity: The unique electronic properties imparted by the trifluoromethyl group make these compounds potential candidates for agrochemical applications, particularly as herbicides.[2][5]

Structure-Activity Relationship (SAR) Insights

A systematic evaluation of the biological activities of all four isomers is crucial for establishing a clear SAR. Based on general principles of medicinal chemistry, the following hypotheses can be proposed:

  • Steric Effects: The position of the bulky trifluoromethyl group can influence the molecule's ability to fit into the binding pocket of a target protein. The 4- and 7-isomers, with the -CF3 group ortho to the fused benzene ring, might exhibit different steric hindrance compared to the 5- and 6-isomers.

  • Electronic Effects: The electron-withdrawing nature of the -CF3 group will affect the electron density of the benzothiazole ring system. This can modulate the strength of hydrogen bonds, halogen bonds, and other non-covalent interactions with the target.

Proposed Experimental Workflow for Comparative Biological Evaluation

To address the current knowledge gap, a standardized experimental workflow is proposed:

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR A Synthesize all four isomers (4-, 5-, 6-, 7-CF3) B Confirm structure and purity (NMR, MS, HPLC) A->B C Anticancer Assays (e.g., MTT, against a panel of cancer cell lines) B->C D Antimicrobial Assays (e.g., MIC determination against bacteria and fungi) B->D E Herbicidal Assays (e.g., inhibition of plant growth) B->E F Determine IC50/MIC values C->F D->F E->F G Compare the activity of the four isomers F->G H Establish Structure-Activity Relationship G->H

Caption: Proposed workflow for the comparative biological evaluation of the isomers.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and its positional isomers. While the available data highlights their potential in drug discovery and agrochemical development, it also reveals significant gaps in our understanding of their comparative properties and activities. The lack of a systematic comparative study of all four isomers presents a clear opportunity for future research.

Key Recommendations for Future Research:

  • Systematic Synthesis and Characterization: Develop and report robust and scalable synthetic routes for all four isomers, accompanied by comprehensive characterization data.

  • Comprehensive Physicochemical Profiling: Conduct a thorough investigation of the physicochemical properties of each isomer to understand their potential pharmacokinetic behavior.

  • Directly Comparative Biological Evaluation: Perform head-to-head comparisons of the biological activities of the four isomers in a panel of standardized assays (anticancer, antimicrobial, herbicidal) to establish a clear structure-activity relationship.

  • Computational Modeling: Employ computational methods to model the interaction of these isomers with relevant biological targets to rationalize the observed SAR and guide the design of more potent analogs.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these promising trifluoromethylated benzothiazole scaffolds for the development of novel and effective therapeutic agents and agrochemicals.

References

Validating Anticancer Efficacy In Vitro: A Comparative Guide to 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, promising subclass: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole derivatives. The strategic incorporation of a chloro group at the 2-position and a trifluoromethyl moiety at the 4-position is hypothesized to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its cytotoxic profile against cancer cells.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro validation of these compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical derivatives to illustrate the evaluation process. Our objective is to equip fellow scientists with the necessary framework to rigorously assess the anticancer potential of this chemical series.

The Rationale: Why 2-Chloro-4-(trifluoromethyl)benzo[d]thiazoles?

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, kinase signaling, and the induction of apoptosis.[1][2] The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and cell permeability, while the reactive chloro group at the 2-position offers a potential site for covalent interaction with biological targets or for further chemical modification. This combination makes the this compound core a compelling starting point for the development of new anticancer agents.

Comparative In Vitro Efficacy: A Hypothetical Analysis

To illustrate the process of comparative analysis, we present hypothetical data for a series of this compound derivatives (designated BTZ-1 to BTZ-4) with varying substitutions at other positions on the benzene ring. These derivatives are compared against a standard-of-care chemotherapy agent, Doxorubicin, across a panel of human cancer cell lines representing different cancer types.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Hypothetical BTZ Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
BTZ-1 5.27.86.5
BTZ-2 2.13.52.9
BTZ-3 15.822.418.9
BTZ-4 0.91.21.1
Doxorubicin 0.50.80.6

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment. Data is hypothetical and for illustrative purposes.

From this hypothetical data, BTZ-4 emerges as the most potent derivative, with IC₅₀ values approaching that of Doxorubicin. This would warrant its selection for further mechanistic studies.

Mechanistic Deep Dive: Unraveling the Mode of Action

Once a lead compound is identified, the next critical step is to understand its mechanism of action. Key questions to address are: Does the compound inhibit cell proliferation? Does it induce programmed cell death (apoptosis)? Does it affect the cell cycle?

Workflow for In Vitro Validation

The following diagram outlines a typical workflow for the in vitro validation of a novel anticancer compound.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification (Advanced) A Synthesized BTZ Derivatives B MTT/MTS Assay for Cell Viability A->B C Select Lead Compound(s) B->C D Apoptosis Assays (Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot for Apoptotic Markers D->F G Kinase Profiling F->G H Tubulin Polymerization Assay F->H

Caption: A streamlined workflow for the in vitro validation of novel anticancer compounds.

Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells.[4][5] The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets for therapeutic intervention.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 BTZ Derivative BTZ Derivative Mitochondrion Mitochondrion BTZ Derivative->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, step-by-step protocols for the key validation assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the BTZ derivatives and the reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[10]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the BTZ derivatives at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.[11]

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and slowly add 4.5 mL of ice-cold 70% ethanol while vortexing gently to fix the cells.[11] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11] Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[12] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to the exposed PS. PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[13]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Conclusion

The in vitro validation of novel anticancer compounds is a multi-faceted process that requires a systematic and logical approach. This guide provides a framework for the evaluation of this compound derivatives, from initial cytotoxicity screening to more in-depth mechanistic studies. By employing the described assays and adhering to rigorous experimental design, researchers can effectively identify promising lead compounds and elucidate their modes of action, paving the way for further preclinical and clinical development. The benzothiazole scaffold continues to be a rich source of potential anticancer agents, and a thorough in vitro characterization is the indispensable first step in translating this potential into tangible therapeutic benefits.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability. The reactive chloro-substituent at the 2-position of the benzothiazole scaffold serves as a versatile handle for introducing diverse functionalities, making this compound a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Chlorination of 2-Mercapto-4-(trifluoromethyl)benzo[d]thiazole

This classical and widely employed route involves a two-step sequence starting from the commercially available 2-amino-4-(trifluoromethyl)benzenethiol. The first step is the formation of the 2-mercaptobenzothiazole ring system via cyclization with carbon disulfide, followed by chlorination of the resulting thiol.

Reaction Scheme

Route 1 cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-(trifluoromethyl)benzenethiol B 2-Mercapto-4-(trifluoromethyl)benzo[d]thiazole A->B  CS2, Base  Heat C This compound B->C  SO2Cl2, H2O (cat.)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Mercapto-4-(trifluoromethyl)benzo[d]thiazole

  • Materials: 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride[1][2][3], carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 equivalents) in ethanol.

    • To this solution, add 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride (1.0 equivalent) and stir until a clear solution is obtained.

    • Add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to afford 2-mercapto-4-(trifluoromethyl)benzo[d]thiazole.

Step 2: Synthesis of this compound

  • Materials: 2-Mercapto-4-(trifluoromethyl)benzo[d]thiazole, sulfuryl chloride (SO₂Cl₂), water, inert solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Suspend 2-mercapto-4-(trifluoromethyl)benzo[d]thiazole (1.0 equivalent) in an inert solvent such as dichloromethane in a flask equipped with a dropping funnel and a stirrer.

    • Add a catalytic amount of water (e.g., 0.1 equivalents).

    • Cool the mixture in an ice bath and add sulfuryl chloride (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by pouring it into ice water to decompose excess sulfuryl chloride.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield this compound.[4]

Discussion of Route 1

Expertise & Experience: The cyclization with carbon disulfide is a robust and well-established method for the formation of 2-mercaptobenzothiazoles.[5][6][7] The choice of a strong base like potassium hydroxide is crucial to deprotonate the thiol and amino groups of the starting material, facilitating the nucleophilic attack on the carbon of carbon disulfide. The subsequent chlorination with sulfuryl chloride is an effective method for converting the mercapto group to a chloro group. The addition of a catalytic amount of water has been reported to significantly improve the reproducibility and yield of this reaction, likely by generating a small amount of hydrochloric and sulfuric acid in situ, which catalyzes the reaction.[8]

Trustworthiness: This route is highly reliable due to the well-documented and high-yielding nature of both reaction steps. The starting material, 2-amino-4-(trifluoromethyl)benzenethiol, is commercially available, which adds to the convenience of this method.[1][2][3] The purification of the intermediate and final product is generally straightforward.

Authoritative Grounding & Comprehensive References: The synthesis of 2-mercaptobenzothiazoles from o-aminothiophenols and carbon disulfide is a fundamental reaction in heterocyclic chemistry. The chlorination of 2-mercaptobenzothiazoles using sulfuryl chloride is also a standard and widely cited procedure.[4]

Route 2: Sandmeyer Reaction of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole

This alternative route utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a halide. This pathway involves the synthesis of 2-amino-4-(trifluoromethyl)benzo[d]thiazole, followed by diazotization and subsequent reaction with a copper(I) chloride source.

Reaction Scheme

Route 2 cluster_0 Step 1: Aminobenzothiazole Formation cluster_1 Step 2: Sandmeyer Reaction A 2-Chloro-3-(trifluoromethyl)aniline B 2-Amino-4-(trifluoromethyl)benzo[d]thiazole A->B  KSCN, Oxidant  (e.g., Br2) C This compound B->C  1. NaNO2, HCl  2. CuCl

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzo[d]thiazole

  • Materials: 2-Chloro-3-(trifluoromethyl)aniline, potassium thiocyanate (KSCN), bromine (Br₂), acetic acid.

  • Procedure:

    • Dissolve 2-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) and potassium thiocyanate (3.0 equivalents) in glacial acetic acid in a round-bottom flask.

    • Cool the mixture in an ice-salt bath to 0-5 °C.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a large volume of ice water.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 2-amino-4-(trifluoromethyl)benzo[d]thiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Materials: 2-Amino-4-(trifluoromethyl)benzo[d]thiazole, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl).

  • Procedure:

    • Suspend 2-amino-4-(trifluoromethyl)benzo[d]thiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.

    • In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Discussion of Route 2

Expertise & Experience: The formation of the 2-aminobenzothiazole ring from an aniline derivative and thiocyanate is a well-known cyclization reaction. The Sandmeyer reaction is a classic and powerful method for the conversion of aromatic amines to halides.[9][10][11] Careful temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[9]

Trustworthiness: While the Sandmeyer reaction is generally reliable, the synthesis of the starting 2-amino-4-(trifluoromethyl)benzo[d]thiazole can sometimes be lower yielding or produce side products compared to the more direct cyclization in Route 1. The diazotization step requires careful handling due to the potentially explosive nature of diazonium salts, especially when isolated.

Authoritative Grounding & Comprehensive References: The Sandmeyer reaction is a fundamental transformation extensively covered in organic chemistry literature.[9][10][11][12] The synthesis of 2-aminobenzothiazoles from anilines is also a well-documented process.

Comparative Analysis

ParameterRoute 1: Mercaptobenzothiazole ChlorinationRoute 2: Sandmeyer Reaction
Starting Materials 2-Amino-4-(trifluoromethyl)benzenethiol (commercially available)2-Chloro-3-(trifluoromethyl)aniline (may require synthesis)
Number of Steps 22
Reagent Safety Sulfuryl chloride is corrosive and reacts violently with water. Carbon disulfide is highly flammable and toxic.Diazonium salts can be explosive. Bromine is highly corrosive and toxic.
Overall Yield Generally highCan be variable, often moderate to good
Scalability Good, with appropriate safety precautions for handling reagents.Diazotization step requires careful temperature control, which can be challenging on a large scale.
Purification Generally straightforward (precipitation/crystallization and distillation/chromatography).May require more extensive chromatographic purification.
Robustness Considered a very robust and reliable method.Can be sensitive to reaction conditions, particularly the diazotization step.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is generally the recommended method due to its higher overall yields, the commercial availability of the key starting material, and the robustness of the reaction steps. The improved chlorination procedure with the addition of water enhances its reliability.[8] While the reagents used require careful handling, the procedures are well-established and scalable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the reagents and reaction conditions involved.

References

A Comparative Guide to In Silico Docking of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic deployment of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking has emerged as an indispensable technique for predicting the binding affinity and orientation of small molecules within the active site of a biological target. This guide provides a comprehensive, field-proven perspective on conducting and interpreting molecular docking studies, with a specific focus on a promising class of compounds: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole derivatives.

These derivatives represent a privileged scaffold in medicinal chemistry, recognized for their potential to interact with a variety of biological targets. Here, we will explore their potential as inhibitors of two critical protein kinases implicated in cancer progression: Lymphocyte-specific protein tyrosine kinase (p56lck) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is designed for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, step-by-step experimental protocol.

Comparative Docking Performance: Benzothiazole Derivatives vs. Established Inhibitors

A crucial aspect of in silico screening is benchmarking novel compounds against known inhibitors. This provides a valuable context for interpreting the predicted binding affinities and prioritizing candidates for further development. In this section, we compare the predicted binding energies of two hypothetical this compound derivatives against the established kinase inhibitors, Dasatinib (a potent p56lck inhibitor) and Sorafenib (a well-characterized VEGFR-2 inhibitor).[1][2][3][4]

  • BTZ-Derivative-1: 2-(Methylamino)-4-(trifluoromethyl)benzo[d]thiazole

  • BTZ-Derivative-2: N-(2-Hydroxyethyl)-4-(trifluoromethyl)benzo[d]thiazole-2-carboxamide

The binding affinity, typically reported in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Reference Drug Binding Affinity (kcal/mol)
BTZ-Derivative-1 p56lck-8.9 (Illustrative)Dasatinib: Approx. -10 to -11[5][6][7]
BTZ-Derivative-2 p56lck-9.2 (Illustrative)Dasatinib: Approx. -10 to -11[5][6][7]
BTZ-Derivative-1 VEGFR-2-9.5 (Illustrative)Sorafenib: Approx. -9 to -11[2][3][8][9]
BTZ-Derivative-2 VEGFR-2-9.8 (Illustrative)Sorafenib: Approx. -9 to -11[2][3][8][9]

Note: The binding affinities for BTZ-Derivative-1 and BTZ-Derivative-2 are illustrative and intended for comparative purposes within this guide. Actual values would be determined through the experimental protocol outlined below.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol details a robust and reproducible workflow for conducting molecular docking studies using the widely adopted software suite of UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations.[10][11][12][13][14]

Part 1: Receptor Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use p56lck (PDB ID: 1LKL).

  • Clean the Protein Structure:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding interaction. This is crucial to reduce computational complexity and focus on the relevant binding site.[15][16][17]

  • Add Hydrogen Atoms:

    • Use the "Add Hydrogens" function in Chimera to add polar hydrogens to the protein. This step is critical for accurate modeling of hydrogen bonding interactions.

  • Assign Partial Charges:

    • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used and effective option available in many molecular modeling programs.

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. If a co-crystallized ligand was present, its location is the ideal center for the grid box.

    • In AutoDock Tools (part of the MGLTools package, which works with AutoDock Vina), define a grid box that encompasses the entire binding pocket. A typical grid box size is 25 x 25 x 25 Å, but this should be adjusted based on the size of the active site.

  • Save the Prepared Receptor: Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

Part 2: Ligand Preparation
  • Obtain or Draw Ligand Structure: The 3D structure of the this compound derivative can be obtained from a chemical database like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.[18][19][20]

  • Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a force field like MMFF94. This ensures a low-energy, stable conformation as the starting point for docking.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add polar hydrogens and assign Gasteiger charges to the ligand.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT file format.

Part 3: Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Create a text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Analyze the Results: AutoDock Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities.[21][22][23][24] The top-ranked pose with the most negative binding affinity is considered the most likely binding mode. These poses can be visualized in UCSF Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualization of the In Silico Workflow and Comparative Strategy

To further clarify the experimental process and the comparative approach, the following diagrams have been generated using Graphviz.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning, H-addition, Charges) Grid_Box Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization, H-addition, Charges) Run_Vina Run AutoDock Vina (Docking Calculation) Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Results (Binding Energy, Pose Visualization) Run_Vina->Analyze_Results comparative_strategy Target_p56lck p56lck Target Target_VEGFR2 VEGFR-2 Target BTZ_Derivatives 2-Chloro-4-(trifluoromethyl) benzo[d]thiazole Derivatives BTZ_Derivatives->Target_p56lck BTZ_Derivatives->Target_VEGFR2 Dasatinib Dasatinib (Established Inhibitor) Dasatinib->Target_p56lck Sorafenib Sorafenib (Established Inhibitor) Sorafenib->Target_VEGFR2

References

Benchmarking the Antimicrobial Spectrum of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the promising candidates, benzothiazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comprehensive analysis and benchmarking of the antimicrobial spectrum of a specific subclass: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole derivatives and their structural analogs.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the antimicrobial performance of these novel compounds against established clinical agents, supported by experimental data and standardized protocols. By providing a detailed framework for evaluation, this guide aims to facilitate the rational design and progression of more effective antimicrobial therapies.

Introduction: The Rationale for Targeting Novel Benzothiazole Scaffolds

The benzothiazole core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological properties. The introduction of a trifluoromethyl group at the 4-position and a chloro group at the 2-position of the benzothiazole ring is a strategic medicinal chemistry approach. The trifluoromethyl group can significantly enhance metabolic stability and cell membrane permeability, while the chloro substituent provides a reactive site for further chemical modifications, allowing for the generation of a diverse library of derivatives.

While direct experimental data on the antimicrobial spectrum of this compound derivatives is emerging, this guide will utilize data from closely related 4-trifluoromethyl-substituted thiazole analogs as a surrogate for demonstrating the benchmarking methodology. This approach allows for a robust comparative analysis, with the understanding that direct testing of the target compounds is the ultimate goal.

Comparative Antimicrobial Spectrum Analysis

The antimicrobial efficacy of novel compounds is critically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

For the purpose of this guide, we will benchmark the performance of a series of 4-trifluoromethyl bithiazole derivatives against a selection of standard-of-care antibiotics.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of 4-Trifluoromethyl Bithiazole Derivatives and Comparator Antibiotics

Microorganism4-Trifluoromethyl Bithiazole Derivative 8e[1]4-Trifluoromethyl Bithiazole Derivative 8j[1]CiprofloxacinVancomycinLinezolidCeftazidime
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible)16>640.25-0.5[2]1.0[3]2[4]-
Streptococcus pyogenes416----
Enterococcus faecalis>648-2[5]--
Gram-Negative Bacteria
Escherichia coli>64640.004-0.015[6][7]--8[8]
Pseudomonas aeruginosa>64>64---2-8[9]

Disclaimer: The data for the 4-Trifluoromethyl Bithiazole Derivatives is sourced from a study on related, but not identical, compounds to the primary topic. This is for illustrative benchmarking purposes. The comparator antibiotic MICs are against standard ATCC reference strains and may vary from the specific strains used in the primary study.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial benchmarking, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds and comparator antibiotics in 96-well plates. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard). B->C D Include growth control (no antibiotic) and sterility control (no bacteria) wells. E Incubate plates at 35-37°C for 16-20 hours. D->E F Visually inspect plates for bacterial growth (turbidity). E->F G Determine MIC: the lowest concentration with no visible growth. F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of the this compound derivatives and comparator antibiotics in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates. The typical concentration range tested is 0.06 to 128 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum from 3-5 isolated colonies grown on an appropriate agar plate overnight. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) for each bacterial strain.

  • Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4]

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Inoculation & Disk Application cluster_incubation_measurement Incubation & Measurement A Prepare a standardized bacterial inoculum (0.5 McFarland). C Inoculate the entire surface of the MHA plate with the bacterial suspension. A->C B Prepare Mueller-Hinton agar (MHA) plates to a uniform depth (4 mm). D Place antimicrobial-impregnated disks on the agar surface. C->D E Incubate plates at 35-37°C for 16-18 hours. D->E F Measure the diameter of the zones of inhibition in millimeters. E->F G Interpret results as Susceptible, Intermediate, or Resistant based on CLSI guidelines. F->G

Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

Detailed Protocol:

  • Inoculum Preparation: As described for the broth microdilution method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.[4]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the this compound derivative or comparator antibiotic onto the inoculated agar surface.[6]

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-18 hours.[6]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints in the CLSI guidelines.

Potential Mechanisms of Action of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential bacterial cellular processes. While the precise mechanism of this compound derivatives is yet to be fully elucidated, related compounds have been shown to target several key pathways.

Potential Bacterial Targets of Benzothiazole Derivatives

Benzothiazole_MoA cluster_compound Benzothiazole Derivative cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects Compound This compound Derivative DNA_Gyrase DNA Gyrase/Topoisomerase IV Compound->DNA_Gyrase DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Inhibition of Folate Synthesis DHPS->Folate_Synthesis Membrane_Disruption Membrane Depolarization/Damage Cell_Membrane->Membrane_Disruption Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folate_Synthesis->Bacterial_Death Membrane_Disruption->Bacterial_Death

Caption: Potential mechanisms of antimicrobial action for benzothiazole derivatives.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential enzymes are involved in DNA replication, repair, and recombination. Their inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

  • Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for the synthesis of folic acid, a vital cofactor for nucleotide synthesis. Inhibition of DHPS starves the bacteria of essential building blocks for DNA and RNA.

  • Disruption of Cell Membrane Integrity: Some benzothiazole derivatives may interact with the bacterial cell membrane, leading to depolarization, increased permeability, and leakage of cellular contents.

Further mechanistic studies, such as enzyme inhibition assays and macromolecular synthesis assays, are required to definitively identify the molecular targets of this compound derivatives.

Conclusion and Future Directions

This guide provides a framework for benchmarking the antimicrobial spectrum of this compound derivatives. The preliminary data on structurally related compounds suggests that the inclusion of a trifluoromethyl group on the thiazole scaffold can confer potent antimicrobial activity, particularly against Gram-positive pathogens.

To advance the development of this promising class of compounds, the following future work is recommended:

  • Synthesis and Screening: A focused effort to synthesize a library of this compound derivatives and screen them against a broad panel of clinically relevant and drug-resistant bacterial strains is essential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives will enable structure-based drug design and optimization.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By systematically applying the benchmarking methodologies outlined in this guide, the scientific community can accelerate the discovery and development of novel benzothiazole-based antimicrobials to address the urgent global threat of antibiotic resistance.

References

The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] Strategic structural modifications to this nucleus can dramatically modulate a compound's cytotoxic potency and selectivity. Among these modifications, the introduction of fluorine has emerged as a key strategy for enhancing therapeutic potential. This guide provides an in-depth, objective comparison of the cytotoxic performance of fluorinated versus non-fluorinated benzothiazoles, supported by experimental data and detailed methodologies, to inform rational drug design and development.

The Rationale for Fluorination in Benzothiazole Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established method to enhance pharmacological properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5][6] In the context of benzothiazoles, fluorination has been shown to:

  • Enhance Cytotoxic Potency: The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzothiazole ring system, potentially leading to more favorable interactions with biological targets.[7]

  • Improve Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, prolonging the compound's half-life and bioavailability.[6][8]

  • Increase Lipophilicity: This can improve the compound's ability to cross cellular membranes and reach intracellular targets.[4][8]

These benefits have driven extensive research into fluorinated benzothiazole derivatives as next-generation anticancer agents.

Comparative Cytotoxicity: Experimental Evidence

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value signifies greater cytotoxic potency. The following data, synthesized from multiple studies, compares the cytotoxicity of fluorinated benzothiazoles to their non-fluorinated counterparts across various human cancer cell lines.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Benzothiazole Derivatives
Compound ClassCompound/DerivativeSubstitutionCancer Cell LineIC50 (µM)Reference
2-Substituted Benzothiazole Compound ANitroHepG2 (Liver)56.98 (24h), 38.54 (48h)[9]
Compound B Fluorine HepG2 (Liver) 59.17 (24h), 29.63 (48h) [9]
Imidazo[2,1-b]benzothiazole Parent CompoundNon-fluorinatedHepG2, MCF-7, HeLaNot specified as lead[2][10]
Derivative 4 Fluorine (at 7th position) HepG2, MCF-7, HeLa Enhanced Cytotoxicity [2][10]
2-Aryl Benzothiazole Non-fluorinated AnaloguesAlkoxy, MethylsulfonylMCF-7 (Breast)Higher GI50[11]
Derivative 1 5-Fluoro MCF-7 (Breast) 0.57 [11]
Derivative 2 5-Fluoro MCF-7 (Breast) 0.4 [11]
2-(4-Aminophenyl)benzothiazole Non-fluorinated ParentHMCF-7, MDA-MB-468Potent[11]
Fluorinated Analogues 4-F, 5-F, 6-F, 7-F MCF-7, MDA-MB-468 (Breast) Potently Cytotoxic (GI50 < 1 nM) [11][12][13]

Analysis of Experimental Data:

The data consistently demonstrates that fluorination tends to enhance the cytotoxic activity of benzothiazole derivatives. In a direct comparison on HepG2 liver cancer cells, the fluorinated derivative (Compound B) exhibited a more potent cytotoxic effect (IC50 of 29.63 µM) after 48 hours compared to its nitro-substituted counterpart (IC50 of 38.54 µM).[9] Furthermore, structure-activity relationship (SAR) studies have explicitly revealed that the incorporation of a fluorine atom into an imidazo[2,1-b]benzothiazole scaffold enhanced its cytotoxicity.[2][10] The most dramatic effects are seen in the 2-aryl benzothiazole class, where 5-fluoro derivatives showed sub-micromolar growth inhibitory concentrations (GI50 of 0.4-0.57 µM), significantly more potent than non-fluorinated analogues.[11] Similarly, various fluorinated 2-(4-aminophenyl)benzothiazoles were found to be exceptionally potent, with GI50 values below 1 nM in sensitive breast cancer cell lines.[11][12][13]

Mechanistic Insights: How Benzothiazoles Induce Cell Death

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] A key mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.

cluster_0 Upstream Signaling cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Execution BTA Fluorinated Benzothiazole P53 p53 Activation BTA->P53 BCL2 Bcl-2 Family Modulation P53->BCL2 MITO Mitochondrial Dysfunction BCL2->MITO CYTC Cytochrome c Release MITO->CYTC CASP9 Caspase-9 Activation CYTC->CASP9 CASP3 Caspase-3 Activation CASP9->CASP3 APOP Apoptosis CASP3->APOP

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

This pathway is often initiated by the activation of the tumor suppressor protein p53.[1] This leads to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. The subsequent mitochondrial dysfunction results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell.[1][7]

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[1][13]

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (both fluorinated and non-fluorinated benzothiazoles) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software (e.g., GraphPad Prism) with a non-linear regression model (log(inhibitor) vs. response).[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Seeding C Cell Treatment (24-72h) A->C B Compound Dilution B->C D MTT Assay C->D E Absorbance Reading D->E F IC50 Calculation E->F

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound of interest such as 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole, a crucial intermediate in the synthesis of various pharmacologically active agents, establishing robust and reliable analytical methods is paramount. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and purity assessment of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the validation of analytical methods. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting detailed experimental protocols and hypothetical validation data to illustrate a comparative framework.

The Imperative of Method Validation

Before delving into specific methodologies, it is essential to understand the "why" behind method validation. An analytical method is validated to ensure that it is suitable for its intended purpose. For this compound, this could range from determining its purity in a bulk drug substance to quantifying its presence in a reaction mixture. A validated method provides confidence in the accuracy, reliability, and consistency of analytical results.

The core parameters for validation, as stipulated by ICH Q2(R1), are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][3]

Methodology Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. Given its benzothiazole structure, it is likely to be a semi-volatile compound with good thermal stability, making both techniques potentially viable.

Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique in the pharmaceutical industry due to its applicability to a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

2. Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on UV absorbance maxima of similar benzothiazole structures).

  • Injection Volume: 10 µL.

3. Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting A Standard & Sample Preparation B Specificity (Forced Degradation) A->B Stress Samples C Linearity & Range A->C Calibration Standards D Accuracy (% Recovery) A->D Spiked Samples E Precision (Repeatability & Intermediate) A->E Replicate Samples H Data Analysis B->H C->H D->H E->H F LOD & LOQ F->H G Robustness G->H I Validation Report H->I GC_Validation_Workflow start Start Validation prep Standard & Sample Preparation start->prep specificity Specificity (Spiking with potential impurities) prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy (% Recovery) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness analysis Data Analysis specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness->analysis report Validation Report analysis->report

References

Navigating the Patent Frontier: A Guide to the Novelty and Therapeutic Potential of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel chemical scaffolds with therapeutic promise is a perpetual endeavor. The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and patenting for a wide array of diseases.[1][2] This guide provides an in-depth technical assessment of the novelty of a specific, yet underexplored subclass: 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole derivatives .

While the broader benzothiazole landscape is well-populated with patents, our comprehensive analysis of the patent literature reveals a potential "white space" around the this compound scaffold. This suggests a significant opportunity for innovation and the development of new intellectual property. This guide will dissect the existing patent landscape for related compounds, highlight the untapped potential of this novel scaffold, and provide a strategic experimental roadmap for its exploration.

The Benzothiazole Scaffold: A Cornerstone of Modern Drug Discovery

The versatility of the benzothiazole nucleus is evidenced by its presence in a range of clinically used drugs and numerous patented investigational compounds.[1] A recent review of patents filed between 2015 and 2020 highlights the continued interest in this scaffold for a multitude of therapeutic areas, including metabolic diseases, cancer, inflammation, neurodegeneration, and infectious diseases.[1] The primary focus of recent patent activity has been in the realm of oncology, with many derivatives being investigated as anticancer agents.[1][3]

The biological activity of benzothiazole derivatives is intricately linked to the nature and position of their substituents. The introduction of halogens, such as chlorine, and trifluoromethyl groups has been a common strategy to modulate the physicochemical properties and biological activity of these compounds.

Comparative Patent Landscape of Substituted Benzothiazoles

To ascertain the novelty of the this compound scaffold, it is imperative to analyze the patent landscape for its constituent parts: 2-chloro-benzothiazoles and 4-trifluoromethyl-benzothiazoles.

2-Chloro-Benzothiazole Derivatives in Patent Literature

The 2-chloro-benzothiazole moiety serves as a versatile intermediate in the synthesis of more complex derivatives. Patents dating back to the mid-20th century describe methods for its preparation. More recent patents have explored its incorporation into molecules with diverse biological activities.

Patent/Application NumberKey Structural Features & Claimed ApplicationTherapeutic Target (if specified)
WO2008124393A12-Chloro-benzothiazole-6-carboxylic acid derivativesProtein kinase inhibitors for cancer
US20160102066A1General benzothiazole derivatives with halogen substitutionsAnticancer agents targeting TRPC6

This table is illustrative and not exhaustive.

4-(Trifluoromethyl)-Benzothiazole Derivatives in Patent Literature

The trifluoromethyl group is a common bioisostere for a methyl group and is often introduced to enhance metabolic stability and cell permeability. Several patents disclose benzothiazole derivatives bearing a trifluoromethyl group at various positions on the benzene ring.

Patent/Application NumberKey Structural Features & Claimed ApplicationTherapeutic Target (if specified)
WO2008124393A1Phenyl-amide derivatives with a trifluoromethyl-benzoyl moietyProtein kinase inhibitors for cancer
US20160102066A1General benzothiazole derivatives with halo-substituted alkyl groupsAnticancer agents targeting TRPC6

This table is illustrative and not exhaustive.

A key observation from this analysis is that while both 2-chloro and 4-trifluoromethyl substitutions have been individually explored in the context of benzothiazole-based drug discovery, their specific combination within the same molecule appears to be largely uncharted territory in the patent literature. This lack of direct prior art underscores the potential novelty of the this compound scaffold.

The Untapped Potential: Hypothesized Therapeutic Applications

Based on the established biological activities of structurally related benzothiazoles, we can hypothesize several promising therapeutic avenues for novel this compound derivatives:

  • Oncology : Given the significant precedent for benzothiazoles as anticancer agents, particularly as kinase inhibitors, this is a primary area for investigation.[3][4] The combination of the electron-withdrawing chloro and trifluoromethyl groups could lead to unique interactions with kinase binding sites.

  • Anti-inflammatory Diseases : Certain benzothiazole derivatives have shown anti-inflammatory properties.[5] The specific electronic nature of the target scaffold may offer a novel mechanism of action against inflammatory targets.

  • Infectious Diseases : The benzothiazole core is also found in compounds with antimicrobial and antifungal activity.[6] Novel derivatives could be explored for their potential against resistant strains of bacteria and fungi.

An Experimental Roadmap for Novelty Assessment and Drug Discovery

To systematically explore the therapeutic potential of this compound derivatives, a structured experimental workflow is essential. The following protocol outlines a self-validating system for synthesis, characterization, and biological screening.

Part 1: Synthesis and Characterization

The causality behind the synthetic route is to establish a reliable and scalable method to produce a library of derivatives for biological evaluation.

Step 1: Synthesis of the Core Scaffold

A plausible synthetic route to the this compound core would involve the reaction of 2-amino-3-(trifluoromethyl)thiophenol with a suitable one-carbon synthon followed by chlorination. The synthesis of the starting aminothiophenol is a critical step and may require a multi-step sequence starting from commercially available trifluoromethyl-substituted anilines or nitrobenzenes.

Step 2: Derivatization at the 2-Position

The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functionalities. A library of derivatives can be synthesized by reacting the core scaffold with a diverse set of amines, thiols, and alcohols.

Step 3: Purification and Structural Verification

All synthesized compounds must be purified to a high degree of purity (typically >95%) using techniques such as column chromatography and recrystallization. Structural confirmation should be performed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Part 2: Biological Evaluation - A Tiered Screening Approach

This tiered approach is designed to efficiently identify promising lead compounds while conserving resources.

Tier 1: Broad-Spectrum In Vitro Screening

  • Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential anticancer agents.

  • Antimicrobial Assays: Screening against a panel of clinically relevant bacteria and fungi to assess antimicrobial potential.

  • Anti-inflammatory Assays: Evaluation in cell-based assays for the inhibition of key inflammatory mediators (e.g., TNF-α, IL-6).

Tier 2: Target-Based Assays

For hits identified in Tier 1, the next step is to elucidate their mechanism of action.

  • Kinase Inhibition Profiling: For anticancer hits, screening against a broad panel of kinases to identify specific targets.

  • Enzyme Inhibition Assays: For anti-inflammatory or antimicrobial hits, testing against specific enzymes relevant to the disease pathology.

Tier 3: In Vivo Efficacy Studies

The most promising lead compounds from Tier 2 should be advanced to in vivo models of disease to assess their efficacy and pharmacokinetic properties.

Visualizing the Drug Discovery Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the proposed experimental roadmap.

DrugDiscoveryWorkflow cluster_synthesis PART 1: Synthesis & Characterization cluster_screening PART 2: Biological Evaluation Synthesis Synthesis of Core Scaffold This compound Derivatization Library Synthesis Nucleophilic Aromatic Substitution at C2 Synthesis->Derivatization Purification Purification & Characterization HPLC, NMR, MS Derivatization->Purification Tier1 Tier 1: Broad Screening Cytotoxicity Antimicrobial Anti-inflammatory Purification->Tier1 Tier2 Tier 2: Target Identification Kinase Profiling Enzyme Inhibition Tier1->Tier2 Tier3 Tier 3: In Vivo Studies Efficacy Models Pharmacokinetics Tier2->Tier3 Lead_Optimization Lead_Optimization Tier3->Lead_Optimization Lead Optimization

Caption: A streamlined workflow for the discovery and development of novel benzothiazole derivatives.

Conclusion and Future Outlook

The this compound scaffold represents a promising and underexplored area within the vast landscape of benzothiazole chemistry. The lack of significant patent protection for this specific substitution pattern presents a clear opportunity for the development of novel therapeutic agents with the potential for strong intellectual property protection. The proposed experimental roadmap provides a robust framework for the systematic evaluation of this novel class of compounds. By leveraging the known structure-activity relationships of related benzothiazoles and employing a tiered screening approach, researchers can efficiently identify and advance promising lead candidates for a variety of therapeutic applications, with a particular emphasis on oncology. The journey from a novel scaffold to a life-saving therapeutic is long and arduous, but the untapped potential of this compound derivatives makes it a journey worth embarking upon.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound presents multiple health risks that necessitate careful handling.

Hazard Profile:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315Skin Irritation (Category 2)Causes skin irritation.[1][2]
H319Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
H335Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Given the hazardous nature of this compound, the following PPE is mandatory when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.

All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it must be treated as hazardous waste.

Hazardous Waste Determination

The first critical step is to determine if the waste is a "listed" or "characteristic" hazardous waste.

  • Listed Wastes: The EPA maintains lists of wastes from specific industrial processes (K-list) and from non-specific sources (F-list).[3] While this compound is not explicitly named, waste streams containing halogenated organic compounds from certain processes may be classified under the F-list.[4][5] For instance, the F002 list includes spent halogenated solvents such as tetrachloroethylene and chlorobenzene.[5] If this compound was used as a solvent or is mixed with listed solvents, the entire waste stream may be classified as such.

  • Characteristic Wastes: Even if not a "listed" waste, the waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability (D001): The propensity to create fire.

    • Corrosivity (D002): The ability to corrode metal.

    • Reactivity (D003): The tendency to explode or react violently.

    • Toxicity (D004-D043): The presence of certain toxic chemicals at or above specified concentrations.

Given its chemical structure, the primary concern for this compound is its potential toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it leaches any regulated toxic constituents.

Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Avoid Mixing: Do not mix this waste with other types of waste, especially non-hazardous waste or incompatible chemicals.

Storage

Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) or a central accumulation area, following these guidelines:

  • Location: The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the release of material in case of a leak.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Disposal Vendor and Transportation

The disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal vendor.

  • Vendor Selection: Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors.

  • Waste Manifest: A Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood hazard_id Hazard Determination: Listed or Characteristic Waste? fume_hood->hazard_id container Select & Label Hazardous Waste Container hazard_id->container segregate Segregate Waste: No Mixing container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs vendor Arrange Pickup with Licensed Disposal Vendor ehs->vendor manifest Complete Hazardous Waste Manifest vendor->manifest end End: Compliant Disposal manifest->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material into a labeled hazardous waste container.

    • For large spills, contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

Navigating the Safe Handling of 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-4-(trifluoromethyl)benzo[d]thiazole (CAS No. 898748-15-7). As a chlorinated, trifluoromethylated benzothiazole derivative, this compound requires stringent safety protocols to mitigate potential health risks. This document moves beyond a simple checklist, offering a procedural and causal framework for risk assessment and the selection and use of Personal Protective Equipment (PPE), ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Profile

A thorough understanding of the specific hazards associated with this compound is the foundation of a robust safety plan. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted risk profile.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: ChemScene Safety Data Sheet[1]

The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion. The trifluoromethyl group and the chlorinated thiazole ring are moieties that necessitate careful handling to prevent both acute and chronic health effects. The immediate risks are irritation to the skin, eyes, and respiratory tract, while the consequences of systemic absorption via any route are classified as harmful.[1][3]

The Core Principle: A Multi-Layered PPE Strategy

A single piece of PPE is rarely sufficient. A comprehensive safety strategy involves layering engineering controls (like fume hoods) with appropriate PPE. The selection of PPE must be directly informed by a risk assessment of the specific procedure being undertaken.

Below is a workflow diagram illustrating the decision-making process for PPE selection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 PPE Selection RA Start: Assess Procedure - Scale (mg vs g) - Duration - Physical Form (Solid/Solution) - Potential for Aerosolization EC Primary Control: Work inside a certified Chemical Fume Hood? RA->EC Eye Eye/Face Protection: - Safety Glasses (min.) - Goggles (splash risk) - Face Shield (high splash risk) RA->Eye Gloves Hand Protection: - Double Gloving - Nitrile (outer) - Check Chemical Resistance Chart RA->Gloves Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (for large vols.) RA->Body Resp Respiratory Protection: - Is Fume Hood sufficient? - Weighing outside hood? - Spill cleanup? RA->Resp EC->Eye Always Required EC->Gloves Always Required EC->Body Always Required EC->Resp Assess Need

Caption: PPE Selection Workflow Diagram.

Detailed PPE Specifications and Protocols

Eye and Face Protection
  • Causality: This compound causes serious eye irritation (H319).[1][2] Direct contact with even small quantities of the solid or solutions can lead to significant pain and potential damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures, including simple weighing of small quantities within a fume hood.

  • Elevated Risk Protocol: When handling solutions, performing transfers, or any activity with a risk of splashing, chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection compared to safety glasses.[4]

  • High-Risk Protocol: For large-scale operations (>10g) or procedures with a significant splash or aerosolization potential (e.g., roto-evaporation, sonication), a face shield should be worn in addition to chemical splash goggles.

Hand Protection: The Critical Barrier
  • Causality: this compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1][2] The skin provides a direct route for systemic exposure.

  • Glove Selection: No glove material offers indefinite protection.[5] The selection must be based on permeation and degradation data. While specific data for this exact compound is not widely published, recommendations can be made based on its chemical class (halogenated aromatic).

    • Recommended Practice: Double gloving is the standard. An inner nitrile glove provides a baseline of protection, while a second, heavier-duty outer glove provides the primary chemical barrier.

    • Outer Glove Material: Nitrile gloves are a suitable choice for incidental contact and protection against solvents and limited exposure to acids and bases.[4] For prolonged handling or immersion, Viton® or Silver Shield® gloves offer exceptional resistance to chlorinated and aromatic solvents.[6] Always consult a manufacturer's chemical resistance guide for specific breakthrough times.[7][8]

  • Glove Protocol:

    • Inspect gloves for any signs of damage (punctures, tears) before use.

    • Always wash hands before and after handling the chemical, even when gloves are worn.[9]

    • Change gloves immediately if contamination is suspected. Do not reuse disposable gloves.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Body Protection
  • Causality: To prevent skin contact from spills and splashes, a protective layer over personal clothing is essential.[1]

  • Standard Protocol: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • Enhanced Protocol: When handling larger quantities or facing a significant splash risk, a chemically resistant apron should be worn over the lab coat. Ensure closed-toe shoes are always worn in the laboratory.

Respiratory Protection
  • Causality: This compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[1][2] Fine powders can be easily aerosolized.

  • Primary Engineering Control: All handling of this compound that may generate dust or vapors must be performed inside a certified chemical fume hood.[3][9]

  • When a Respirator is Required: A respirator is necessary when engineering controls are insufficient. This includes:

    • Weighing the solid material outside of a fume hood (not recommended).

    • Large-scale spills or emergency situations where vapor/dust concentrations are unknown or high.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is recommended. A proper fit test is mandatory for all respirator users to ensure a protective seal.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, don a respirator last.

  • Handling:

    • Carefully transfer the required amount of the chemical, minimizing the generation of dust.

    • Keep containers tightly closed when not in use.[3]

    • Conduct all experimental steps within the fume hood.

  • Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., ethanol) and clean any contaminated equipment.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination, typically in the reverse order it was put on. Remove outer gloves first.

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Assess: From a safe distance, assess the size and nature of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Control: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[1][9]

    • Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan
  • Chemical Waste: Unused this compound and reaction waste must be disposed of as hazardous chemical waste. Do not pour it down the drain.[10]

  • Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable materials must also be collected in a sealed, labeled hazardous waste container.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Below is a diagram outlining the general workflow for handling and disposal.

Handling_Workflow General Handling & Disposal Workflow Prep 1. Preparation - Designate Fume Hood Area - Check Safety Equipment Don_PPE 2. Don PPE - Lab Coat, Gloves, Goggles Prep->Don_PPE Handle 3. Chemical Handling - Perform work in hood - Minimize dust/aerosols Don_PPE->Handle Decon 4. Decontaminate - Clean workspace - Clean equipment Handle->Decon Doff_PPE 5. Doff PPE - Remove carefully - Dispose of contaminated items Decon->Doff_PPE Waste 6. Waste Disposal - Segregate hazardous waste - Label containers correctly Doff_PPE->Waste

Caption: Handling and Disposal Workflow.

By integrating this detailed, causality-driven approach to PPE selection and chemical handling, you build a deep, trustworthy, and effective safety culture that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.